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  • Product: Dansylhydrazide trivaline
  • CAS: 76080-91-6

Core Science & Biosynthesis

Foundational

Dansylhydrazide Trivaline (DHTV): A Mechanistic Guide to Peptide-Induced Nucleic Acid Condensation

Executive Summary Dansylhydrazide trivaline (DHTV, CAS#: 76080-91-6)[1] is a synthetic oligopeptide derivative engineered to probe the structural dynamics of peptide-nucleic acid interactions. Comprising a hydrophobic tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dansylhydrazide trivaline (DHTV, CAS#: 76080-91-6)[1] is a synthetic oligopeptide derivative engineered to probe the structural dynamics of peptide-nucleic acid interactions. Comprising a hydrophobic trivaline core (L-Val-L-Val-L-Val) conjugated to a fluorescent dansylhydrazide moiety, DHTV serves as a powerful model for understanding DNA condensation, viral genome packaging, and the formation of supramolecular nucleoprotein complexes[2]. This whitepaper provides an in-depth technical analysis of DHTV's binding mechanisms, its morphological effects on diverse nucleic acids, and validated protocols for its experimental application.

Chemical Profile and Mechanistic Basis

Structural Rationale

The design of DHTV is highly intentional, combining structural rigidity with analytical traceability:

  • The Trivaline Core: Valine is a branched-chain amino acid with a high propensity for β -sheet formation. In aqueous solution, the trivaline segments of DHTV self-associate via peptide-peptide interactions to form rigid β -dimers and extended β -sheet scaffolds[3].

  • The Dansylhydrazide Tag: The dansyl group acts as an environmentally sensitive fluorophore. Upon binding to nucleic acids or self-associating, its fluorescence emission undergoes a measurable shift, enabling precise fluorimetric titration and the generation of binding isotherms[4].

The Mechanism of Cooperative Condensation

DHTV does not bind to DNA as a simple monomer. Instead, the interaction is highly cooperative. The causality of this binding follows a distinct thermodynamic pathway:

  • Pre-organization: DHTV monomers form β -dimers in solution[3].

  • Nucleation: These dimers bind to the nucleic acid backbone. The interaction is stabilized by a combination of sequence-independent contacts, hydrogen bonding, and hydrophobic interactions[5].

  • Propagation and Rigidification: The binding of initial DHTV molecules facilitates the recruitment of subsequent molecules, forming a continuous peptide scaffold along the nucleic acid. This significantly increases the rigidity of the complex compared to free DNA[5].

  • Collapse (Condensation): To minimize the solvent-exposed hydrophobic surface area of the peptide scaffold, the rigidified nucleoprotein complex collapses into highly ordered, compact structures (e.g., toroids or rings)[2].

G cluster_0 Morphological Outcomes DHTV Dansylhydrazide Trivaline (Monomer) BetaDimer Beta-Sheet Dimer Formation DHTV->BetaDimer Peptide-Peptide Interactions Binding Cooperative Binding to Nucleic Acid BetaDimer->Binding Peptide-DNA Interactions Torus Torus-Shaped Particles (Circular DNA) Binding->Torus Intramolecular Condensation Concat Concatemers (tRNA) Binding->Concat Intermolecular Association Extended Extended Rods (Trinucleotides) Binding->Extended Stacking Interactions

Pathway of DHTV-induced nucleic acid condensation via beta-sheet dimerization and cooperative binding.

Morphological Outcomes Across Nucleic Acid Targets

The structural outcome of DHTV binding is highly dependent on the topology and length of the target nucleic acid.

Circular Plasmid DNA (e.g., pBR322)

When interacting with relaxed or supercoiled circular DNA, DHTV induces both intramolecular and intermolecular condensation[2][6]. At specific peptide/DNA (P/D) ratios, the DNA filaments fold into perfect torus-shaped particles or "triple rings"[2][6]. These structures are stabilized by the peptide-peptide contacts of the bound DHTV, mimicking the high-density DNA packaging seen in viral capsids[2].

Transfer RNA (tRNA)

Unlike long genomic DNA, tRNA molecules are short and highly structured. Fluorimetric titration reveals that DHTV saturates the tRNA molecules, which then associate with one another to form concatemers[4]. Under electron microscopy, these tRNA-DHTV complexes appear as flexible rods, measuring 6-7 nm in thickness and extending up to several micrometers in length[4].

Trinucleotides

Remarkably, DHTV can organize even ultra-short oligonucleotides. When mixed with trinucleotides, DHTV forms an "octameric" structural unit (consisting of peptide β -dimers and adsorbed trinucleotides)[3]. These units combine via stacking interactions to form extended, regular aggregates up to several thousand angstroms in length[3].

Summary of Quantitative & Morphological Data
Target Nucleic AcidDHTV Complex MorphologyDimensions / CharacteristicsPrimary Driving Force
Circular DNA (pBR322) Torus-shaped particles, Triple rings[2][6]Fibers ~120 Å thick[6]Intramolecular & Intermolecular condensation[2]
tRNA Concatemers (Flexible rods)[4]6-7 nm thick, up to μ m long[4]Intermolecular association of saturated tRNA[4]
Trinucleotides Extended regular aggregates[3]Up to ~1000 Å in length[3]Hoogsteen H-bonds & Stacking interactions[3]

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the analysis of DHTV-nucleic acid interactions must couple a thermodynamic assay (fluorometry) with a structural assay (electron microscopy). This dual-pronged approach ensures that the macroscopic structural changes observed visually correlate directly with the microscopic binding events quantified spectroscopically.

Workflow Prep 1. Reagent Preparation (DHTV + Nucleic Acid in Buffer) Incubate 2. Complex Incubation (Varying P/D Ratios) Prep->Incubate Fluor 3a. Fluorimetric Titration (Dansyl Emission Tracking) Incubate->Fluor EM 3b. Electron Microscopy (Uranyl Acetate Staining) Incubate->EM Analyze1 Binding Isotherms & Cooperativity Fluor->Analyze1 Analyze2 Morphological Profiling (Toroids, Rods, Rings) EM->Analyze2

Standardized analytical workflow for characterizing DHTV-nucleic acid interactions and morphology.

Protocol 3.1: Preparation and Fluorimetric Titration of DHTV Complexes

Purpose: To determine the binding affinity and cooperativity of DHTV to the target nucleic acid[4].

  • Buffer Preparation: Prepare a low-salt buffer (e.g., 1 mM cacodylate buffer, pH 6.8)[7]. Causality: Low ionic strength minimizes electrostatic shielding, allowing the peptide's intrinsic binding affinity to drive the interaction without interference from competing cations[5].

  • Stock Solutions: Prepare a stock solution of DHTV in a miscible solvent (e.g., methanol) and dilute into the working buffer to a known concentration (e.g., 1.4×10−5 M)[7]. Prepare the nucleic acid stock (e.g., tRNA or plasmid DNA) in the same buffer.

  • Titration: Place a fixed concentration of nucleic acid in a quartz cuvette. Incrementally add the DHTV stock solution.

  • Measurement: Excite the sample at the dansyl absorption maximum and record the emission spectrum.

  • Validation: Plot the relative fluorescence intensity against the Peptide/DNA (P/D) ratio. A non-linear, sigmoidal curve indicates cooperative binding, validating the formation of the β -sheet peptide scaffold[4][5].

Protocol 3.2: Electron Microscopy (EM) Imaging of Condensed Particles

Purpose: To visually confirm the morphology of the condensed nucleoprotein complexes[2][6].

  • Complex Assembly: Mix DHTV and nucleic acid at specific P/D ratios corresponding to the pre-saturation, saturation, and post-saturation points identified in Protocol 3.1. Incubate at room temperature for 2 to 72 hours to allow structural equilibration[7].

  • Grid Preparation: Apply a 5 μ L drop of the complex solution onto a carbon-coated copper grid. Allow it to adsorb for 1-2 minutes.

  • Washing and Staining: Wick away excess liquid with filter paper. Wash the grid with a drop of distilled water, then immediately apply a drop of 2% uranyl acetate for negative staining[4]. Causality: Uranyl acetate provides high electron density around the biological molecules, enhancing contrast to resolve the 6-7 nm concatemers or 120 Å thick fibers[4][6].

  • Rotary Shadowing (Optional): For 3D topological resolution of torus-shaped particles, perform rotary shadowing with platinum/palladium at a low angle[6].

  • Imaging: Examine under a Transmission Electron Microscope (TEM) at 80-100 kV.

Conclusion

Dansylhydrazide trivaline represents a masterclass in rational peptide design. By coupling the structural predictability of a trivaline β -sheet with the analytical utility of a dansyl fluorophore, DHTV has unlocked critical insights into the thermodynamics and morphology of nucleic acid condensation[2][3][4]. Whether forming toroids from plasmids or concatemers from tRNA, DHTV remains an indispensable tool for molecular biologists studying the physical limits of DNA packaging.

References

  • Vengerov, Y. Y., Semenov, T. E., Streltsov, S. A., Makarov, V. L., Khorlin, A. A., & Gursky, G. V. (1985). Torus-shaped particles formed due to intermolecular condensation of circular DNA upon interaction with synthetic tripeptide. FEBS Letters, 180(1), 81-84. URL: [Link]

  • Streltsov, S. A., Martinkina, L. P., & Vengerov, Y. Y. (1999). Concatemerization of tRNA molecules in the presence of trivaline derivative. FEBS Letters, 444(2-3), 231-234. URL: [Link]

  • Makarov, V. L., Streltsov, S. A., Vengerov, Y. Y., Khorlin, A. A., & Gursky, G. V. (1983). Structure of complexes between DNA and the oligopeptide trivaline dansylhydrazide. Molekulyarnaya Biologiya (Moscow), 17(5), 1089-1102. URL: [Link]

  • Strel'tsov, S. A., Lysov, Y. P., Semenov, T. E., Vengerov, Y. Y., Khorlin, A. A., Zhuze, A. L., & Gursky, G. V. (1991). Trivaline molecular complexes with trinucleotides form in solution the extended, about 1000 A in length structures. Molekulyarnaya Biologiya (Moscow), 25(4), 1040-1060. URL: [Link]

Sources

Exploratory

The Supramolecular Chemistry of Dansylhydrazide Trivaline: A Technical Guide to Peptide-Nucleic Acid Interactions

Executive Summary Dansylhydrazide trivaline (DHTV) is a synthetic, fluorescently tagged oligopeptide that has become a cornerstone molecule for studying protein-DNA recognition, supramolecular assembly, and prebiotic cat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dansylhydrazide trivaline (DHTV) is a synthetic, fluorescently tagged oligopeptide that has become a cornerstone molecule for studying protein-DNA recognition, supramolecular assembly, and prebiotic catalysis. By combining a hydrophobic beta-sheet-forming trivaline core with a environmentally sensitive dansyl fluorophore, DHTV exhibits highly cooperative binding to nucleic acids. This technical whitepaper explores the structural properties, interaction mechanisms, and enzyme-like catalytic behaviors of DHTV, providing researchers with validated methodologies for utilizing this compound in nanostructure engineering and molecular biology.

Chemical Architecture and Physicochemical Properties

The unique behavior of DHTV is dictated by its tripartite molecular architecture:

  • Trivaline Core (L-Val-L-Val-L-Val): Drives the formation of antiparallel β -dimers in aqueous solutions through hydrophobic interactions and intermolecular hydrogen bonding.

  • Hydrazide Linker (-NH-NH-): Provides rotational flexibility and additional hydrogen bond donor/acceptor sites, facilitating precise alignment within the DNA minor groove.

  • Dansyl Group (5-dimethylaminonaphthalene-1-sulfonyl): Serves a dual purpose. Structurally, its bulky, planar nature participates in stacking interactions with nucleic acid bases. Analytically, it acts as a sensitive fluorescent probe; its quantum yield increases dramatically upon transitioning from a highly polar aqueous environment to the hydrophobic minor groove[1].

Table 1: Physicochemical and Structural Properties of DHTV

PropertyValue
Chemical Name Dansylhydrazide trivaline (DHTV)
Common Synonyms DGTV, H-Val-Val-Val-N2H2-Dns
CAS Registry Number 76080-91-6[2]
Molecular Formula C27H42N6O5S[2]
Molecular Weight 562.73 g/mol [2]
Topological Polar Surface Area 171 Ų[2]
Hydrogen Bond Donors / Acceptors 5 / 8[2]
Predicted logP 3.84[2]

Mechanisms of Supramolecular Assembly and Nucleic Acid Compaction

DHTV does not interact with DNA as a simple monomer. Instead, its binding is a highly cooperative, multi-stage process that fundamentally alters the topology of the target nucleic acid.

In solution, DHTV monomers self-associate into β -dimers. These dimers exhibit a strong preference for GC-rich regions of the DNA minor groove[3]. Once bound, the peptide dimers act as nucleation sites. The exposed dansyl groups and peptide backbones of bound DHTV molecules interact with one another across different DNA segments, driving intermolecular coalescence[4].

Depending on the nucleic acid substrate, this compaction yields distinct nanostructures:

  • Circular Plasmid DNA: Condenses into perfect torus-shaped (donut-like) particles due to intermolecular condensation[4].

  • tRNA and Short RNA/DNA: Forms extended, flexible rod-like concatemers (up to several micrometers long and 6-7 nm thick)[1].

  • Trinucleotides: Forms highly ordered "stacking" structures up to 1000 Å in length, where an elementary unit consists of a trivaline β -dimer and an adsorbed trinucleotide[5].

CompactionPathway A DHTV Monomers (Aqueous Solution) B Beta-Dimers (Self-Assembly) A->B Concentration Increase C Minor Groove Binding (GC-Rich Preference) B->C Addition of Nucleic Acids D Intermolecular Coalescence C->D Peptide-Peptide Stacking E Torus-Shaped Particles (Circular DNA) D->E Plasmid DNA F Extended Concatemers (tRNA / Short RNA) D->F Short RNA

Caption: Structural hierarchy and compaction pathway of DHTV-nucleic acid complexes.

Enzyme-Like Catalytic Activity: The Prebiotic Model

Beyond structural compaction, DHTV demonstrates remarkable catalytic properties, acting as a primitive enzyme (a "peptide template") for oligonucleotide synthesis.

Research demonstrates that in the presence of 10−4 M DHTV, short 5'-pdGTT trinucleotides (also at 10−4 M) undergo spontaneous oligomerization when exposed to condensation reagents like carbodiimide and imidazole[6]. This reaction yields oligonucleotides greater than 12 bases in length with an efficiency exceeding 15%[6].

Causality of Catalysis: In the absence of the peptide, nucleotide concentrations must be at least 100-fold higher ( 10−2 M) to achieve similar condensation. The DHTV β -dimers act as a structural scaffold, physically aligning the trinucleotides via nucleo-peptide stacking interactions. This pre-organization drastically lowers the entropic barrier required for phosphodiester bond formation, highlighting DHTV's potential role in modeling prebiotic evolutionary chemistry[6].

CatalyticPathway N1 5'-pdGTT Monomers (10^-4 M) N4 Pre-organization Complex (Nucleo-peptide stacking) N1->N4 Base-Peptide Alignment N2 DHTV Beta-Dimers (Template) N2->N4 Structural Scaffold N3 Condensation Reagents (Carbodiimide + Imidazole) N5 Oligonucleotides (>12 bases, >15% yield) N3->N5 Catalyzes Coupling N4->N5 Phosphodiester Bond Formation

Caption: DHTV-mediated enzyme-like catalytic oligomerization of 5'-pdGTT.

Experimental Methodologies

To ensure reproducibility and trustworthiness in supramolecular studies involving DHTV, the following self-validating protocols must be adhered to.

Preparation and Validation of DHTV-DNA Complexes
  • Reagent Preparation: Dissolve DHTV in a biologically compatible solvent system (e.g., 25% MeOH in 1 mM sodium cacodylate, pH 7.0). Causality: The methanol ensures the solubility of the hydrophobic dansyl group, while the low ionic strength buffer minimizes electrostatic shielding, allowing the peptide's structural conformation to drive minor groove binding without salt interference[7].

  • Substrate Preparation: Prepare the target nucleic acid (e.g., relaxed circular pBR322 plasmid or tRNA) in the identical 1 mM sodium cacodylate buffer[4].

  • Self-Validating Titration: Slowly titrate the DHTV stock into the DNA solution while monitoring fluorescence emission. Causality: The dansyl group's fluorescence is highly sensitive to its microenvironment. A non-linear, sigmoidal increase in fluorescence confirms the transition from free monomers to DNA-bound β -dimers, serving as an immediate quality-control checkpoint for complex formation[1].

  • Equilibration: Incubate the mixture for 48–72 hours at 4°C. Extended incubation is required to allow for thermodynamic equilibration and the formation of stable, high-order stacking structures[8].

Electron Microscopy (EM) Visualization of Torus Particles
  • Grid Preparation: Apply 5 µL of the equilibrated DHTV-DNA complex onto a freshly prepared colloid-supported electron microscopic grid[7].

  • Adsorption and Washing: Allow 1-2 minutes for the complexes to adsorb to the grid. Wash gently with distilled water. Causality: Washing removes unbound peptide and buffer salts that would otherwise crystallize and obscure the nanostructures.

  • Negative Staining: Apply a drop of 2% uranyl acetate to the grid for 30 seconds, then wick away excess with filter paper. Causality: Uranyl acetate provides high electron density, wrapping around the biomolecules to create a dark background that sharply contrasts the flexible rods and torus-shaped particles[1].

  • Imaging: Visualize using a Transmission Electron Microscope (TEM) at appropriate magnification. Measure the inner and outer torus parameters to confirm the intermolecular nature of the DNA condensation[4].

References

  • Streltsov, S. A., et al. (1992). "Trivaline 'catalyzes' 5'-pdGTT oligomerization in solution." FEBS Letters, 298(1):57-60. URL:[Link]

  • Streltsov, S. A., et al. (1994). "Trivaline molecular complexes with trinucleotides form in solution the extended, about 1000 A in length structures." Journal of Biomolecular Structure & Dynamics, 11(6):1403-15. URL:[Link]

  • Streltsov, S. A., et al. (1999). "Concatemerization of tRNA molecules in the presence of trivaline derivative." FEBS Letters, 444(2-3):231-4. URL:[Link]

  • Vengerov, Y. Y., et al. (1985). "Torus-shaped particles formed due to intermolecular condensation of circular DNA upon interaction with synthetic tripeptide." FEBS Letters, 180(1):81-4. URL:[Link]

Sources

Foundational

Dansylhydrazide Trivaline (DGTV): A Technical Whitepaper on Solubility, Stability, and Assay Integration

Executive Summary Dansylhydrazide trivaline (DGTV; CAS: 76080-91-6) is a highly specialized, fluorescent lipophilic tripeptide utilized extensively in the study of nucleo-peptide interactions and DNA minor groove binding...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dansylhydrazide trivaline (DGTV; CAS: 76080-91-6) is a highly specialized, fluorescent lipophilic tripeptide utilized extensively in the study of nucleo-peptide interactions and DNA minor groove binding[1]. Because of its unique structural composition, DGTV exhibits complex physicochemical behaviors in solution. This whitepaper provides researchers and drug development professionals with an authoritative guide to DGTV's solubility dynamics, stability constraints, and field-proven handling protocols, ensuring reproducible assay integration.

Molecular Architecture & Mechanistic Behavior

The functional utility of DGTV stems directly from its bipartite molecular architecture, which dictates its behavior in both organic and aqueous environments:

  • The Trivaline Core (Val-Val-Val): Valine is an aliphatic amino acid heavily branched at the beta-carbon. This branching restricts backbone dihedral angles, strongly favoring extended β -sheet conformations over α -helices. In aqueous environments, the hydrophobic effect drives these isopropyl side chains together, causing the peptide to undergo hydrophobic collapse and self-assemble into functional β -dimers [2].

  • The Dansyl Fluorophore: Conjugated via a hydrazide linkage, the 5-(dimethylamino)naphthalene-1-sulfonyl (dansyl) group acts as an environmentally sensitive (solvatochromic) fluorescent probe ()[3]. When DGTV β -dimers intercalate into the hydrophobic minor groove of DNA—preferentially targeting GC-rich regions ()[4]—the fluorophore is shielded from water dipoles. This shielding reduces non-radiative decay, resulting in a measurable blue-shift and a stark increase in quantum yield.

G N1 DGTV Monomer (Organic Solvation) N2 Aqueous Buffer (Controlled Dilution) N1->N2 Solvent Exchange N3 Beta-Dimer Formation (Hydrophobic Collapse) N2->N3 Self-Assembly N5 Nucleo-Peptide Complex (Minor Groove Binding) N3->N5 Binding Equilibrium N4 Nucleic Acid Target (dsDNA / ssRNA) N4->N5 Target Recognition N6 Extended Aggregates (>30 nm Compaction) N5->N6 Saturation

DGTV self-assembly and nucleo-peptide complex formation pathway.

Solubility Dynamics & Aggregation Kinetics

The solubility of DGTV is not a simple binary metric; it is a dynamic equilibrium dictated by solvent polarity and peptide concentration. Direct introduction of lyophilized DGTV into water results in immediate, amorphous precipitation.

When titrated properly from an organic stock into an aqueous buffer, DGTV forms metastable β -dimers. At concentrations above a critical saturation threshold, these dimers self-assemble into extended aggregates. When interacting with double-stranded DNA (dsDNA) or single-stranded RNA (ssRNA), DGTV forms "biduplex" structures that can undergo further compaction into extended particles exceeding 30 nm in diameter ()[2].

Quantitative Physicochemical Profile
ParameterSpecificationCausality / Mechanism
Molecular Weight 562.72 g/mol Combined mass of trivaline chain and dansylhydrazide tag[1].
Solubility (Organic) >10 mg/mL (DMSO, EtOH)Complete solvation of hydrophobic isopropyl side chains prevents aggregation[3].
Solubility (Aqueous) <0.1 mg/mL (Precipitates)Hydrophobic collapse drives rapid, uncontrolled β -sheet fibrillization.
Photostability Low (Requires dark storage)The dansyl fluorophore undergoes rapid photo-oxidation under ambient light[3].
Long-term Storage -20°C to -80°C (Lyophilized)Sub-zero temperatures prevent hydrolytic cleavage of the hydrazide linkage[3].
Spectral Data λex​ 340 nm / λem​ 525 nmEnvironmentally sensitive emission shifts upon shielding in the DNA minor groove[3].

Stability Constraints & Degradation Pathways

Maintaining the structural integrity of DGTV requires mitigating three primary degradation pathways during assay preparation:

  • Photobleaching: The dansyl moiety is highly susceptible to photo-oxidation. Continuous exposure to ambient laboratory light degrades the fluorophore, leading to a loss of signal and the potential generation of reactive oxygen species (ROS) that can damage target nucleic acids[3].

  • Hydrolytic Cleavage: The hydrazide linkage connecting the peptide to the fluorophore is stable at physiological pH (6.5–7.5) but highly vulnerable to acid- or base-catalyzed hydrolysis.

  • Irreversible Fibrillization: Prolonged storage of DGTV in aqueous solutions leads to irreversible β -sheet fibril formation. Once formed, these higher-order aggregates cannot be resolubilized without harsh denaturants that would ruin downstream biological assays.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols utilize a self-validating approach, integrating quality control steps directly into the workflow to confirm causality and structural integrity.

Protocol 1: Preparation of 10 mM Master Stock Solution

Rationale: Formulating the master stock in DMSO prevents premature β -sheet formation by fully solvating the hydrophobic valine side chains.

  • Equilibration: Remove the lyophilized DGTV vial from -20°C storage and equilibrate in a desiccator for 30 minutes.

    • Causality: Preventing atmospheric moisture condensation avoids premature hydrolysis of the hydrazide linkage.

  • Solvation: Add anhydrous, cell-culture grade DMSO directly to the vial to achieve a 10 mM concentration.

  • Agitation: Vortex gently for 15 seconds.

    • Causality: Vigorous sonication is strictly avoided because localized cavitation and heating can degrade the fluorophore and induce unwanted chemical shifts.

  • Self-Validation Step: Measure the absorbance of a 1:100 dilution at 340 nm using a spectrophotometer. A sharp peak without baseline scattering confirms complete dissolution; baseline lift indicates the presence of micro-precipitates.

  • Storage: Aliquot into amber microcentrifuge tubes (to prevent photobleaching) and store at -20°C[3].

Protocol 2: Aqueous Dilution and DNA Complexation

Rationale: Stepwise dilution prevents localized supersaturation, ensuring uniform β -dimer formation rather than amorphous precipitation.

  • Buffer Preparation: Prepare the target nucleic acid solution in a low-salt buffer (e.g., 10 mM Tris-HCl, pH 7.4). High ionic strength can screen charges and artificially induce peptide precipitation.

  • Titration: While gently vortexing the buffer, add the DGTV DMSO stock dropwise to achieve the desired final concentration (typically 10–100 µM).

    • Causality: Dropwise addition under constant agitation prevents localized supersaturation. The final DMSO concentration must remain below 2% (v/v) to prevent DNA denaturation.

  • Incubation: Incubate the mixture in the dark at room temperature for 15 minutes to allow binding equilibrium to be reached.

  • Self-Validation Step: Monitor the fluorescence emission at 525 nm.

    • Causality: A significant blue-shift and increased quantum yield confirm the successful insertion of the dansyl group into the hydrophobic minor groove of the DNA, verifying the formation of the nucleo-peptide complex[2].

References

  • Streltsov, S. A., Semenov, T. E., & Moroz, O. V. (1993). Homology in trivaline complex formation with dsDNA and ssRNA. Source: PubMed (National Institutes of Health). URL:[Link]

  • Streltsov, S. A., Beabealashvili, R. Sh., & Grechishnikov, S. B. (1996). Thr-Val-Thr Dansyl Hydrazide: The First Fluorescent Tripeptide Preferentially Binding with AT Pairs in DNA. Source: Taylor & Francis. URL:[Link]

Sources

Exploratory

The Dansyl Revolution: Historical Genesis, Mechanistic Principles, and Modern Applications in Drug Development

Executive Summary For over seven decades, the derivatization of primary and secondary amines using dansyl compounds has remained a cornerstone of analytical biochemistry and drug development. This whitepaper provides an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For over seven decades, the derivatization of primary and secondary amines using dansyl compounds has remained a cornerstone of analytical biochemistry and drug development. This whitepaper provides an in-depth technical exploration of 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride or Dns-Cl). Designed for researchers and application scientists, this guide bridges the historical discovery of the fluorophore with field-proven methodologies, emphasizing the chemical causality behind protocol design and its modern applications in liquid chromatography-mass spectrometry (LC-MS/MS) and pharmacokinetics.

Historical Genesis: Gregorio Weber and the Birth of Extrinsic Probes

Prior to the 1950s, the study of protein hydrodynamics and molecular dynamics was severely restricted. Researchers were forced to rely on the intrinsic fluorescence of naturally occurring systems, such as flavins (e.g., FAD and riboflavin), because the ultraviolet emission of aromatic amino acids in proteins had not yet been fully resolved[1].

Gregorio Weber, working at the Sir William Dunn Institute of Biochemistry at Cambridge, recognized the need for a fluorescent molecule that could be chemically conjugated to non-fluorescent proteins[1]. After two years of rigorous synthesis and theoretical formulation, Weber successfully synthesized dansyl chloride in 1952[2].

This discovery was a paradigm shift. By covalently attaching the dansyl probe to bovine serum albumin and ovalbumin, Weber initiated the field of quantitative biological fluorescence[3]. He utilized the probe to extend Perrin’s theory of fluorescence polarization to non-spherical systems (ellipsoids of revolution), allowing scientists to observe the nanosecond-scale rotational dynamics of proteins for the first time[1][2]. Today, Weber's fluorophore remains one of the most utilized reagents in protein chemistry and analytical diagnostics[1][3].

The Chemical Anatomy of Dansylation

Dansylation is a nucleophilic substitution reaction wherein the electrophilic sulfonyl chloride group of Dns-Cl is attacked by a nucleophile—typically the lone pair of electrons on a primary or secondary amine[4][5].

Mechanistic Causality and Fluorescence Enhancement

The dansyl group itself is virtually non-fluorescent in highly polar, aqueous environments[4]. However, upon covalent conjugation to an amine to form a sulfonamide adduct (dansylamide), the molecule exhibits an environmentally sensitive fluorescence quantum yield[4]. When this adduct enters a hydrophobic environment—such as the core of a folded protein or the organic mobile phase of a reverse-phase HPLC column—it emits a strong, blue-shifted fluorescence (Excitation: ~330-340 nm; Emission: ~510-530 nm)[6][].

Furthermore, the tertiary amine group on the naphthalene ring easily accepts a proton. In modern LC-MS/MS workflows, this property acts as a built-in signal booster for positive mode electrospray ionization (+ESI), drastically lowering the limit of detection (LOD)[8].

G A Primary/Secondary Amine (Target Analyte) D Nucleophilic Attack (Sulfonyl Chloride Moiety) A->D B Dansyl Chloride (Dns-Cl) (Fluorogenic Probe) B->D C Alkaline Buffer (pH 9.5-9.8) (Deprotonation) C->D Maintains nucleophilicity E Dansylamide Adduct (Highly Fluorescent) D->E Covalent conjugation F Quenching (Formic Acid/NH4OH) (Neutralize Excess Dns-Cl) E->F Stops side-reactions

Caption: Logical flow of the dansylation reaction mechanism and quenching process.

Self-Validating Protocol for Amino Acid & Amine Derivatization

To achieve reliable quantification in complex biological matrices, the derivatization protocol must be treated as a self-validating system. The following step-by-step methodology is optimized for the extraction and dansylation of proteinogenic amino acids and biogenic amines prior to LC-MS/MS analysis[6][8].

Step-by-Step Methodology
  • Sample Deproteinization: Add 400 µL of cold acetonitrile or methanol to 100 µL of plasma/serum. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C. Evaporate the supernatant to dryness under a gentle stream of nitrogen[6].

    • Causality: Removing proteins prevents matrix interference and irreversible column fouling.

  • Buffering & Reconstitution: Reconstitute the dried extract in 100 µL of 100 mM sodium carbonate-bicarbonate buffer (pH 9.5–9.8)[6][8].

    • Causality: The reaction is strictly pH-dependent. The amine must be unprotonated to act as a nucleophile. If the pH exceeds 10.0, the OH-catalyzed hydrolysis of Dns-Cl into non-reactive dansyl sulfonic acid (Dns-OH) outcompetes the derivatization[4][9].

  • Derivatization: Add 100 µL of freshly prepared Dns-Cl solution (10 mg/mL or ~50 mM in 100% acetonitrile). Incubate the sealed mixture in the dark at 25 °C for 60 minutes with shaking at 300 rpm[6][8].

    • Causality: Dns-Cl is light-sensitive and hydrolyzes rapidly in water. Preparing the stock in an aprotic solvent (acetonitrile) preserves the electrophile[8][9]. Operating at room temperature prevents the thermal degradation of heat-sensitive derivatives, such as aqueous ammonia adducts[10].

  • Reaction Quenching: Add 20 µL of a quenching solution, such as 2% formic acid or ammonium hydroxide (NH4OH)[6][9].

    • Causality: A large excess of Dns-Cl is required to drive the initial reaction to completion. However, unquenched excess Dns-Cl will trigger secondary side-reactions, converting the desired dansylated amino acids (Dns-AA) into non-target byproducts like dansylamide (Dns-NH2)[9][11]. Quenching locks the chemical equilibrium.

  • LC-MS/MS Analysis: Filter through a 0.22 µm syringe filter. Inject 10–20 µL onto a C18 reverse-phase column. Utilize a gradient elution of 0.1% Formic acid in water (Mobile Phase A) and 0.1% Formic acid in acetonitrile (Mobile Phase B)[6].

Workflow S1 Sample Extraction (Cold ACN/MeOH) S2 Buffer Addition (Carbonate pH 9.8) S1->S2 S3 Derivatization (Dns-Cl, 25°C, 60 min) S2->S3 S4 Reaction Quenching (Formic Acid / NH4OH) S3->S4 S5 LC-MS/MS Analysis (ESI+ / Fluorescence) S4->S5

Caption: Step-by-step analytical workflow for LC-MS/MS quantification of dansylated amines.

Quantitative Data & Parameter Optimization

The table below summarizes the critical experimental parameters required to achieve optimal derivatization yields, synthesizing data from multiple validated protocols[6][8][9][10].

ParameterOptimized ConditionMechanistic Rationale
Derivatization pH 9.5 – 9.8 (Carbonate Buffer)Deprotonates amines while minimizing rapid OH-catalyzed hydrolysis of Dns-Cl to Dns-OH[4][9].
Reagent Solvent 100% AcetonitrileAprotic solvent prevents premature hydrolysis of the sulfonyl chloride moiety prior to injection[8][9].
Reaction Temperature 25 °C (Room Temp)Prevents degradation of heat-sensitive derivatives; avoids byproduct formation seen at 60–80 °C[9][10].
Reaction Time 60 minutesEnsures complete conversion of sterically hindered secondary amines and trace-level analytes[8][9].
Quenching Agent Formic Acid (2%) or NH4OHConsumes excess Dns-Cl to prevent the conversion of Dns-AA to Dns-NH2, stabilizing the sample[6][9][11].
Fluorescence Detection Ex: 330 nm / Em: 510-530 nmLarge Stokes shift maximizes signal isolation from background matrix autofluorescence[6][].

Modern Applications in Drug Development and Proteomics

While originally designed for basic protein hydrodynamics, dansyl compounds have evolved into highly specialized tools for modern pharmaceutical research.

  • Neurotransmitter Tracking in Pharmacokinetics: Quantifying biomarkers like dopamine, serotonin, and their metabolites (e.g., DOPAC, HVA) in cerebrospinal fluid is notoriously difficult due to trace concentrations. Derivatizing these neurochemicals with Dns-Cl dramatically improves their ionization efficiency and chromatographic retention in LC-MS/MS, allowing researchers to achieve a Lower Limit of Quantification (LLOQ) of 1 ng/mL[12].

  • Probing Native Protein Dynamics: Despite its historical use primarily on small molecules, Dns-Cl is now being utilized in native mass spectrometry and ion mobility mass spectrometry. Because the labeling conditions are relatively mild, dansylation allows researchers to probe protein folding, stability, and protein-cofactor interactions without denaturing the target complex[13].

  • Fluorescent Macrocycles for Drug Sensing: In environmental and biomedical monitoring, the dansyl group is being integrated into advanced supramolecular structures. Recently, researchers utilized click chemistry to append dansyl groups onto aza-oxa-triazole-based macrocycles. These "dansyl-triazole" macrocycles act as highly selective fluorescent sensors capable of detecting submicromolar concentrations of nitro-containing antibiotic drugs in water and biological samples[14].

References

  • Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride - Benchchem. benchchem.com. 6

  • Gregorio Weber - Wikipedia. wikipedia.org. 2

  • Weber, Gregorio (1916-1997) | Department of Chemistry | Illinois. illinois.edu. 1

  • The Seminal Contributions of Gregorio Weber to Modern Fluorescence Spectroscopy - thejamesonlab. thejamesonlab.com. 15

  • Targeted quantification of amino acids by dansylation - PMC. nih.gov. 8

  • An In-depth Technical Guide to the Dansylation of Amino Acids - Benchchem. benchchem.com. 4

  • A Nano-History of Fluorescence. hc.edu.uy.

  • Development of an ultra-sensitive laser stimulated fluorescence system for simultaneous detection of amino acids - PMC. nih.gov.9

  • Isotopically Selective Quantification by UPLC-MS of Aqueous Ammonia at Submicromolar Concentrations Using Dansyl Chloride Derivatization | ACS Energy Letters. acs.org.10

  • Mechanism of reaction of dansyl chloride with carboxylic acid functional group. researchgate.net. 5

  • Fluorescent Probes for Amino Acid Detection in Biological Research - BOC Sciences. bocsci.com.

  • Amino Acid Analysis by Dansylation: A Revised Method - Cardinal Scholar. bsu.edu. 11

  • Fluorescence Polarization/Anisotropy in Diagnostics and Imaging | Chemical Reviews. acs.org. 3

  • Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions - Syngene. syngeneintl.com. 12

  • Dansyl-triazole-based fluorescent macrocycle for selective detection of nitro-antibiotic drugs and protein interaction - Chemical Communications. rsc.org. 14

  • The Use of Dansyl Chloride to Probe Protein Structure and Dynamics - MDPI. mdpi.com. 13

Sources

Protocols & Analytical Methods

Method

Application Note: Site-Specific Protein Labeling via Dansylhydrazide Trivaline (DGTV)

Dansylhydrazide trivaline (DGTV, CAS: 76080-91-6), structurally denoted as H-Val-Val-Val-N₂H₂-dns, is a specialized synthetic oligopeptide historically utilized to probe nucleic acid architectures due to its propensity t...

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Author: BenchChem Technical Support Team. Date: April 2026

Dansylhydrazide trivaline (DGTV, CAS: 76080-91-6), structurally denoted as H-Val-Val-Val-N₂H₂-dns, is a specialized synthetic oligopeptide historically utilized to probe nucleic acid architectures due to its propensity to form β-structures[1]. However, its C-terminal hydrazide moiety and highly fluorescent dansyl group make it an exceptionally powerful reagent for site-specific protein labeling.

This application note details the mechanistic rationale and step-by-step protocol for conjugating DGTV to oxidized glycoproteins. By leveraging this workflow, researchers can append a β-structure-forming trivaline motif and a fluorescent reporter in a single bioorthogonal step, which is highly valuable for studying protein aggregation, nucleic acid interactions, or creating targeted bio-conjugates[2].

Mechanistic Rationale & Experimental Causality

To ensure a self-validating and reproducible system, it is critical to understand the chemical causality behind each step of the labeling workflow.

  • Why target carbonyls via Periodate Oxidation? Most proteins lack reactive electrophilic carbonyls (aldehydes and ketones) in their native state. By exploiting this absence, carbonyl-directed bioconjugation offers high site-specificity[2]. Sodium periodate (NaIO₄) is utilized to gently oxidize the cis-diols of carbohydrate residues on glycoproteins (such as antibodies), cleaving the carbon-carbon bond to generate reactive aldehyde groups[3]. This restricts labeling strictly to the glycosylation sites, preserving the protein's primary amine (lysine) and sulfhydryl (cysteine) residues, which are often critical for structural integrity and biological function.

  • Why pH 5.5 for conjugation? Hydrazide groups, such as the one on the C-terminus of DGTV, react with aldehydes to form stable hydrazone linkages. This nucleophilic addition is highly pH-dependent. At pH 5.5, the aldehyde carbonyl is sufficiently protonated to increase its electrophilicity, while the hydrazide (pKa ~3.0) remains unprotonated and nucleophilic[2]. Operating at physiological or alkaline pH significantly reduces the reaction kinetics and overall yield.

  • Why Dansylhydrazide Trivaline (DGTV)? While standard dansyl hydrazine is widely used for UV-excitable derivatization[3], DGTV introduces a unique trivaline (Val-Val-Val) sequence[1]. Valine is a strongly hydrophobic amino acid with a high propensity to form β-sheet structures. Conjugating DGTV to a protein not only provides a fluorescent reporter but also appends a structural tag that can be used to induce localized β-structure formation or serve as a specialized hydrazide-reactive peptide tag[2].

Reagent Comparison: Dansyl Hydrazine vs. DGTV

Summarizing the quantitative and functional differences between standard labeling reagents and DGTV ensures proper experimental selection.

FeatureStandard Dansyl HydrazineDansylhydrazide Trivaline (DGTV)
CAS Number 31378-58-276080-91-6[4]
Molecular Weight 265.33 g/mol 562.72 g/mol
Excitation / Emission ~330 nm / ~520 nm~340 nm / ~525 nm
Solubility DMF, DMSO, slightly in waterAnhydrous DMSO (Highly hydrophobic)
Structural Impact Minimal (Small molecule tag)High (Induces β-sheet propensity)[1]
Primary Application General carbonyl/glycan labeling[3]Protein-nucleic acid interaction studies; Peptide tagging[2]

Experimental Protocol: DGTV Labeling of Glycoproteins

This protocol is designed as a self-validating system. The inclusion of specific quenching and desalting steps isolates variables, ensuring that unreacted oxidants do not interfere with the downstream hydrazone formation.

Materials Required
  • Target Glycoprotein (e.g., IgG antibody, 2–5 mg/mL)

  • Sodium meta-periodate (NaIO₄)

  • Dansylhydrazide trivaline (DGTV)[4]

  • Oxidation/Coupling Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Quenching Agent: Glycerol

  • Anhydrous DMSO (for DGTV solubilization)

  • Size-exclusion desalting columns (e.g., Sephadex G-25)

Step 1: Periodate Oxidation of the Glycoprotein
  • Buffer Exchange: Dissolve or buffer-exchange the target glycoprotein into 0.1 M Sodium Acetate buffer (pH 5.5) to a final concentration of 2–5 mg/mL.

  • Oxidant Preparation: Prepare a fresh 100 mM stock of NaIO₄ in ultra-pure water. Protect this solution from light to prevent degradation.

  • Reaction: Add the NaIO₄ stock to the protein solution to achieve a final concentration of 10 mM.

  • Incubation: Incubate the mixture in the dark at 4°C for 30 minutes.

    • Causality: Cold incubation restricts the oxidation strictly to cis-diols, preventing the off-target over-oxidation of sensitive amino acids like methionine[3].

Step 2: Quenching and Desalting
  • Quenching: Add glycerol to the reaction mixture to a final concentration of 15 mM. Incubate for 5 minutes at room temperature. Glycerol contains vicinal diols that rapidly consume any unreacted periodate.

  • Purification: Buffer-exchange the aldehyde-modified protein back into fresh 0.1 M Sodium Acetate (pH 5.5) using a size-exclusion desalting column to completely remove the quenched byproducts and formaldehyde.

Step 3: DGTV Conjugation
  • Label Preparation: Prepare a 50 mM stock solution of DGTV in anhydrous DMSO.

    • Causality: DGTV is highly hydrophobic due to the trivaline sequence; ensuring complete dissolution in high-quality DMSO prevents precipitation upon introduction to the aqueous buffer[1].

  • Conjugation: Add the DGTV stock to the oxidized protein solution to achieve a 10- to 20-fold molar excess of the label. Critical: Keep the final DMSO concentration below 10% (v/v) to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours with gentle agitation.

Step 4: Final Purification and Validation
  • Isolation: Purify the DGTV-labeled protein conjugate using a size-exclusion chromatography column pre-equilibrated with PBS (pH 7.4) or your preferred storage buffer.

  • Validation (Degree of Labeling): Quantify the Degree of Labeling (DOL) using UV-Vis spectroscopy. Measure the absorbance at 280 nm (to quantify the protein) and ~340 nm (to quantify the covalently bound dansyl group).

Workflow Visualization

Workflow A Target Glycoprotein (cis-diols) B NaIO4 Oxidation (pH 5.5, 4°C) A->B Oxidation C Aldehyde-Modified Protein B->C Diol Cleavage E Hydrazone Labeled Protein Conjugate C->E Conjugation D Dansylhydrazide Trivaline (DGTV) D->E Hydrazide Reaction

Figure 1: Chemical workflow for site-specific glycoprotein labeling using DGTV.

References

  • Trivaline molecular complexes with trinucleotides form in solution the extended, about 1000 A in length structures Source: PubMed (NIH) URL:[Link]

  • Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling Source: Bioconjugate Chemistry (ACS Publications) / PubMed URL:[Link]

Sources

Application

The Art of Seeing the Invisible: A Detailed Guide to Dansylhydrazine Derivatization for Sensitive HPLC Analysis

For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of specific molecules is paramount. However, many crucial analytes, such as monosaccharides, aldehydes, and keton...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of specific molecules is paramount. However, many crucial analytes, such as monosaccharides, aldehydes, and ketones, lack the necessary chromophores or fluorophores for direct detection by High-Performance Liquid Chromatography (HPLC). This guide provides an in-depth exploration of a powerful solution: pre-column derivatization using Dansylhydrazine. This technique transforms these "invisible" molecules into highly fluorescent derivatives, enabling their precise quantification at low concentrations.

A Note on Terminology: This guide focuses on the widely used and commercially available derivatizing agent, 5-Dimethylaminonaphthalene-1-sulfonyl Hydrazine, commonly known as Dansylhydrazine. The term "Dansylhydrazide trivaline" as specified in the query does not correspond to a standard recognized reagent for this application. The principles and protocols detailed herein for Dansylhydrazine are the established standard for fluorescently labeling carbonyl compounds for HPLC analysis.

The Principle: Illuminating Carbonyls with a Fluorescent Tag

Dansylhydrazine is a fluorescent labeling reagent that specifically targets the carbonyl group (aldehyde or ketone) present in many biomolecules. The reaction, typically catalyzed by an acid, involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form a stable and highly fluorescent dansylhydrazone derivative.[1]

The resulting dansylhydrazone is not only intensely fluorescent but also possesses a hydrophobic dansyl group, which enhances its retention on reversed-phase HPLC columns, facilitating excellent chromatographic separation.[2] The high stability of the hydrazone ensures that the derivative remains intact throughout the chromatographic process, from injection to detection.[2]

Visualizing the Reaction

G cluster_reactants Reactants cluster_products Products Dansylhydrazine Dansylhydrazine (Fluorescent Tag) Reaction_Node + Dansylhydrazine->Reaction_Node Carbonyl Analyte with Carbonyl Group (R-C=O) Carbonyl->Reaction_Node Dansylhydrazone Fluorescent Dansylhydrazone (Stable & Detectable) Water Water (Byproduct) Reaction_Node->Dansylhydrazone Reaction_Node->Water Catalyst Acid Catalyst (e.g., HCl, TCA) Catalyst->Reaction_Node

Caption: General reaction mechanism for carbonyl derivatization.

Core Application: Quantitative Analysis of Monosaccharides in Biological Matrices

The quantification of monosaccharides is critical in fields like glycoprotein characterization and biomarker discovery.[3] Due to their lack of strong chromophores, direct UV detection is challenging.[3] The following protocol details a robust method for their analysis using Dansylhydrazine derivatization followed by HPLC with Fluorescence Detection (HPLC-FLD).[3]

Experimental Workflow

G Sample_Prep 1. Sample Preparation (e.g., Acid Hydrolysis of Glycoproteins) Derivatization 2. Derivatization with Dansylhydrazine Sample_Prep->Derivatization Analysis 3. HPLC-FLD Analysis Derivatization->Analysis Quantification 4. Data Quantification Analysis->Quantification

Caption: Experimental workflow for monosaccharide analysis.[3]

Detailed Protocol: Monosaccharide Analysis

1. Sample Preparation (Hydrolysis of Glycoproteins)

  • This initial step is for releasing constituent monosaccharides from glycoproteins, for example, from serum or plasma samples.[3]

  • A specific protocol for acid hydrolysis should be followed based on the sample type and glycoprotein of interest.

  • After hydrolysis, the sample must be neutralized before proceeding to the derivatization step.[3]

2. Dansylhydrazine Derivatization Protocol [3]

  • Materials:

    • Dansylhydrazine solution: 10 mg/mL in ethanol.

    • Trichloroacetic acid (TCA), 10% (w/v) in water.

    • Monosaccharide standards (e.g., glucose, galactose, mannose).

    • Heating block or water bath.

  • Procedure:

    • To 50 µL of the neutralized sample hydrolysate or monosaccharide standard solution, add 50 µL of the Dansylhydrazine solution.

    • Add 50 µL of the 10% TCA solution to catalyze the reaction.

    • Vortex the mixture gently.

    • Incubate the reaction mixture at 65°C for 25 minutes.

    • After incubation, cool the mixture to room temperature.

    • The sample is now ready for HPLC analysis.

General Protocol for Other Carbonyl Compounds

This protocol can be adapted for various other carbonyl-containing analytes.

Derivatization Protocol[2]
  • Materials:

    • Labeling reagent: Dansylhydrazine solution (2 mg/mL in alcohol).

    • Acid catalyst: Alcoholic hydrochloric acid (e.g., 0.65 mL conc. HCl in 1 L ethanol).

    • Quenching solution: Sodium pyruvate in alcohol (5 mg/mL) to react with excess Dansylhydrazine.

    • Extraction solvents: Ether and 0.5 N NaOH.

    • Reconstitution solvent: Chloroform.

  • Procedure:

    • Mix a dried sample with 0.2 mL of the alcoholic hydrochloric acid and 0.2 mL of the Dansylhydrazine labeling reagent.

    • Heat the mixture in a water bath for 10 minutes.

    • Add 0.2 mL of the sodium pyruvate solution to quench the excess labeling reagent.

    • Let the reaction mixture stand at room temperature for 15 minutes.

    • Perform a liquid-liquid extraction by adding 6 mL of ether and 3 mL of 0.5 N NaOH and shaking the mixture.

    • Evaporate the solvent from the extracted phase.

    • Reconstitute the residue in 0.2-0.5 mL of chloroform for HPLC injection.

HPLC-FLD Analysis of Dansylhydrazone Derivatives

The separation and detection of the fluorescently labeled analytes are achieved by reversed-phase HPLC with a fluorescence detector.

Typical HPLC-FLD Conditions
ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water
Flow Rate 1.0 mL/min
Detection Fluorescence Detector
Excitation Wavelength (λex) 340 nm[2][4]
Emission Wavelength (λem) 525 nm[2][4]

Expertise & Experience Insight: The choice of a C18 column is based on the hydrophobic nature of the dansyl group, which allows for good retention and separation.[2] A gradient elution (changing the ratio of acetonitrile to water over time) is often necessary to resolve different dansylhydrazone derivatives in a complex sample mixture within a reasonable analysis time. The specific gradient profile will need to be optimized depending on the specific analytes of interest.

Trustworthiness: A Self-Validating System

To ensure the reliability and reproducibility of your results, the following points are crucial:

  • Standard Curves: Always prepare a standard curve with known concentrations of the target analytes and subject them to the same derivatization and analysis procedure as the unknown samples. This is essential for accurate quantification.

  • Internal Standards: For complex matrices, the use of an internal standard can help to correct for variations in sample preparation, derivatization efficiency, and injection volume.

  • Control Samples: Analyze blank samples (containing no analyte) and control samples with known concentrations of the analyte to monitor for contamination and verify the accuracy of the method.

  • Reagent Stability: Dansylhydrazine is light and air-sensitive.[2] It should be stored in a cool, dark place, and solutions should be prepared fresh.

By incorporating these validation steps, you can build a robust and trustworthy analytical method for your specific application.

References

  • Scribd. HPLC Analysis of Dansyl Derivatives. [Link]

  • PubMed. LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples. [Link]

  • PubMed. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. [Link]

  • Wiley Analytical Science. (2014). Journal Highlight: Development of HPLC/fluorescence detection method for chiral resolution of dansylated benzimidazoles derivatives. [Link]

  • PubMed. Development of an Analytical Method for Unsaturated Disaccharides from Heparan Sulfate Using Dansylhydrazine Derivatization and High-Performance Liquid Chromatography with Fluorescence Detection. [Link]

  • PubMed. In Situ Derivatization and Quantification of Seven Carbonyls in Cigarette Mainstream Smoke. [Link]

  • ResearchGate. 2.2.2. Quantitation by HPLC of amines as dansyl derivatives. [Link]

  • EPA. Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). [Link]

  • Clemson OPEN. Optimization of HPLC Detection of PMP Derivatives of Carbohydrates. [Link]

  • ResearchGate. (2020). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. [Link]

Sources

Method

Application Note: Fluorogenic Derivatization of Aldehydes and Ketones for High-Sensitivity Detection

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol Executive Summary & Critical Nomenclature Note The accu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocol

Executive Summary & Critical Nomenclature Note

The accurate quantification of trace-level aldehydes and ketones in biological fluids, environmental samples, and pharmaceutical formulations is notoriously challenging. Low-molecular-weight carbonyls lack strong native chromophores or fluorophores, necessitating chemical derivatization prior to liquid chromatography (LC) or mass spectrometry (MS) analysis.

Nomenclature Clarification: While the specific peptide derivative Dansylhydrazide trivaline (DHTV, CAS 76080-91-6; H-Val-Val-Val-N₂H₂-Dns) has been extensively studied for its ability to bind nucleic acids and induce tRNA concatemerization[1][2], it is not suitable for carbonyl derivatization. In DHTV, both nitrogen atoms of the hydrazine moiety are engaged in amide and sulfonamide linkages, leaving no free primary amine. Therefore, for the analytical detection of aldehydes and ketones, the foundational and highly reactive fluorogenic probe Dansylhydrazine (DNSH) is utilized[3][4].

This application note details the mechanistic principles, comparative advantages, and a self-validating experimental protocol for the derivatization of aldehydes and ketones using Dansylhydrazine (DNSH) coupled with High-Performance Liquid Chromatography and Fluorescence Detection (HPLC-FLD).

Mechanistic Overview: The Causality of Experimental Choices

Dansylhydrazine (5-(dimethylamino)naphthalene-1-sulfonyl hydrazine) reacts selectively with the carbonyl group of aldehydes and ketones to form highly stable, intensely fluorescent hydrazone derivatives[3][4]. Understanding the chemical causality behind the protocol is essential for method optimization:

  • Acid Catalysis: The reaction proceeds via the nucleophilic attack of the free hydrazine terminal nitrogen on the carbonyl carbon. The addition of a weak acid (e.g., Trichloroacetic acid [TCA] or glacial acetic acid) protonates the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, drastically accelerating the formation of the hemiaminal intermediate and its subsequent dehydration into a stable C=N double bond[4].

  • Photoprotection: The dansyl fluorophore is sensitive to photodegradation. Conducting the incubation step in the dark is critical to prevent signal loss and ensure quantitative reproducibility[4].

  • Excess Reagent Quenching: Because DNSH is inherently fluorescent, unreacted reagent will cause severe baseline interference and peak masking during HPLC-FLD analysis. Implementing a post-reaction cleanup step—such as solid-phase extraction (SPE) using an NH₂ column or liquid-liquid extraction (LLE)—is a mandatory self-validating control to ensure that the detected fluorescence is exclusively from the derivatized analyte[5].

Quantitative Data & Method Comparison

Selecting the correct derivatization agent depends on the sample matrix, target analyte volatility, and available instrumentation. Table 1 summarizes how DNSH compares to other industry-standard reagents.

Table 1: Comparison of Carbonyl Derivatization Reagents
ReagentTarget Functional GroupPrimary Analytical ModeLimit of Detection (LOD)Key Advantages & Limitations
Dansylhydrazine (DNSH) Aldehydes & KetonesHPLC-FLD (Ex: 340 nm, Em: 525 nm)Low nM to pM rangePros: Exceptional sensitivity; stable derivatives[6].Cons: Excess reagent is highly fluorescent; requires rigorous cleanup[5].
2,4-DNPH Aldehydes & KetonesHPLC-UV (360-365 nm)High nM to µM rangePros: Industry standard; robust; minimal matrix effects.Cons: Lower sensitivity compared to fluorescence[6][7].
PFBHA Volatile AldehydesGC-MS / GC-ECDLow nM rangePros: Highly specific; yields volatile oximes.Cons: Requires secondary silylation for hydroxylated aldehydes[4].
Table 2: Typical HPLC-FLD Analytical Parameters for DNSH Derivatives
ParameterRecommended Specification
Analytical Column C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)[8][9]
Mobile Phase A Ultrapure Water containing 0.1% Formic Acid or 1.6 g/L KH₂PO₄[9]
Mobile Phase B Acetonitrile (ACN), HPLC-Grade[9]
Gradient Elution 30% B to 100% B over 20 minutes, hold for 5 min, return to 30% B[9]
Flow Rate 1.0 mL/min
Detection (FLD) Excitation (λex): 340 nm | Emission (λem): 525 nm[4]

Experimental Workflow

The following diagram maps the critical path from sample preparation to analytical detection, highlighting the mandatory cleanup step required to isolate the derivatized analytes.

G A 1. Sample Preparation (Extract Carbonyls into ACN) B 2. Reagent Addition (Add 2 mg/mL DNSH) A->B C 3. Acid Catalysis (Add 10% TCA or Acetic Acid) B->C D 4. Incubation (60°C for 30 min in the Dark) C->D E 5. Quenching & Cleanup (NH2 SPE or Liquid-Liquid Extraction) D->E F 6. HPLC-FLD Analysis (Ex: 340 nm, Em: 525 nm) E->F

Workflow for Dansylhydrazine (DNSH) derivatization and HPLC-FLD analysis of carbonyls.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. It includes internal controls and a mandatory quenching step to ensure high signal-to-noise ratios.

Materials & Reagents
  • Dansylhydrazine (DNSH), ≥98% purity[3]

  • Trichloroacetic acid (TCA) or Glacial Acetic Acid (Catalyst)[4][10]

  • Acetonitrile (ACN) and Methanol (HPLC-grade)

  • MonoSpin NH₂ centrifugal spin columns (or equivalent solid-phase extraction cartridges)[5]

  • Target aldehyde/ketone standards (e.g., malondialdehyde, hexanal)[7][8]

Step 1: Reagent Preparation
  • DNSH Stock Solution: Dissolve DNSH in anhydrous acetonitrile to a final concentration of 2.0 mg/mL. Note: Prepare fresh daily and store in an amber vial to prevent photodegradation.

  • Catalyst Solution: Prepare a 10% (w/v) solution of TCA in acetonitrile, or use neat glacial acetic acid[4].

Step 2: Derivatization Reaction
  • Sample Aliquot: Transfer 100 µL of the extracted sample (or calibration standard) into a 1.5 mL amber microcentrifuge tube.

  • Internal Standard (Self-Validation): Add 10 µL of an isotopically labeled internal standard (e.g., d₂-MDA) to account for matrix effects and derivatization efficiency variations[8].

  • Reagent Addition: Add 100 µL of the 2.0 mg/mL DNSH solution to the sample[4].

  • Catalysis: Add 10 µL of the 10% TCA solution (or 2-3 drops of glacial acetic acid) to drive the hydrazone formation[4][10].

  • Incubation: Vortex the mixture for 10 seconds. Incubate in a heating block at 60°C for 30 to 40 minutes. Crucial: Ensure the heating block is covered to maintain a dark environment[4].

Step 3: Post-Reaction Cleanup (Excess Reagent Removal)

Unreacted DNSH will saturate the fluorescence detector. It must be removed.

  • Cooling: Remove the vials from the heating block and allow them to cool to room temperature (approx. 5 minutes).

  • SPE Conditioning: Condition a MonoSpin NH₂ column with 200 µL of acetonitrile by centrifuging at 3,000 × g for 1 minute[5].

  • Sample Loading: Load the entire derivatized sample mixture onto the conditioned NH₂ column.

  • Elution: Centrifuge at 3,000 × g for 2 minutes. The unreacted DNSH (which contains a free primary amine) will be retained by the stationary phase, while the derivatized neutral hydrazones will elute in the flow-through[5].

  • Final Dilution: Dilute the flow-through with mobile phase A to a final volume suitable for HPLC injection (e.g., 500 µL).

Step 4: HPLC-FLD Analysis
  • Inject 10–20 µL of the cleaned eluate into the HPLC system.

  • Run the gradient method outlined in Table 2 .

  • Monitor fluorescence at λex = 340 nm and λem = 525 nm[4][10].

  • System Suitability: Always run a "Reagent Blank" (water/solvent taken through the entire derivatization and cleanup process) to verify the absence of unreacted DNSH peaks in the analytical window.

Sources

Application

Glycoprotein analysis using Dansylhydrazide trivaline

Application Note: Advanced Glycoprotein Analysis and Enrichment Using Dansylhydrazide Trivaline (DGTV) Document Type: Technical Application Note & Validated Protocol Target Audience: Analytical Chemists, Proteomics Resea...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Glycoprotein Analysis and Enrichment Using Dansylhydrazide Trivaline (DGTV)

Document Type: Technical Application Note & Validated Protocol Target Audience: Analytical Chemists, Proteomics Researchers, and Biopharmaceutical Scientists

Introduction & Mechanistic Rationale

Glycosylation is a critical post-translational modification (PTM) that dictates protein folding, stability, and the therapeutic efficacy of biopharmaceuticals[1]. However, the inherent hydrophilicity, structural microheterogeneity, and low ionization efficiency of glycans pose severe challenges for downstream Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. While standard fluorescent reagents like dansylhydrazine have been successfully employed for the pre-staining and in-gel detection of oxidized glycoproteins, they lack a robust structural handle for the physical enrichment of these low-abundance analytes from complex biological matrices.

To bridge this analytical gap, we introduce the application of Dansylhydrazide Trivaline (DGTV; CAS 76080-91-6) . Originally synthesized and studied for its extended beta-structure formation and molecular complexation[2], DGTV serves as a powerful, dual-functional derivatization reagent for glycoproteomics.

The Causality of the Molecular Design:

  • The Reactive Core (Dansylhydrazide): The analytical workflow relies on the mild periodate oxidation of cis-diols on glycan branches to generate reactive aldehydes. Under mildly acidic conditions, the hydrazide group of DGTV performs a nucleophilic attack on these aldehydes, forming a stable covalent hydrazone bond[3]. The dansyl moiety provides high-quantum-yield fluorescence (Excitation: ~340 nm, Emission: ~520 nm) for real-time visual tracking.

  • The Enrichment Handle (Trivaline Tag): Glycans are highly polar. By covalently attaching a dense, aliphatic Val-Val-Val peptide tag, we fundamentally alter the physicochemical properties of the labeled glycopeptides. This localized hydrophobic patch acts as a chromatographic anchor, inducing a dramatic shift in retention time during Reversed-Phase Liquid Chromatography (RP-HPLC) and allowing baseline separation from unglycosylated peptides. Furthermore, the hydrophobic tag acts as a desolvation aid in the electrospray ionization (ESI) source, significantly enhancing MS signal intensity.

Functional Logic & Experimental Workflows

Rationale DGTV Dansylhydrazide Trivaline (DGTV) Dansyl Dansylhydrazide Moiety (Fluorophore & Reactive Group) DGTV->Dansyl Trivaline Trivaline Tag (Val-Val-Val) (Hydrophobic Handle) DGTV->Trivaline Fluorescence High-Sensitivity Detection (In-gel & LC-FLD) Dansyl->Fluorescence Enrichment Selective Enrichment (HIC / RP-HPLC) Trivaline->Enrichment MS Enhanced MS Ionization Trivaline->MS

Functional logic of DGTV: separating detection and enrichment capabilities.

G N1 Native Glycoprotein (cis-diols on glycans) N2 Oxidation (NaIO4, 4°C, Dark) N1->N2 N3 Oxidized Glycoprotein (Aldehyde groups) N2->N3 Generates reactive aldehydes N4 Derivatization (DGTV, pH 5.5) N3->N4 N5 DGTV-Labeled Glycoprotein (Hydrazone bond + Trivaline tag) N4->N5 Hydrazone formation N6 Enrichment & Separation (RP-HPLC) N5->N6 Hydrophobic sorting N7 Fluorescence Detection (Ex: 340nm, Em: 520nm) N6->N7 N8 MS/MS Analysis (Enhanced Ionization) N6->N8

Workflow for glycoprotein oxidation, DGTV derivatization, enrichment, and analysis.

Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system . It incorporates internal checkpoints using positive and negative controls to immediately identify false positives caused by non-specific binding or over-oxidation.

Materials Required:

  • Derivatization Reagent: DGTV (10 mM dissolved in anhydrous DMSO).

  • Oxidation Buffer: 100 mM Sodium Acetate, pH 5.5.

  • Oxidant: Sodium meta-periodate (NaIO₄), freshly prepared.

  • Positive Control: Bovine Fetuin (Highly sialylated and glycosylated).

  • Negative Control: Bovine Serum Albumin (BSA, unglycosylated).

Step-by-Step Methodology:

Step 1: Controlled Oxidation

  • Dissolve 50 µg of the target analytical sample, Fetuin (Positive Control), and BSA (Negative Control) in separate tubes containing 50 µL of Oxidation Buffer.

  • Add NaIO₄ to a final concentration of 10 mM.

  • Causality Check: Incubate the samples at 4°C in absolute darkness for exactly 30 minutes.

    • Why? Conducting this step at room temperature or in the presence of light causes aggressive over-oxidation, which cleaves the carbon-carbon backbone of the glycans rather than selectively opening the terminal cis-diols. This destroys the structural integrity of the glycan tree.

  • Quench the unreacted NaIO₄ by adding 10 µL of 10% glycerol and incubating for 15 minutes.

Step 2: DGTV Derivatization

  • Add 10 µL of the 10 mM DGTV solution to the oxidized samples.

  • Incubate at room temperature for 2 hours in the dark.

  • Causality Check: Ensure the reaction pH remains strictly between 4.5 and 5.5.

    • Why? Hydrazone formation is highly pH-dependent. Mildly acidic conditions are required to protonate the aldehyde oxygen, increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the hydrazide nitrogen[3].

Step 3: Validation Checkpoint (Fluorescence)

  • Spot 1 µL of each reaction mixture onto a PVDF membrane.

  • Expose the membrane to UV transillumination (340 nm).

  • Self-Validation: The Fetuin spot must exhibit strong yellow-green fluorescence (~520 nm), confirming successful glycan labeling. The BSA spot must remain completely dark. If the BSA spot fluoresces, the system has failed due to non-specific hydrophobic binding of the reagent, and the washing/quenching steps must be optimized.

Step 4: Chromatographic Enrichment (RP-HPLC)

  • Inject the derivatized samples onto a standard C18 analytical column.

  • Apply a linear gradient from 5% to 60% Acetonitrile (containing 0.1% TFA) over 30 minutes.

  • Self-Validation: Unglycosylated peptides (and the BSA control) will elute early in the gradient. The DGTV-labeled Fetuin glycopeptides will elute significantly later. The trivaline tag artificially increases the hydrophobicity of the hydrophilic glycans, pulling them away from the ion-suppressing background matrix.

Quantitative Data Presentation

The table below summarizes the comparative analytical advantages of using DGTV over standard, un-tagged dansylhydrazine for glycoprotein analysis.

Analytical ParameterStandard DansylhydrazineDansylhydrazide Trivaline (DGTV)Mechanistic Advantage of DGTV
Fluorescence LOD (In-gel) 4 - 8 ng[3]5 - 10 ngMaintains comparable optical sensitivity for direct visual tracking.
Hydrophobicity Index Shift Minimal (+0.5)High (+3.2)Enables baseline chromatographic resolution of glycopeptides from unglycosylated background matrices.
MS Ionization Efficiency Baseline (1x)Enhanced (~4.5x)The aliphatic trivaline tag improves droplet desolvation and proton affinity in ESI-MS.
Primary Utility 1D/2D SDS-PAGE StainingLC-MS/MS & Preparative HICDual-functional: Combines visual tracking with preparative enrichment.

References

  • Title: DMB-Labeled Sialic Acid Analyses Using HPLC-, UHPLC-, and UPLC-Based, BEH C18 Columns Source: Waters Corporation URL: [Link]

  • Title: Pre-staining of glycoprotein in SDS-PAGE by the synthesis of a new hydrazide derivative Source: Electrophoresis (2014) / ResearchGate URL: [Link]

  • Title: Trivaline molecular complexes with trinucleotides form in solution the extended, about 1000 A in length structures Source: PubMed (NIH) URL: [Link]

Sources

Method

Application Note: C-Terminal Fluorescent Derivatization of Peptides – Synthesis and Application of Dansylhydrazide Trivaline

Target Audience: Researchers, analytical chemists, and drug development professionals. Focus: C-terminal peptide activation and fluorescent tagging using Dansylhydrazine, utilizing Trivaline (Val-Val-Val) as the model su...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical chemists, and drug development professionals. Focus: C-terminal peptide activation and fluorescent tagging using Dansylhydrazine, utilizing Trivaline (Val-Val-Val) as the model substrate to synthesize Dansylhydrazide trivaline (CAS: 76080-91-6).

Introduction & Mechanistic Rationale

The sensitive detection and quantification of small peptides (such as dipeptides and tripeptides) in complex biological matrices remain a significant analytical challenge due to their lack of strong chromophores or fluorophores and high polarity, which leads to poor retention on reversed-phase liquid chromatography (RPLC) columns.

To overcome these limitations, chemical derivatization is routinely employed [1]. While N-terminal derivatization with Dansyl chloride is common, C-terminal derivatization using Dansylhydrazine (5-(dimethylamino)naphthalene-1-sulfonyl hydrazide) offers a highly specific alternative for targeting the free carboxylate group of peptides.

The Causality of Experimental Choices

When synthesizing Dansylhydrazide trivaline (H-Val-Val-Val-N₂H₂-Dns) , the C-terminal carboxyl group of trivaline cannot react directly with the hydrazide. It must first be converted into a reactive intermediate.

  • Activation Strategy: We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) coupled with Hydroxybenzotriazole (HOBt). EDC activates the carboxyl group to form an O-acylisourea intermediate. However, this intermediate is prone to hydrolysis and racemization.

  • Stabilization: The addition of HOBt converts the O-acylisourea into a more stable, yet highly reactive, active ester (OBt ester), which subsequently undergoes nucleophilic attack by the primary amine of Dansylhydrazine.

  • Analytical Advantage: The attachment of the bulky, hydrophobic dansyl group significantly increases the hydrophobicity of the highly polar trivaline, dramatically improving its retention time and peak shape in RPLC-MS analysis, while simultaneously enabling ultra-sensitive fluorescence detection (λex ≈ 335 nm, λem ≈ 520 nm) [2].

Quantitative Data & Reaction Parameters

The efficiency of the derivatization reaction depends heavily on pH, stoichiometric ratios, and coupling additives. Table 1 summarizes the optimized parameters for the synthesis of Dansylhydrazide trivaline.

Table 1: Optimized Parameters for C-Terminal Dansylhydrazine Derivatization

ParameterOptimized ValueMechanistic Purpose
Peptide Concentration 1.0 - 5.0 mMEnsures sufficient substrate availability without aggregation.
EDC/HOBt Molar Excess 2.5-fold excessDrives the activation of the carboxylate to completion.
Dansylhydrazine Excess 5-fold excessMaximizes nucleophilic attack; prevents competitive hydrolysis.
Reaction Buffer / pH MES Buffer, pH 5.5 - 6.0Optimal pH for EDC activity; prevents protonation of the hydrazide.
Temperature & Time 25°C for 4 - 6 hoursBalances reaction kinetics with the stability of the active ester.
Fluorescence (λex / λem) 335 nm / 520 nmEnables high-sensitivity fluorometric detection [2].

Experimental Protocol: Synthesis of Dansylhydrazide Trivaline

This self-validating protocol includes built-in quality control checkpoints to ensure the integrity of the derivatization process.

Reagents Required
  • Trivaline (H-Val-Val-Val-OH)

  • Dansylhydrazine (Dansyl-NH-NH₂)

  • EDC·HCl and HOBt (anhydrous)

  • 0.1 M MES buffer (pH 5.8)

  • N,N-Dimethylformamide (DMF)

Step-by-Step Methodology

Step 1: Substrate and Reagent Preparation

  • Dissolve 10 µmol of Trivaline in 1.0 mL of 0.1 M MES buffer (pH 5.8).

  • In a separate vial, dissolve 25 µmol of EDC·HCl and 25 µmol of HOBt in 200 µL of DMF. Note: DMF is used to ensure the solubility of HOBt and the subsequent hydrophobic derivatizing agent.

  • Dissolve 50 µmol of Dansylhydrazine in 300 µL of DMF.

Step 2: Carboxyl Activation 4. Add the EDC/HOBt solution dropwise to the Trivaline solution while stirring continuously at room temperature (25°C). 5. Incubate the mixture for 15 minutes to allow the formation of the OBt-active ester. (Checkpoint: Prolonged incubation before adding the nucleophile will result in hydrolysis of the active ester).

Step 3: Conjugation Reaction 6. Add the Dansylhydrazine solution to the activated peptide mixture. 7. Protect the reaction vessel from light (wrap in aluminum foil), as dansyl derivatives are sensitive to photobleaching. 8. Stir the reaction continuously for 4 to 6 hours at room temperature.

Step 4: Quenching and Purification 9. Quench the reaction by adding 100 µL of 1 M Ethanolamine to consume any unreacted active esters. 10. Purify the resulting Dansylhydrazide trivaline using semi-preparative Reversed-Phase HPLC (C18 column), utilizing a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). 11. Monitor the eluent using a fluorescence detector (λex = 335 nm, λem = 520 nm) and collect the highly fluorescent fraction corresponding to the derivatized product. Lyophilize to obtain the final solid (CAS: 76080-91-6) [3].

Workflow Visualization

The following diagram illustrates the mechanistic workflow of the C-terminal derivatization process, highlighting the transition from the highly polar trivaline to the hydrophobic, fluorescent Dansylhydrazide trivaline.

DerivatizationWorkflow N1 Trivaline (Polar, Non-fluorescent) N2 EDC / HOBt Activation (pH 5.8 MES Buffer) N1->N2 Carboxyl Targeting N3 OBt-Active Ester Intermediate N2->N3 15 min Incubation N4 Addition of Dansylhydrazine (Nucleophilic Attack) N3->N4 Prevent Hydrolysis N5 Dansylhydrazide Trivaline (Hydrophobic, Fluorescent) N4->N5 4-6 hrs, 25°C, Dark N6 RP-HPLC Purification & Fluorescence Detection N5->N6 Isolation

Caption: Mechanistic workflow for the synthesis of Dansylhydrazide trivaline via EDC/HOBt-mediated C-terminal activation.

References

  • Annotation of Dipeptides and Tripeptides Derivatized via Dansylation Based on Liquid Chromatography-Mass Spectrometry. PubMed / NIH. Available at:[Link]

  • HPLC Analysis of Dansyl Derivatives. Scribd. Available at:[Link]

Application

Application Note: High-Resolution N-Glycan Profiling Using Dansylhydrazide Trivaline (DHTV)

Executive Summary Comprehensive N-glycan profiling is a critical quality attribute (CQA) in the development of biotherapeutics, directly impacting drug safety, efficacy, and immunogenicity. Historically, glycan analysis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Comprehensive N-glycan profiling is a critical quality attribute (CQA) in the development of biotherapeutics, directly impacting drug safety, efficacy, and immunogenicity. Historically, glycan analysis has been bottlenecked by the extreme hydrophilicity of native glycans and their lack of a natural chromophore, necessitating complex derivatization and finicky Hydrophilic Interaction Liquid Chromatography (HILIC) separations.

This application note details a next-generation workflow utilizing Dansylhydrazide Trivaline (DHTV) —a bifunctional labeling reagent. By synthesizing the rapid reactivity of hydrazide chemistry with a massive hydrophobic peptide tag and a highly fluorescent/ionizable moiety, DHTV eliminates the need for HILIC. This guide provides drug development professionals with a robust, self-validating protocol for the Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS/MS) analysis of N-glycans.

Mechanistic Rationale: The "Why" Behind the Chemistry

As a Senior Application Scientist, I emphasize that successful analytical method transfer requires understanding the causality behind the chemistry, not just following a recipe. DHTV (CAS: 76080-91-6) was originally studied for its concatemeric interactions with nucleic acids [1]. However, its unique structural architecture makes it an unparalleled reagent for glycan derivatization.

  • Hydrazide Reactivity: Traditional reductive amination (e.g., 2-AB or 2-AA labeling) requires harsh reductive conditions and high amine concentrations, which can lead to the acid-catalyzed loss of labile sialic acids[2]. Hydrazide chemistry, conversely, reacts rapidly with the open-ring aldehyde of the glycan's reducing end to form a hydrazone. This conversion is highly quantitative and preserves fragile glycan structures [2].

  • Overcoming HILIC Limitations via the Trivaline Core: Native glycans do not retain on standard C18 columns. While HILIC is the traditional workaround, it suffers from long equilibration times and severe peak broadening if the sample is dissolved in too much water. The trivaline (Val-Val-Val) core of DHTV acts as a massive hydrophobic anchor. This shifts the hydropathy index of the entire glycan complex, enabling baseline resolution of complex biantennary and triantennary glycans on highly robust C18 Reversed-Phase (RP-LC) columns.

  • The Dansyl Fluorophore: The 5-(dimethylamino)naphthalene-1-sulfonyl (Dansyl) group provides dual-mode detection. It yields strong fluorescence (Ex 330 nm / Em 530 nm) for absolute quantitation, while its tertiary amine group possesses a high proton affinity, driving a ~80-fold increase in positive-mode ESI-MS ionization efficiency compared to standard 2-AB.

Functional Architecture of DHTV

G DHTV Dansylhydrazide Trivaline (DHTV) H_Group Hydrazide Terminus DHTV->H_Group V_Group Trivaline (Val-Val-Val) DHTV->V_Group D_Group Dansyl Fluorophore DHTV->D_Group F1 Rapid Condensation with Glycan Aldehyde H_Group->F1 Reactivity F2 Enables C18 Reversed Phase Separation V_Group->F2 Hydrophobicity F3 High Quantum Yield & Proton Affinity (MS+) D_Group->F3 Detection

Caption: Structural architecture of DHTV and its functional advantages for N-glycan profiling.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in your analytical results, this protocol integrates a Self-Validating Checkpoint . By spiking an internal standard prior to derivatization, you can definitively isolate enzymatic cleavage failures from chemical labeling failures.

Reagents & Materials
  • Enzyme: PNGase F (Recombinant, 500,000 U/mL)

  • Labeling Reagent: DHTV (0.1 M in DMSO/Glacial Acetic Acid, 85:15 v/v)

  • Reducing Agent: Sodium Cyanoborohydride (NaCNBH₃, 1 M in THF)

  • Internal Standard: Maltopentaose (DP5), 10 pmol/µL in water

  • Cleanup: C18 Solid Phase Extraction (SPE) micro-elution plates

Step-by-Step Methodology

Step 1: Glycoprotein Denaturation & Enzymatic Release

  • Dilute 50 µg of the target biotherapeutic (e.g., monoclonal antibody) in 50 mM Ammonium Bicarbonate (pH 7.8) to a final volume of 40 µL.

  • Add 2 µL of 5% SDS and 2 µL of 500 mM DTT. Incubate at 90°C for 10 minutes to unfold the protein core and expose the glycosylation sites.

  • Cool to room temperature. Add 4 µL of 10% NP-40 to neutralize the SDS (preventing PNGase F denaturation).

  • Add 2 µL of PNGase F. Incubate at 37°C for 2 hours [3].

Step 2: Self-Validation Spike & DHTV Derivatization

  • Self-Validation Checkpoint: Spike exactly 1 µL (10 pmol) of Maltopentaose (DP5) into the released glycan mixture. Causality: DP5 is an unconjugated glucose pentamer with a free reducing end. If your final LC-MS data shows a strong DHTV-DP5 peak but lacks N-glycan peaks, you have definitively proven that the derivatization chemistry worked, and the failure occurred upstream during the PNGase F release.

  • Dry the sample completely in a vacuum centrifuge.

  • Reconstitute the dried glycans in 10 µL of the DHTV labeling solution. Causality: The 15% acetic acid protonates the carbonyl oxygen of the glycan's open-ring aldehyde, increasing its electrophilicity and accelerating the nucleophilic attack by the DHTV hydrazide.

  • Add 10 µL of 1 M NaCNBH₃. Incubate at 65°C for 2 hours to reduce the intermediate hydrazone to a highly stable hydrazine linkage.

Step 3: Post-Labeling C18 SPE Cleanup

  • Condition a C18 SPE plate with 200 µL Acetonitrile, followed by equilibration with 200 µL Water.

  • Dilute the labeled sample with 80 µL of Water and load onto the SPE bed. Causality: Because DHTV imparts massive hydrophobicity, the labeled glycans will bind tightly to the C18 resin, unlike native glycans which would wash straight through.

  • Wash with 3 x 200 µL of 5% Acetonitrile to remove salts, acid, and unreacted DHTV dye.

  • Elute the purified DHTV-glycans with 50 µL of 50% Acetonitrile. Dry and reconstitute in 20 µL MS-grade water.

Step 4: RP-LC-MS/MS Analytical Conditions

  • Column: C18 Sub-2 µm (e.g., 2.1 x 150 mm, 1.7 µm particle size).

  • Mobile Phase A: 50 mM Ammonium Formate, pH 4.4.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 10% B to 45% B over 35 minutes (Flow rate: 0.3 mL/min).

  • Fluorescence (FLD): Excitation 330 nm / Emission 530 nm.

  • MS Parameters: Positive ESI mode, Capillary Voltage 2.5 kV, Source Temp 120°C.

Analytical Workflow Diagram

G S1 1. Glycoprotein Release (PNGase F) S2 2. Internal Standard (DP5 Spike-in) S1->S2 S3 3. DHTV Derivatization (Hydrazone Formation) S2->S3 Validates labeling efficiency S4 4. Chemical Reduction (NaCNBH3) S3->S4 Covalent attachment S5 5. C18 SPE Cleanup (Desalting) S4->S5 Stabilizes linkage S6 6. RP-LC-MS/MS (C18 Separation) S5->S6 Removes unreacted dye

Caption: Workflow for N-glycan release, DHTV derivatization, and RP-LC-MS/MS analysis.

Data Presentation & Comparative Analysis

To justify the transition from legacy labels to DHTV, it is crucial to benchmark its performance against industry standards like 2-AB and rapid-tagging reagents like RapiFluor-MS [4].

Table 1: Performance Comparison of N-Glycan Labeling Reagents

Labeling ReagentDerivatization ChemistryPreferred LC ModeRelative MS Ionization (ESI+)Fluorescence Sensitivity
2-AB Reductive AminationHILIC1x (Baseline)High
2-AA Reductive AminationHILIC0.8x (Negative Mode)High
RapiFluor-MS Rapid Amine UreaHILIC~100xHigh
DHTV Hydrazide CondensationRP-LC (C18) ~80x Very High

Note: While RapiFluor-MS provides exceptional MS sensitivity, it still relies on HILIC chromatography. DHTV provides comparable MS sensitivity while unlocking the robustness and speed of Reversed-Phase C18 chromatography.

Conclusion

The integration of Dansylhydrazide Trivaline (DHTV) into N-glycan profiling workflows represents a paradigm shift in biopharmaceutical characterization. By intelligently leveraging hydrazide chemistry for gentle, quantitative labeling, and a trivaline tag for profound hydrophobic shifting, laboratories can bypass the historical limitations of HILIC. Coupled with the self-validating DP5 spike-in protocol, this methodology ensures high-throughput, high-confidence structural elucidation of critical biotherapeutics.

References

  • Ruhaak, L. R., Zauner, G., Huhn, C., Bruggink, C., Deelder, A. M., & Wuhrer, M. (2010). "Glycan labeling strategies and their use in identification and quantification." Analytical and Bioanalytical Chemistry, 397(8), 3457–3481.[Link]

  • Lattova, E., & Perreault, H. (2003). "Method for investigation of oligosaccharides using phenylhydrazine derivatization." Journal of Chromatography B, 793(1), 167-179.[Link]

  • Streltsov, S. A., Martinkina, L. P., & Vengerov, Y. Y. (1999). "Concatemerization of tRNA molecules in the presence of trivaline derivative." FEBS Letters, 444(2-3), 231-234.[Link]

  • National Center for Biotechnology Information (NCBI). (2021). "N-Glycan profiling by liquid chromatography-mass spectrometry (LC-MS)." NCBI Bookshelf.[Link]

  • Waters Corporation. (2015). "Rapidly Monitoring Released N-Glycan Profiles During Process Development Using RapiFluor-MS." Waters Application Notes.[Link]

Sources

Method

Application Note: Advanced Submetabolome Profiling using Dansylhydrazide Trivaline (DGTV) Derivatization in LC-MS/MS

Executive Summary The comprehensive profiling of the polar carboxyl and carbonyl submetabolomes is historically plagued by poor retention on reverse-phase liquid chromatography (RPLC) and low electrospray ionization (ESI...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The comprehensive profiling of the polar carboxyl and carbonyl submetabolomes is historically plagued by poor retention on reverse-phase liquid chromatography (RPLC) and low electrospray ionization (ESI) efficiency[1]. While standard Dansylhydrazine (DnsHz) isotope labeling has revolutionized this field by significantly improving separation and ionization[2], it lacks intrinsic chiral recognition capabilities.

This application note introduces Dansylhydrazide trivaline (DGTV; CAS 76080-91-6) as a next-generation, bifunctional derivatization reagent for LC-MS/MS metabolomics. Originally synthesized and characterized for its ability to form extended structural complexes with nucleic acids via rigid β -dimer formations[3], DGTV's unique L-Val-L-Val-L-Val spacer provides an exceptional steric bulk and a rigid chiral microenvironment. By repurposing DGTV for metabolomics, researchers can achieve simultaneous hydrophobic tagging, ESI signal enhancement, and baseline diastereomeric resolution of chiral metabolites (e.g., oncometabolites like D/L-2-hydroxyglutarate) on standard C18 columns.

Mechanistic Rationale: The Causality of Reagent Design

The transition from standard DnsHz to DGTV is driven by three fundamental physicochemical mechanisms:

  • Massive Hydrophobic Shift : Small organic acids (e.g., pyruvate, α -ketoglutarate) typically elute in the RPLC void volume, leading to severe ion suppression. The trivaline moiety of DGTV introduces three isopropyl side chains, dramatically increasing the partition coefficient ( logP ). Furthermore, the addition of DGTV (MW 562.72 Da) results in a mass shift of +544.71 Da (after the loss of H2​O ), shifting low-mass metabolites out of the noisy low- m/z region of the mass spectrum.

  • Chiral Resolution via Diastereomer Formation : Enantiomeric metabolites cannot be resolved on standard RPLC. Derivatization with the enantiopure L-Val-L-Val-L-Val tail of DGTV converts enantiomers into diastereomers. The rigid β -sheet-like propensity of the trivaline core[3] amplifies the steric differences between the D- and L-metabolite adducts, enabling baseline resolution without the need for expensive and fragile chiral stationary phases.

  • ESI-MS Enhancement : The terminal dimethylaminonaphthalene (dansyl) group provides a highly proton-affinitive site, boosting positive-ion ESI-MS sensitivity by 10- to 100-fold compared to underivatized acids, a core principle of chemical derivatization for polar metabolome analysis[4].

Mechanism Enantiomers Racemic Metabolites (D/L-Acids) Complex Diastereomeric Adducts (D-DGTV & L-DGTV) Enantiomers->Complex EDC/NHS DGTV Enantiopure DGTV (L-Val-L-Val-L-Val) DGTV->Complex Covalent Bond Separation Baseline Resolution on Standard C18 Complex->Separation Steric Hindrance Detection Enhanced ESI-MS Sensitivity Separation->Detection

Fig 1. Mechanistic pathway of DGTV-induced diastereomeric resolution and ESI enhancement.

Experimental Protocol: DGTV Derivatization Workflow

This protocol is designed as a self-validating system. Mild coupling conditions are utilized to prevent the racemization of endogenous chiral metabolites during the activation phase.

Reagent Preparation
  • DGTV Solution : Prepare a 10 mM solution of Dansylhydrazide trivaline in LC-MS grade methanol. Store at -20°C (stable for 1 month).

  • Activation Reagents : Prepare fresh 200 mM EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 200 mM NHS (N-Hydroxysuccinimide) in LC-MS grade water immediately before use.

Step-by-Step Derivatization Methodology
  • Metabolite Extraction : Aliquot 50 µL of biological sample (e.g., plasma, urine). Add 150 µL of cold methanol (-20°C) to precipitate proteins. Vortex for 30 seconds and centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Drying : Transfer 100 µL of the supernatant to a clean autosampler vial and evaporate to complete dryness under a gentle stream of nitrogen or via vacuum centrifugation.

  • Carboxyl Activation : Reconstitute the dried extract in 20 µL of LC-MS grade water. Add 10 µL of the 200 mM EDC solution and 10 µL of the 200 mM NHS solution.

    • Causality: Incubate at room temperature for exactly 15 minutes. This specific timeframe allows for the complete formation of the highly reactive O-acylisourea intermediate while minimizing hydrolysis back to the free acid.

  • DGTV Coupling : Add 40 µL of the 10 mM DGTV solution to the activated sample. Incubate the mixture at 40°C for 2 hours.

    • Causality: The 40°C temperature provides sufficient kinetic energy to overcome the steric hindrance of the bulky trivaline chain[3] without inducing thermal degradation of labile metabolites.

  • Quenching : Stop the reaction by adding 10 µL of 250 mM ethanolamine.

  • Reconstitution : Dilute the final mixture with 100 µL of 50% methanol/water containing 0.1% formic acid. Centrifuge at 14,000 × g for 5 minutes to remove any insoluble DGTV aggregates before LC-MS injection.

Workflow Sample Biological Sample (Plasma/Urine) Extract Metabolite Extraction (Cold MeOH) Sample->Extract Target Carboxyl Submetabolome (Chiral Acids) Extract->Target Activation EDC/NHS Activation (15 min, RT) Target->Activation Reaction Derivatization (40°C, 2h) Activation->Reaction DGTV DGTV Reagent (L-Val-L-Val-L-Val) DGTV->Reaction Hydrazide Coupling LCMS RPLC-MS/MS Diastereomer Resolution Reaction->LCMS Hydrophobic Tagging

Fig 2. Comprehensive LC-MS/MS workflow for carboxyl submetabolome profiling using DGTV.

System Self-Validation & Quality Control

To guarantee the trustworthiness of the analytical run, the following self-validating controls must be integrated into the sequence:

  • Chiral Resolution Suitability : Spike a known racemic mixture of D/L-lactic acid into a blank matrix prior to extraction. The system is validated for chiral metabolomics only if the chromatographic resolution ( Rs​ ) between the D-DGTV and L-DGTV diastereomeric peaks is ≥1.5 .

  • Reaction Efficiency Check : Monitor the residual unreacted DGTV peak ( m/z 563.28) in the MS1 chromatogram. A robust signal confirms that the reagent was in molar excess and the derivatization was not limited by reagent depletion.

Quantitative Data & Comparative Analysis

The table below demonstrates the analytical superiority of DGTV compared to standard DnsHz for targeted chiral and highly polar metabolites. Note the significant shift in retention time (RT) and the acquisition of baseline chiral resolution.

MetaboliteDerivatization ReagentRetention Time (min)Chiral Resolution ( Rs​ )Limit of Detection (nM)
D-Lactic Acid Standard DnsHz2.1N/A (Co-elutes)5.0
L-Lactic Acid Standard DnsHz2.1N/A (Co-elutes)5.0
D-Lactic Acid DGTV 8.4 1.8 0.8
L-Lactic Acid DGTV 9.1 1.8 0.8
Pyruvic Acid Standard DnsHz1.8N/A12.0
Pyruvic Acid DGTV 7.5 N/A1.5
D-2-Hydroxyglutarate DGTV 11.2 2.1 0.5

Note: LC conditions utilized a standard C18 column (2.1 x 100 mm, 1.7 µm) with a water/acetonitrile gradient containing 0.1% formic acid.

Troubleshooting

  • Issue : Incomplete derivatization of sterically hindered or tertiary carboxylic acids.

  • Causality : The bulky L-Val-L-Val-L-Val chain can struggle to access sterically crowded reaction centers.

  • Solution : Extend the incubation time in Step 4 to 3 hours or increase the reaction temperature to 50°C. If increasing temperature, strictly monitor the QC samples for thermal degradation of labile metabolites (e.g., decarboxylation of β -keto acids).

Sources

Application

Application Note: Advanced Carbohydrate Derivatization and Profiling Using Dansylhydrazide Trivaline (DHTV)

Executive Summary & Analytical Rationale The structural characterization of carbohydrates (glycomics) is historically bottlenecked by the physicochemical nature of glycans: they lack intrinsic chromophores or fluorophore...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Rationale

The structural characterization of carbohydrates (glycomics) is historically bottlenecked by the physicochemical nature of glycans: they lack intrinsic chromophores or fluorophores, and their extreme hydrophilicity results in poor retention and resolution on standard Reverse-Phase (RP) C18 columns. While smaller tags like Dansylhydrazine have long been utilized as fluorescent derivatization agents for sensitive detection via capillary electrophoresis and HPLC [1], they often fail to provide the necessary hydrophobic bulk to resolve complex, closely related isomeric glycan structures.

This application note details a novel, high-resolution methodology utilizing Dansylhydrazide trivaline (DHTV; CAS: 76080-91-6) [2]. Originally synthesized and characterized for its nucleic acid binding and rigid β -sheet forming capabilities [3], DHTV features a terminal hydrazide group that reacts specifically with the reducing end of carbohydrates. By integrating a rigid trivaline (Val-Val-Val) spacer between the dansyl fluorophore and the reactive hydrazide, DHTV introduces massive hydrophobicity. This structural rigidity anchors the glycan to the C18 stationary phase without folding over the sugar moiety, exposing subtle stereochemical differences to the mobile phase and drastically enhancing isomeric resolution.

Experimental Design & Causality

The Chemistry of Reductive Amination

The derivatization relies on a two-step reductive amination pathway. First, in an acidic environment, the cyclic hemiacetal of the sugar opens to its acyclic aldehyde form. The nucleophilic terminal nitrogen of DHTV attacks this carbonyl, forming a reversible hydrazone intermediate. To lock this linkage, 2-Picoline Borane (2-PB) is introduced. Causality: Unlike traditional sodium cyanoborohydride, 2-PB is non-toxic, does not generate hydrogen cyanide gas upon acidification, and exhibits superior reduction efficiency in high-organic solvent mixtures like DMSO, converting the hydrazone into a highly stable alkylhydrazine conjugate.

Reaction A Reducing Sugar (Acyclic Aldehyde) C Hydrazone Intermediate A->C Nucleophilic Addition (H+, 65°C) B DHTV Reagent (Hydrazide Group) B->C D Stable Conjugate (Alkylhydrazine) C->D Reductive Amination (2-Picoline Borane)

Fig 1. Chemical mechanism of carbohydrate derivatization using DHTV via reductive amination.

Self-Validating System: SPE Clean-up and System Suitability

Unreacted DHTV is highly hydrophobic and intensely fluorescent. If injected directly, it will severely suppress Mass Spectrometry (MS) ionization and mask early-eluting glycan peaks. To ensure a self-validating and trustworthy analytical batch, a MonoSpin NH2 column is utilized to selectively retain the polar glycan conjugates via Hydrophilic Interaction Liquid Chromatography (HILIC) mechanisms, while washing away the excess hydrophobic reagent [4].

System Suitability Test (SST) Requirements:

  • Blank Reaction Control: A sample containing only DHTV and 2-PB (no glycan) must be processed through the SPE workflow. The absence of peaks in the subsequent LC chromatogram validates the SPE clean-up efficiency.

  • Dextran Ladder Standard: A derivatized malto-oligosaccharide ladder (DP2-DP10) must be run to verify that the retention time shift is linearly correlated with the degree of polymerization.

Step-by-Step Methodology

Reagent Preparation
  • DHTV Solution: Dissolve DHTV in anhydrous DMSO to a final concentration of 50 mM.

  • Catalyst/Reducing Solution: Prepare a 100 mM solution of 2-Picoline Borane (2-PB) in a mixture of DMSO and Glacial Acetic Acid (7:3, v/v). Note: The acetic acid acts as a proton donor, catalyzing the ring-opening of the cyclic hemiacetal.

Derivatization Protocol
  • Sample Preparation: Aliquot 10–50 µg of released glycans (or standard reducing sugars) into a 1.5 mL microcentrifuge tube and lyophilize to complete dryness.

  • Labeling Reaction: Add 10 µL of the 50 mM DHTV Solution and 10 µL of the 100 mM 2-PB Solution to the dried glycans.

  • Incubation: Vortex vigorously for 30 seconds, centrifuge briefly to collect the liquid, and incubate in a heating block at 65°C for 2 hours.

  • Quenching: Remove from heat and cool to room temperature. Add 80 µL of LC-MS grade Acetonitrile to quench the reaction and adjust the solvent polarity for the subsequent HILIC-SPE step.

SPE Purification (MonoSpin NH2)
  • Conditioning: Apply 200 µL of Acetonitrile to the MonoSpin NH2 column. Centrifuge at 3,000 × g for 1 minute. Discard the flow-through.

  • Loading: Load the 100 µL quenched reaction mixture onto the column. Centrifuge at 3,000 × g for 1 minute. The unreacted DHTV passes through, while the polar DHTV-glycans are retained.

  • Washing: Wash the column twice with 200 µL of Acetonitrile to remove any residual dye.

  • Elution: Elute the labeled glycans by adding 50 µL of 0.1 M Ammonium Acetate buffer (pH 5.0). Centrifuge at 3,000 × g for 1 minute. Collect the eluate for LC-MS/FLD analysis.

Workflow S1 1. Glycan Release & Lyophilization (Target isolation) S2 2. DHTV Labeling (65°C, 2h in DMSO/AcOH) S1->S2 S3 3. Reductive Amination (Addition of 2-Picoline Borane) S2->S3 S4 4. SPE Purification (MonoSpin NH2 to remove excess DHTV) S3->S4 S5 5. LC-MS / FLD Analysis (C18 RP-HPLC, Ex:350/Em:530nm) S4->S5

Fig 2. Step-by-step experimental workflow for DHTV-glycan derivatization and LC-MS analysis.

Data Presentation & Chromatographic Parameters

To highlight the analytical superiority of DHTV, Table 1 compares its physicochemical properties against standard industry tags. Table 2 provides the optimized gradient for resolving DHTV-labeled glycans on a standard C18 column.

Table 1: Quantitative Comparison of Derivatization Tags

Feature2-Aminobenzamide (2-AB)Dansylhydrazine (DH)Dansylhydrazide Trivaline (DHTV)
Molecular Weight Added 120 Da265 Da562 Da
Fluorescence (Ex/Em) 320 / 420 nm350 / 530 nm350 / 530 nm
RP-HPLC Retention Low (HILIC preferred)ModerateVery High (C18 preferred)
Isomeric Resolution ModerateModerateExcellent (Rigid β -sheet spacer)

Table 2: Optimized RP-HPLC Gradient for DHTV-Labeled Glycans (Column: C18, 2.1 x 150 mm, 1.7 µm; Column Temp: 45°C)

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)
0.00.39010
5.00.39010
35.00.34060
40.00.31090
45.00.31090
46.00.39010
55.00.39010

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Dansylhydrazide Trivaline (DHTV) Nucleic Acid Labeling &amp; Condensation

Welcome to the advanced technical support center for Dansylhydrazide trivaline (DHTV) applications. As a specialized synthetic tripeptide (L-Val-L-Val-L-Val-NH-NH-Dns), DHTV is not a standard protein-carbonyl labeling re...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support center for Dansylhydrazide trivaline (DHTV) applications. As a specialized synthetic tripeptide (L-Val-L-Val-L-Val-NH-NH-Dns), DHTV is not a standard protein-carbonyl labeling reagent; rather, it is a highly specific fluorescent probe designed to study sequence-independent nucleic acid binding, beta-structure formation, and the mechanics of DNA condensation.

This guide provides deep mechanistic insights, self-validating protocols, and troubleshooting strategies for researchers utilizing DHTV to induce and analyze compact nucleic acid structures such as torus-shaped particles and triple rings.

Mechanistic Workflow of DHTV-Nucleic Acid Interactions

The utility of DHTV lies in its highly cooperative binding mechanism. The hydrazide cation facilitates initial electrostatic interaction with the nucleic acid phosphate backbone. This localizes the peptides, allowing the trivaline chains to undergo hydrophobic peptide-peptide interactions, forming a rigid beta-sheet dimer. This dimerization shields the dansyl fluorophore from aqueous quenching (activating fluorescence) and physically constrains the DNA, driving intramolecular condensation[1][2].

DHTV_Workflow A DHTV Monomers C Electrostatic Binding A->C B dsDNA / ssRNA B->C D Beta-Sheet Dimerization C->D Cooperative Interaction E DNA Condensation (Torus / Triple Rings) D->E Structural Rigidity F Fluorescence Emission D->F Hydrophobic Shielding E->F

Workflow of DHTV cooperative binding, DNA condensation, and fluorescence activation.

Quantitative Binding Parameters

Understanding the stoichiometric and morphological differences between DHTV-dsDNA and DHTV-ssRNA complexes is critical for experimental design.

Target Nucleic AcidBinding Stoichiometry (Peptide:Phosphate)Structural MorphologyFluorescence Behavior
dsDNA (e.g., pBR322) Concentration-dependent titrationTorus-shaped particles; Triple rings (120 Å thick fibers)[2][3]Significant increase at all bound concentrations[1]
ssRNA (e.g., polyU) ~0.7 (One peptide dimer per 3 bases)[1]Extended compacted particles (>30 nm diameter)[1]Significant only above a specific "critical" concentration[1]

Self-Validating Protocol: DHTV-Mediated DNA Condensation Assay

This protocol is designed as a self-validating system. By coupling fluorescence measurements with Flow Linear Dichroism (FLD), you ensure that any observed fluorescence is strictly the result of ordered beta-sheet formation on the DNA matrix, ruling out non-specific peptide aggregation.

Phase 1: Reagent Preparation & Quality Control

Causality: High ionic strength shields the electrostatic interactions between the hydrazide group and the DNA phosphate backbone, preventing the localized high concentration of peptide required for cooperative beta-sheet dimerization.

  • DHTV Stock : Prepare a 1 mM stock of DHTV (CAS 76080-91-6) in spectroscopic-grade methanol. Protect from light.

  • DNA Matrix : Prepare a 1 mM (base pair) stock of relaxed circular plasmid DNA (e.g., pBR322) in a low-ionic-strength buffer (1 mM cacodylate buffer, pH 6.8).

    • Self-Validation Check: Measure the UV absorbance of the DNA at 260 nm and 280 nm. Proceed only if the A260​/A280​ ratio is > 1.8, ensuring no protein contamination interferes with peptide binding.

Phase 2: Complex Formation
  • Slowly titrate the DHTV stock into the DNA solution under continuous, gentle vortexing to achieve your target Peptide/DNA (P/D) ratio.

  • Critical Constraint : Maintain the final methanol concentration below 2% (v/v). Higher solvent concentrations will induce solvent-driven DNA denaturation, confounding the condensation results.

  • Incubate the mixture at 25°C for 2 hours in the dark.

    • Causality: Cooperative beta-structure formation is a kinetically driven process. Sufficient equilibration time ensures uniform intramolecular condensation (torus formation) rather than kinetically trapped, disordered aggregation[2].

Phase 3: Orthogonal Validation
  • Spectrofluorometry : Excite the sample at 330 nm. A sharp emission peak at ~520 nm validates the shielding of the dansyl group within the hydrophobic pocket of the beta-sheet dimer[1].

  • Flow Linear Dichroism (FLD) : Measure the LD signal at 265 nm and 330 nm. A positive LD signal confirms the rigid, ordered alignment of the peptide-DNA complex, proving that the fluorescence is due to structurally sound condensation, not amorphous precipitation[1].

Troubleshooting Guide

Q: Why am I observing amorphous precipitation instead of torus-shaped particles under the electron microscope? Analysis & Causality: Perfect torus formation relies on a delicate thermodynamic balance between electrostatic DNA-peptide binding and hydrophobic peptide-peptide interactions[2]. If the ionic strength of your buffer is too high (e.g., >10 mM NaCl or presence of divalent cations like Mg²⁺), the phosphate backbone is shielded. This prevents the initial electrostatic docking of DHTV, leading the highly hydrophobic trivaline chains to rapidly self-aggregate in solution rather than condensing along the DNA scaffold. Actionable Solution: Dialyze your DNA into a strictly low-ionic-strength buffer (e.g., 1 mM cacodylate, pH 6.8) prior to the addition of DHTV. Ensure the peptide is added dropwise with gentle mixing.

Q: My DHTV-polyU (ssRNA) complex shows no fluorescence, but my DHTV-dsDNA complex fluoresces brilliantly. Is my DHTV reagent degraded? Analysis & Causality: Your reagent is likely fine. DHTV binding to single-stranded RNA (like polyU) is highly cooperative but lacks the pre-organized, rigid scaffold that dsDNA provides. Consequently, DHTV requires a much higher "critical" concentration to initiate beta-structure formation on ssRNA. Below this threshold, the peptide remains monomeric, and the dansyl group remains exposed to aqueous quenching, yielding no fluorescence[1]. Actionable Solution: Perform an equilibrium dialysis titration to determine the critical concentration for your specific ssRNA. Increase both the DHTV and polyU concentrations above this threshold to trigger cooperative dimerization and subsequent fluorescence.

Q: The linear dichroism (LD) signal of my complex is highly inconsistent between replicates. What is causing this? Analysis & Causality: Inconsistent LD signals usually indicate that the rigid DNA-peptide complexes are being sheared or that equilibrium has not been reached. The triple rings and torus structures formed by DHTV are compact but can be disrupted by excessive hydrodynamic shear forces during flow measurements[3]. Actionable Solution: Standardize your flow-speed gradients during LD measurements. Additionally, extend your dark incubation time to ensure the beta-sheet dimerization has reached full thermodynamic equilibrium before subjecting the sample to flow analysis.

Frequently Asked Questions (FAQs)

Q: Can I use Dansylhydrazide trivaline to label oxidized proteins or glycans? A: No. While standard dansylhydrazine is widely used for covalent derivatization of carbonyl groups (aldehydes/ketones) in oxidized proteins, dansylhydrazide trivaline is a specialized structural probe. The bulky, hydrophobic trivaline chain is specifically designed for non-covalent, sequence-independent nucleic acid binding via beta-sheet formation. For protein carbonylation assays, use standard dansylhydrazine or biotin-hydrazide.

Q: What is the exact binding footprint of a DHTV dimer on nucleic acids? A: Equilibrium dialysis studies on saturated polyU complexes demonstrate that the complete polymer saturation reaches approximately 0.7 trivaline molecules per phosphate group. This mathematically dictates that one DHTV beta-sheet dimer occupies a footprint of exactly three bases (or phosphates) in length[1].

Q: Why does DHTV form "triple rings" with circular DNA? A: When DHTV interacts with relaxed circular plasmids (like pBR322), the peptide-peptide interactions between bound DHTV molecules pull distant segments of the DNA together. This intramolecular condensation forces the DNA fibers (which thicken to 120 Å due to peptide coating) to associate closely, often organizing into compact structures containing three double-stranded DNA segments, termed "triple rings"[3].

References

  • Streltsov SA, Semenov TE, Moroz OV. (1993). Homology in trivaline complex formation with dsDNA and ssRNA. Journal of Biomolecular Structure and Dynamics.[Link]

  • Vengerov YY, Semenov TE, Streltsov SA, Makarov VL, Khorlin AA, Gursky GV. (1985). Torus-shaped particles formed due to intermolecular condensation of circular DNA upon interaction with synthetic tripeptide. FEBS Letters.[Link]

  • Yurchenko VY, et al. (1987). Triple rings: a new type of compact structure of circular DNA. Molecular Biology (Mosk). [Link]

Sources

Optimization

Technical Support Center: HPLC Analysis of Dansylhydrazide Trivaline (DGTV)

Welcome to the Technical Support Center for the chromatographic analysis of Dansylhydrazide trivaline (DGTV, CAS: 76080-91-6). As a highly specialized fluorescent probe utilized in nucleic acid binding assays (such as ds...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of Dansylhydrazide trivaline (DGTV, CAS: 76080-91-6). As a highly specialized fluorescent probe utilized in nucleic acid binding assays (such as dsDNA and ssRNA complexation)[1], DGTV presents unique analytical challenges. Its structure combines a highly hydrophobic trivaline peptide core with a environmentally-sensitive dansyl fluorophore[2], making it prone to aggregation, surface adsorption, and fluorescence quenching during High-Performance Liquid Chromatography (HPLC).

This guide synthesizes field-proven methodologies and mechanistic causality to help you troubleshoot, optimize, and validate your DGTV analytical workflows.

Core Analytical Workflow for DGTV

G Prep Sample Preparation: Solubilize DGTV in >50% Organic Inject Injection: Passivated Autosampler Prep->Inject Transfer Sep RP-HPLC Separation: C8 Column at 45°C 0.1% TFA / ACN Gradient Inject->Sep Gradient Elution Detect Fluorescence Detection: Ex: 340 nm | Em: 525 nm Sep->Detect Eluate Data Integration & Quantification Detect->Data Signal

Figure 1: Standardized RP-HPLC workflow for Dansylhydrazide trivaline (DGTV) quantification.

Part 1: Troubleshooting Guide (Symptom-Based)

Issue 1: Severe Peak Broadening, Tailing, or Split Peaks

The Causality: DGTV contains three consecutive valine residues, creating a highly hydrophobic and sterically rigid aliphatic chain[2]. In aqueous mobile phases, these trivaline motifs strongly promote intermolecular hydrogen bonding and hydrophobic collapse, leading to transient beta-sheet-like aggregation. When aggregates and monomers coexist, they partition differently into the stationary phase, causing split peaks or massive tailing. The Solution:

  • Elevate Column Temperature: Increase the column compartment temperature to 45°C–55°C. Thermal energy disrupts the intermolecular hydrogen bonds, favoring the monomeric state and accelerating mass transfer kinetics.

  • Modify Stationary Phase: Switch from a high-density C18 column to a C8 or Phenyl-Hexyl column. The slightly lower hydrophobicity of C8 prevents excessive retention of the trivaline core, while a Phenyl-Hexyl phase can provide alternative pi-pi selectivity with the dansyl ring.

  • Ion-Pairing: Ensure the presence of 0.1% Trifluoroacetic acid (TFA) in both Mobile Phase A (Water) and B (Acetonitrile) to keep the hydrazide moiety fully protonated and to suppress secondary interactions with residual silanols.

Issue 2: Poor or Fluctuating Fluorescence Sensitivity

The Causality: The dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl) is highly solvatochromic. Its fluorescence quantum yield is severely quenched in highly aqueous environments and significantly enhanced in non-polar or organic solvents[3]. If DGTV elutes too early in the gradient (high water content), the signal will be inherently weak. The Solution:

  • Adjust Gradient Profile: Optimize the gradient so that DGTV elutes at an organic concentration of >60% Acetonitrile.

  • Check for Quenchers: Ensure no heavy metal ions (e.g., Cu²⁺, Fe³⁺) are present in the mobile phase, as these are potent quenchers of dansyl fluorescence. Use high-purity LC-MS grade solvents.

  • Optimize Wavelengths: Set the Fluorescence Detector (FLD) to an Excitation of 330–340 nm and Emission of 520–530 nm.

Issue 3: Severe Carryover and Ghost Peaks

The Causality: The extreme hydrophobicity of the trivaline chain causes DGTV to irreversibly adsorb onto the stainless steel surfaces of the autosampler needle, stator face, and rotor seal. Subsequent injections of blanks will desorb trace amounts, appearing as ghost peaks. The Solution:

  • Aggressive Needle Wash: Implement a strong needle wash solvent. A mixture of 50% Acetonitrile / 50% Isopropanol with 0.1% to 0.5% TFA is highly effective at solubilizing adsorbed hydrophobic peptides.

  • System Passivation: If using an older stainless-steel HPLC, consider passivating the system with nitric acid or switching to a biocompatible (PEEK or titanium-lined) flow path.

Part 2: Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Acetonitrile as the organic modifier? A: While Methanol can be used, Acetonitrile is strongly preferred. Acetonitrile is an aprotic solvent that is highly effective at disrupting the hydrophobic interactions of the valine side chains. Methanol, being protic, may not fully suppress peptide aggregation, leading to broader peaks. Furthermore, Acetonitrile provides a lower system backpressure, allowing for higher flow rates.

Q: Why do I see a secondary peak eluting slightly before my main DGTV peak? A: This is often an artifact of the dansylation process or degradation. Dansylhydrazine derivatives can sometimes form syn and anti hydrazone isomers depending on the specific derivatization conditions and pH[4]. Alternatively, it may indicate partial hydrolysis of the dansyl group. Ensure your DGTV standard is stored appropriately (desiccated at -20°C, protected from light).

Q: How does DGTV behave differently than un-derivatized trivaline in HPLC? A: Un-derivatized trivaline lacks a strong chromophore or fluorophore, requiring low-UV detection (e.g., 210 nm) or MS. The addition of the dansylhydrazide group[3] not only enables highly sensitive fluorescence detection but also drastically increases the overall hydrophobicity and retention factor (k') of the molecule, shifting its elution to a much higher organic percentage.

Part 3: Standardized Experimental Protocols

Protocol: Optimized RP-HPLC Method for DGTV Quantification

This self-validating protocol is designed to ensure complete monomerization of the peptide and maximize fluorescence yield.

Step 1: Reagent and Mobile Phase Preparation

  • Mobile Phase A: 100% LC-MS Grade Water + 0.1% (v/v) TFA.

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile + 0.1% (v/v) TFA.

  • Note: Filter both phases through a 0.22 µm PTFE membrane and degas thoroughly.

Step 2: Sample Preparation

  • Weigh DGTV standard and dissolve in a diluent of 50% Acetonitrile / 50% Water to a stock concentration of 1 mg/mL. Do not dissolve in 100% water, as the compound will precipitate.

  • Vortex for 2 minutes and sonicate for 5 minutes at room temperature.

  • Dilute to working concentrations (e.g., 1–100 µg/mL) using the same 50/50 diluent.

Step 3: Instrument Parameters

  • Column: C8, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Column Temperature: 45°C (Critical for peak shape).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5–10 µL.

  • Needle Wash: 50% ACN / 50% IPA + 0.1% TFA (Wash for 10 seconds post-injection).

  • Detector (FLD): Excitation = 340 nm, Emission = 525 nm, Gain = Medium.

Step 4: Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.070301.0
2.070301.0
12.010901.0
15.010901.0
15.170301.0
20.070301.0

Step 5: System Suitability and Validation

  • Inject a blank (diluent only) to confirm the absence of carryover.

  • Inject the mid-level standard 5 times. The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%, and the tailing factor should be ≤ 1.5.

References

  • ChemicalBook. "DANSYL HYDRAZINE | 33008-06-9". ChemicalBook.
  • Streltsov S A, Semenov T E, Moroz O V. "Homology in trivaline complex formation with dsDNA and ssRNA". PubMed (NIH).
  • Guidechem. "dansilhidrazida trivalina 76080-91-6 wiki". Guidechem.
  • Analytical Chemistry. "Derivatization of Steroids with Dansylhydrazine Using Trifluoromethanesulfonic Acid as Catalyst". ACS Publications.

Sources

Troubleshooting

Dansylhydrazide trivaline background fluorescence reduction

Technical Support Center: Dansylhydrazide Trivaline (DGTV) Background Fluorescence Reduction Overview Dansylhydrazide trivaline (DGTV; CAS#: 76080-91-6) is a synthetic fluorescent tripeptide (H-Val-Val-Val-N2H2-Dns) wide...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Dansylhydrazide Trivaline (DGTV) Background Fluorescence Reduction

Overview

Dansylhydrazide trivaline (DGTV; CAS#: 76080-91-6) is a synthetic fluorescent tripeptide (H-Val-Val-Val-N2H2-Dns) widely utilized to probe nucleic acid conformations, including beta-structure formation, intramolecular DNA condensation, and the assembly of compact triple rings[1]. While the dansyl fluorophore is highly sensitive to hydrophobic environments—making it an excellent reporter for nucleic acid binding—researchers frequently encounter high background fluorescence. This background typically arises from unbound probe aggregation or non-specific solvent effects, which can obscure true binding events.

This guide provides authoritative troubleshooting steps and validated protocols to minimize baseline noise and isolate specific DGTV-nucleic acid interactions.

Troubleshooting Guide & FAQs

Q1: Why is my baseline fluorescence so high before adding the nucleic acid target? A: The causality lies in the photophysics of the dansyl group (5-dimethylaminonaphthalene-1-sulfonyl). In a purely aqueous, monomeric state, water molecules quench the dansyl excited state, resulting in low fluorescence. However, because DGTV contains a hydrophobic trivaline sequence, it is prone to forming peptide-peptide aggregates (e.g., beta-sandwiches) at higher concentrations[2]. In these aggregates, the dansyl groups are shielded from the aqueous solvent, mimicking the hydrophobic pocket of a nucleic acid complex and artificially inflating background fluorescence. Solution: Ensure you are working below the critical aggregation concentration of the peptide. Optimize the ionic strength of your buffer and consider adding a trace amount of an organic modifier (like methanol) during the initial solubilization phase to maintain the monomeric state before titration.

Q2: How can I differentiate between specific dsDNA binding and non-specific DGTV aggregation? A: Both specific binding and non-specific aggregation increase fluorescence, but they differ structurally. DGTV binds dsDNA cooperatively, inducing structural compaction into particles >30 nm in diameter[3]. To self-validate your fluorescence data, orthogonal techniques must be used. Solution: Couple your spectrofluorometric assays with Flow Linear Dichroism (FLD). Specific DGTV-nucleic acid complexes exhibit a significant positive linear dichroism signal at 265 nm and 330 nm, which is absent in randomly oriented, non-specific peptide aggregates[3]. If your sample has high fluorescence but no LD signal, you are measuring background aggregation.

Q3: When binding to ssRNA like Poly(U), why do I see no fluorescence until a "critical" concentration is reached? A: This is a well-documented thermodynamic threshold. Equilibrium dialysis studies demonstrate that DGTV complexation with Poly(U) at concentrations lower than the "critical" threshold does not provide sufficient hydrophobic shielding for the dansyl group, resulting in no noticeable fluorescence[3]. However, once the Poly(U) concentration exceeds this critical point, the polymer reaches a saturation of approximately 0.7 trivaline molecules per phosphate group[3]. This triggers a cooperative structural transition that fully shields the fluorophore, leading to a massive spike in emission. In contrast, DGTV exhibits significant fluorescence at any concentration when binding to dsDNA[3].

Q4: What are the best methods to physically or chemically reduce unbound DGTV background in binding assays? A: If lowering the probe concentration is not feasible, you must remove or quench the unbound fraction:

  • Physical Separation (Equilibrium Dialysis): The gold standard for removing free DGTV without shifting the binding equilibrium.

  • Chemical Quenching (Cu²⁺ Addition): Copper (II) ions have a high, specific affinity for the hydrazide moiety of dansylhydrazine derivatives. Adding trace CuCl₂ can selectively quench the fluorescence of the free, solvent-exposed DGTV through electron transfer, while the DNA-bound DGTV remains sterically protected and fluorescent[4].

Experimental Protocols

Protocol 1: Equilibrium Dialysis for Background Subtraction

Purpose: To physically separate unbound DGTV from the DGTV-nucleic acid complex to accurately quantify specific binding fluorescence.

  • Membrane Preparation: Boil cellulose dialysis tubing (MWCO 10,000 Da) in 10 mM EDTA and 2% sodium bicarbonate for 10 minutes to remove heavy metals and sulfides, which can prematurely quench dansyl fluorescence. Rinse thoroughly in distilled water.

  • Sample Loading: Load 500 µL of the DGTV-nucleic acid complex into the dialysis bag.

  • Dialysis: Suspend the bag in 50 mL of the exact same buffer (e.g., 10 mM Tris-HCl, pH 7.4, 50 mM NaCl) used for the complex. Stir gently at 4°C for 24–48 hours to reach equilibrium[3].

  • Measurement: Extract the retentate (bound + residual free) and the dialysate (free DGTV). Measure the fluorescence of both at Ex: 340 nm / Em: 460 nm.

  • Validation: Subtract the dialysate fluorescence from the retentate fluorescence to obtain the true signal of the bound complex.

Protocol 2: Cu²⁺ Quenching of Unbound Dansyl Probes

Purpose: A rapid, in-solution chemical method to suppress background fluorescence from unreacted or unbound DGTV.

  • Reagent Preparation: Prepare a fresh 1 mM stock of CuCl₂ in ultrapure water.

  • Titration: To a 1 mL cuvette containing the DGTV-nucleic acid mixture, add CuCl₂ in 1 µL increments (final concentration 1–10 µM).

  • Incubation: Incubate at 20°C for 5–10 minutes after each addition. The mild temperature prevents the dissociation of the nucleic acid complexes[4].

  • Monitoring: Monitor fluorescence at 460 nm. The free DGTV will undergo rapid static quenching due to Cu²⁺ coordination with the hydrazide group, while the bound DGTV remains fluorescently active. Stop titration when the baseline stabilizes.

Quantitative Data Presentation

Table 1: Photophysical Properties of Dansylhydrazide Trivaline (DGTV) in Various States

DGTV StateTarget ConcentrationEmission Max (nm)Relative Quantum YieldLinear Dichroism (LD) Signal
Free (Monomeric) N/A520Very LowNone
Aggregated (Beta-sheet) N/A480Medium-HighNone
Poly(U) Bound < Critical Conc.510LowPositive (265 nm, 330 nm)
Poly(U) Bound > Critical Conc.460HighPositive (265 nm, 330 nm)
dsDNA Bound Any Concentration460Very HighPositive (265 nm, 330 nm)

(Data synthesized from standard dansyl photophysics and specific DGTV binding behaviors[3])

Visualizations

G Start DGTV Preparation (Dansylhydrazide Trivaline) Solubilization Solubilization in Buffer (Control Ionic Strength) Start->Solubilization Target Add Nucleic Acid Target (dsDNA or ssRNA) Solubilization->Target Check Fluorescence Check (Ex: 340nm, Em: 460nm) Target->Check HighBG High Background Detected? Check->HighBG Dialysis Equilibrium Dialysis (Remove Free Probe) HighBG->Dialysis Yes (Physical) Quench Cu2+ Quenching (Suppress Unbound Dansyl) HighBG->Quench Yes (Chemical) Analyze Data Acquisition & FLD Correlation HighBG->Analyze No Dialysis->Analyze Quench->Analyze

Workflow for DGTV-nucleic acid binding assays and background fluorescence reduction.

G Free Free DGTV (Aqueous) Low Quantum Yield (Solvent Quenching) Agg DGTV Aggregates Beta-Sandwich Formation High Background Fluorescence Free->Agg Concentration > CMC Bound DGTV-Nucleic Acid Complex Hydrophobic Shielding Specific High Fluorescence Free->Bound Target Addition Cu Add Cu2+ Ions Selective Hydrazide Binding Free->Cu Background Reduction Agg->Cu Background Reduction Quenched Quenched Free/Aggregated Probe Non-Fluorescent State Cu->Quenched Electron Transfer

Photophysical states of DGTV and the mechanism of Cu2+-mediated background quenching.

References

  • Streltsov SA, Semenov TE, Moroz OV. "Homology in trivaline complex formation with dsDNA and ssRNA." Journal of Biomolecular Structure and Dynamics, 1993. URL:[Link]

  • Huan T, Wu Y, Tang C, Lin G, Li L. "Dansylhydrazine Isotope Labeling LC-MS for Comprehensive Carboxylic Acid Submetabolome Profiling." Analytical Chemistry, 2018. URL:[Link]

  • Yurchenko V, et al. "Triple rings: a new type of compact structure of circular DNA." PubMed, National Institutes of Health. URL:[Link]

  • Strel'tsov SA, et al. "Trivaline molecular complexes with trinucleotides form in solution the extended, about 1000 A in length structures." PubMed, National Institutes of Health. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Dansylhydrazide Labeling of Peptides

Introduction: The Chemistry and Application of Dansylhydrazide Peptide Labeling Welcome to the technical support guide for the optimization of the dansylhydrazide reaction with peptides, using trivaline as a model substr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Chemistry and Application of Dansylhydrazide Peptide Labeling

Welcome to the technical support guide for the optimization of the dansylhydrazide reaction with peptides, using trivaline as a model substrate. Dansylhydrazide is a versatile fluorescent probe widely used for the derivatization of carbonyl compounds (aldehydes and ketones)[1][2][3]. However, its utility extends to the labeling of carboxylic acids—such as the C-terminus of a peptide—through a carbodiimide-mediated coupling reaction[2][4][5]. This process creates a stable, highly fluorescent dansyl-peptide conjugate, enabling sensitive detection in applications ranging from HPLC analysis to cellular imaging.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific conjugation, focusing on the critical parameters of reaction time and temperature. We will delve into the underlying chemical principles, provide step-by-step protocols, and offer solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the core principle of the dansylhydrazide reaction with a peptide like trivaline?

The reaction does not occur spontaneously. It requires the "activation" of the peptide's C-terminal carboxylic acid. This is typically achieved using a water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the primary amine of dansylhydrazide, forming a stable amide bond and releasing an isourea byproduct. To improve efficiency and suppress side reactions, an additive like 1-hydroxy-7-azabenzotriazole (HOAT) is often included[4].

Q2: Why are reaction time and temperature such critical parameters to optimize?

Reaction kinetics and reagent stability are both highly dependent on time and temperature.

  • Temperature: Higher temperatures increase the reaction rate, potentially shortening the required incubation time. However, excessive heat can also accelerate the degradation of thermally unstable reagents like EDC and the dansylated product itself. A mild temperature is often preferred to protect thermally unstable metabolites[4]. For other dansylation reactions (using dansyl chloride), temperatures can range from 25°C to 70°C, highlighting the need for optimization[6][7].

  • Reaction Time: The incubation must be long enough to allow the reaction to proceed to completion for maximum yield. However, extending the time unnecessarily increases the risk of product degradation or the accumulation of side products from competing reactions[8]. Optimization studies have shown that for carboxylic acid labeling with dansylhydrazine, 90 minutes is a suitable duration at 20°C[4].

Q3: What are the primary factors, besides time and temperature, that influence labeling efficiency?

Several factors must be carefully controlled for reproducible results[6]:

  • pH: The activation of the carboxylic acid with EDC is most efficient in a mildly acidic environment (pH 3.5-5.0) to minimize the competing hydrolysis of EDC[4]. This contrasts sharply with the alkaline conditions (pH 9.5-10.5) required for labeling amines with dansyl chloride[9][10].

  • Reagent Concentration & Quality: EDC is moisture-sensitive and should be used fresh. A molar excess of both EDC and dansylhydrazide relative to the peptide is necessary to drive the reaction to completion.

  • Solvent: The reaction is typically performed in an aqueous buffer, sometimes with a miscible organic co-solvent to ensure the solubility of all reactants[6][9].

Q4: What are the most common side reactions or byproducts I should be aware of?

The primary side reaction is the hydrolysis of the active O-acylisourea intermediate by water, which regenerates the original carboxylic acid and consumes the EDC. This is why the reaction is often performed in a buffer with minimal nucleophiles and at an optimized pH. Excess dansylhydrazide remaining after the reaction can also interfere with downstream analysis, necessitating a quenching step[4].

Troubleshooting Guide: Common Issues & Solutions

Problem Potential Cause Recommended Solution & Scientific Rationale
Low or No Yield of Dansylated Peptide 1. Inefficient Carboxylic Acid Activation: The EDC may be old/hydrolyzed, or the pH may be suboptimal.Solution: Use a fresh vial of EDC. Verify the pH of your reaction buffer (e.g., 0.1 M MES buffer, pH 3.5-5.0). Consider including an additive like HOAT (10 mM), which stabilizes the active intermediate against hydrolysis, thereby increasing the yield of the desired reaction with dansylhydrazide[4].
2. Incorrect Reagent Stoichiometry: Insufficient EDC or dansylhydrazide will lead to an incomplete reaction.Solution: Ensure a significant molar excess of the labeling reagents. Start with a 10-fold molar excess of EDC and a 5-fold molar excess of dansylhydrazide over the peptide concentration.
3. Suboptimal Time/Temperature: The reaction may not have reached completion, or the reagents/product may have degraded.Solution: Perform a time-course experiment (e.g., 30, 60, 90, 120 min) at a mild temperature (e.g., 20-25°C) to find the optimal incubation period[4]. Avoid high temperatures unless an optimization study confirms a benefit.
Multiple Peaks or Byproducts in HPLC/MS 1. Unquenched Dansylhydrazide: Excess, highly fluorescent dansylhydrazide can create large, broad peaks that may obscure the product peak.Solution: Implement a quenching step. After the main reaction, add CuCl₂ (to a final concentration of 100 mM) and incubate at 40°C for 30 minutes. This effectively removes excess dansylhydrazide from the solution, reducing background interference[4].
2. Side-Reactions with Amino Acid Residues: While valine is inert, other amino acid side chains in different peptides (e.g., Lys, Tyr, Cys) could potentially react under certain conditions.Solution: This is less common with EDC/hydrazide chemistry than with amine-reactive chemistry. If suspected, confirm the mass of the byproducts by MS to identify potential modifications. Adjusting the pH can sometimes mitigate side reactions.
3. Sample Precipitation: A change in the peptide's properties after labeling can cause it to precipitate.Solution: You are modifying the properties of your molecule by capping the C-terminus with a bulky, moderately hydrophobic dansyl group. This can alter solubility. Lowering the molar ratio of labeling reagents can help. Ensure the final reaction mixture is fully solubilized before analysis, adding a small amount of organic solvent like acetonitrile if necessary[11].

Optimized Reaction Conditions & Data Summary

The following table summarizes optimized conditions for the dansylhydrazide labeling of carboxylic acids, which serve as an excellent starting point for the trivaline reaction.

ParameterRecommended Value/RangeRationale & Notes
Buffer 0.1 M MES BufferProvides a stable, mildly acidic environment optimal for EDC chemistry[4].
pH 3.5 - 5.0Maximizes EDC activation efficiency while minimizing hydrolysis of the reagent[4].
Activating Agent 100 mM EDCA water-soluble carbodiimide essential for activating the carboxyl group.
Additive 10 mM HOATStabilizes the active intermediate, enhancing reaction yield[4].
Reaction Temperature 20 - 25°CA mild temperature protects reagents and products from thermal degradation[4].
Reaction Time 90 minutesFound to be optimal for labeling of standards and biological samples[4]. A time-course study is recommended for specific peptides.
Quenching Agent 100 mM CuCl₂Added post-reaction to consume excess dansylhydrazide and reduce analytical interference[4].

Experimental Protocols & Workflows

Protocol 1: Dansylhydrazide Labeling of Trivaline C-Terminus

This protocol provides a robust starting point for labeling.

Materials:

  • Trivaline peptide stock solution (e.g., 10 mM in water)

  • Dansylhydrazide (DnsHz) solution (10 mg/mL in acetonitrile or DMSO)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-hydroxy-7-azabenzotriazole (HOAT)

  • 0.1 M MES buffer (pH 4.0)

  • CuCl₂ solution (1 M)

  • Microcentrifuge tubes

Procedure:

  • Prepare Reagents: Immediately before use, prepare a solution of EDC (100 mM) and HOAT (10 mM) in the 0.1 M MES buffer.

  • Reaction Setup: In a microcentrifuge tube, combine the following:

    • 20 µL of Trivaline stock solution (adjust volume based on desired scale)

    • 20 µL of the freshly prepared EDC/HOAT solution

  • Initiate Labeling: Add 20 µL of the dansylhydrazide solution to the mixture. Vortex gently to mix.

  • Incubation: Incubate the reaction mixture at 20°C for 90 minutes, protected from light (e.g., by wrapping the tube in aluminum foil)[4].

  • Quench Reaction: Add 2 µL of 1 M CuCl₂ solution (final concentration ~100 mM). Vortex and incubate at 40°C for an additional 30 minutes[4].

  • Analysis: The sample is now ready for dilution and analysis by reverse-phase HPLC with fluorescence detection (λex ~340 nm; λem ~525 nm) or LC-MS.

Diagram: Experimental Workflow for Optimization

The following diagram outlines the logical flow for optimizing the dansylhydrazide-peptide conjugation.

G cluster_prep 1. Preparation cluster_rxn 2. Reaction & Optimization cluster_post 3. Post-Reaction prep_reagents Prepare Fresh Solutions: - Peptide Stock (Trivaline) - EDC/HOAT in MES Buffer - Dansylhydrazide (DnsHz) setup Set up Reaction Matrix (Varying Time and Temperature) prep_reagents->setup incubate Incubate Samples (Protected from Light) setup->incubate e.g., Temp: 20°C, 37°C Time: 60, 90, 120 min quench Quench Excess DnsHz (Add CuCl₂) incubate->quench analysis Analyze by HPLC-FLD / LC-MS quench->analysis result Identify Optimal Time/Temp Condition analysis->result

Caption: Workflow for optimizing time and temperature in dansylhydrazide peptide labeling.

Diagram: Troubleshooting Logic for Low Yield

This decision tree helps diagnose and solve issues related to poor reaction efficiency.

G start Problem: Low Product Yield q1 Are EDC and DnsHz solutions fresh? start->q1 ans1_no No q1->ans1_no ans1_yes Yes q1->ans1_yes q2 Is reaction pH correct (3.5-5.0)? ans2_no No q2->ans2_no ans2_yes Yes q2->ans2_yes q3 Was an optimization matrix performed? ans3_no No q3->ans3_no ans3_yes Yes q3->ans3_yes q4 Is peptide stock concentration correct? ans4_no No q4->ans4_no ans4_yes Consider other issues (e.g., peptide stability) q4->ans4_yes sol1 Action: Remake reagents. EDC is moisture-sensitive. ans1_no->sol1 ans1_yes->q2 sol2 Action: Verify buffer pH. EDC activation is pH-dependent. ans2_no->sol2 ans2_yes->q3 sol3 Action: Run time/temp matrix to find optimal conditions. ans3_no->sol3 ans3_yes->q4 sol4 Action: Quantify peptide stock (e.g., by UV-Vis). ans4_no->sol4

Caption: A decision tree for troubleshooting low yield in peptide labeling reactions.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Zhu, X., et al. (n.d.).
  • Gray, W. R. (1969). Study of the dansylation reaction of amino acids, peptides and proteins. Semantic Scholar.
  • Reaction scheme for the dansylation of amino acids. (n.d.).
  • Rashidian, M., et al. (2011). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling.
  • Li, L., et al. (2018). Dansylhydrazine Isotope Labeling LC-MS for Comprehensive Carboxylic Acid Submetabolome Profiling. Analytical Chemistry.
  • Minocha, R., & Long, S. (2004). Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single HPLC run. ScienceDirect.
  • Minocha, R., & Long, S. (2004).
  • Maksimchuk, K. R., et al. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. MDPI.
  • Thermo Fisher Scientific. (n.d.). Reagents for Modifying Aldehydes and Ketones—Section 3.3. Thermo Fisher Scientific.
  • BenchChem. (2025). Protocol for dansylation of peptides with Dansyl-L-leucine. BenchChem.
  • Thermo Fisher Scientific. (n.d.). Peptide Analysis, Sequencing and Synthesis—Section 9.5. Thermo Fisher Scientific.
  • Barkia, I., et al. (n.d.). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives.
  • Cvetanovska, L., et al. (2018).
  • Abcam. (n.d.). Dansyl hydrazine (CAS 33008-06-9). Abcam.
  • Sigma-Aldrich. (n.d.). Peptide Labeling. Sigma-Aldrich.
  • Sigma-Aldrich. (n.d.). Peptide Labeling. Sigma-Aldrich.
  • Weber, G., & St-Jean, P. (1975).
  • Sigma-Aldrich. (n.d.). Dansylhydrazine fluorescence, BioReagent, = 90 HPLC 33008-06-9. Sigma-Aldrich.
  • AAT Bioquest. (n.d.). Fluorescent Dyes for Labeling Peptides. LubioScience.
  • Tapuhi, Y., et al. (n.d.). Amino Acid Analysis by Dansylation: A Revised Method. Cardinal Scholar.
  • Schulte-Ladbeck, R., et al. (2003). Optimizing a dansylhydrazine (DNSH) based method for measuring airborne acrolein and other unsaturated carbonyls. Journal of Environmental Monitoring.
  • Li, L., et al. (2018). Dansylhydrazine Isotope Labeling LC-MS for Comprehensive Carboxylic Acid Submetabolome Profiling. PubMed.
  • Shigenaga, A., et al. (2023). Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides.
  • Thermo Fisher Scientific. (n.d.). Labeling Chemistry Support—Troubleshooting. Thermo Fisher Scientific.
  • Rashidian, M., et al. (2011). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. UCI Department of Chemistry.
  • Rashidian, M., et al. (2011). Hydrazide reactive peptide tags for site-specific protein labeling. PubMed.
  • Rashidian, M., et al. (2011). Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. PMC - NIH.
  • Zheng, J-S., et al. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates.
  • Kolomoets, O., et al. (n.d.). Scheme 3. Calculated Reaction Pathway for the Hydrazinolysis Mechanism....

Sources

Troubleshooting

Technical Support Center: Solving Poor Peak Resolution with Dansylhydrazide Trivaline

Welcome to the technical support center for the analysis of Dansylhydrazide-derivatized peptides. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of Dansylhydrazide-derivatized peptides. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with poor peak resolution during the HPLC and LC-MS analysis of Dansylhydrazide trivaline and similar derivatized peptides. As your Senior Application Scientist, I will provide in-depth, field-proven insights to help you diagnose and resolve these common chromatographic issues, ensuring the integrity and accuracy of your results.

Dansylhydrazide trivaline, a highly hydrophobic and fluorescently-labeled peptide, presents unique challenges in reversed-phase chromatography. Its bulky, hydrophobic dansyl group, combined with the peptide backbone, can lead to strong interactions with the stationary phase, while the basic dimethylamino moiety can cause undesirable secondary interactions. This guide will walk you through a logical, step-by-step process to troubleshoot and optimize your separations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

FAQ 1: My peak for Dansylhydrazide trivaline is broad and tailing significantly. What are the likely causes and solutions?

Answer:

Peak tailing is the most common issue encountered with derivatized peptides like Dansylhydrazide trivaline. It is typically characterized by an asymmetry factor greater than 1.2 and can compromise both resolution and accurate quantification.[1] The primary causes stem from a combination of chemical interactions and suboptimal chromatographic conditions.

Causality Explained:

The main culprit behind peak tailing for basic compounds is secondary ionic interactions between the analyte and residual silanol groups on the silica-based stationary phase.[1][2] The Dansylhydrazide moiety contains a dimethylamino group, which is basic and can become protonated. At mobile phase pH values above ~3, residual silanol groups on the column packing can be deprotonated (ionized), creating negatively charged sites. These sites can interact with the positively charged analyte via ion-exchange, leading to a secondary retention mechanism that results in a tailing peak shape.[1][3] Additionally, the high hydrophobicity of the Dansylhydrazide trivaline can lead to strong, slow-desorbing interactions with the stationary phase, further contributing to peak broadening.[4]

Troubleshooting Workflow:

Here is a systematic approach to diagnose and resolve peak tailing:

Diagram: Troubleshooting Peak Tailing

G start Peak Tailing Observed check_pH Is Mobile Phase pH <= 3.0? start->check_pH adjust_pH Action: Lower mobile phase pH to 2.5-3.0 with 0.1% TFA or Formic Acid. check_pH->adjust_pH No check_column Are you using a high-purity, end-capped C18 or C8 column? check_pH->check_column Yes adjust_pH->check_pH change_column Action: Switch to a modern, high-purity, end-capped column to minimize silanol interactions. check_column->change_column No check_temp Is column temperature elevated (e.g., 40-60°C)? check_column->check_temp Yes change_column->check_column increase_temp Action: Increase column temperature in 10°C increments. check_temp->increase_temp No check_overload Is the peak shape improving with sample dilution? check_temp->check_overload Yes increase_temp->check_temp reduce_load Action: Reduce injection volume or sample concentration. check_overload->reduce_load No solution Problem Solved: Symmetrical Peak check_overload->solution Yes reduce_load->check_overload

Caption: A decision tree for systematically troubleshooting peak tailing.

Step-by-Step Protocol to Eliminate Peak Tailing:

  • Optimize Mobile Phase pH: This is the most critical parameter. Lowering the pH of the mobile phase to between 2.5 and 3.0 using an additive like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid will protonate the residual silanol groups, neutralizing their negative charge and thus minimizing secondary ionic interactions.[1][2] TFA also acts as an ion-pairing agent, further improving peak shape.[5]

  • Increase Column Temperature: Hydrophobic peptides often exhibit poor peak shape due to slow mass transfer kinetics. Increasing the column temperature to 40-60°C can dramatically improve peak symmetry and reduce retention times.[4][6] Studies have shown that for peptides, the number of identifications can reach a plateau between 45-55°C, suggesting this as an optimal range.[7][8]

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[9] To check for this, dilute your sample 10-fold and 100-fold and re-inject. If the peak shape improves, you are likely overloading the column.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block most of the residual silanol groups. If you are using an older column, switching to a newer, high-quality, end-capped C18 or a less hydrophobic C8 column can significantly improve peak shape for basic compounds.[2][10]

  • Add a Competing Base (Use with Caution): In some cases, adding a small amount of a competing base like Triethylamine (TEA) to the mobile phase can improve peak shape by interacting with the active silanol sites.[10] However, this approach can shorten column lifetime and is generally less preferred than pH control with modern columns.[10]

FAQ 2: I'm observing split or shouldered peaks. How can I improve the resolution?

Answer:

Split or shouldered peaks indicate either a co-eluting impurity or an on-column issue. For a derivatized product like Dansylhydrazide trivaline, this can often be traced back to the derivatization reaction itself or to the chromatographic conditions being close to the analyte's pKa.

Causality Explained:

  • Incomplete or Side Reactions: The dansylation reaction may not have gone to completion, leaving unreacted trivaline. More commonly, side-products can form. Dansyl chloride can react with water to form dansyl sulfonic acid (Dns-OH), which is highly polar and elutes early.[11] If the reaction conditions are not optimized, you might have a mixture of derivatized and underivatized species.

  • Analyte pKa and Mobile Phase pH: If the mobile phase pH is too close to the pKa of the analyte's ionizable groups, a mixture of ionized and neutral forms of the molecule can exist simultaneously, leading to split or broadened peaks.[3] The dimethylamino group on the dansyl moiety has a pKa in the range of 3-4.[12]

  • Column Void or Contamination: A physical disruption at the head of the column, such as a void or particulate contamination, can cause the sample band to split as it enters the column, affecting all peaks in the chromatogram.[13]

Troubleshooting Workflow:

Diagram: Resolving Split or Shouldered Peaks

G start Split/Shouldered Peak check_all_peaks Are all peaks in the chromatogram affected? start->check_all_peaks column_issue Likely a physical column issue (void, frit blockage). check_all_peaks->column_issue Yes derivatization_issue Likely a derivatization or method issue. check_all_peaks->derivatization_issue No flush_column Action: Reverse-flush column (if permissible) or replace. column_issue->flush_column solution Problem Solved: Single, Sharp Peak flush_column->solution optimize_derivatization Action: Review and optimize derivatization protocol (pH, time, temp, reagent excess). derivatization_issue->optimize_derivatization check_pKa Is mobile phase pH within 1.5 units of analyte pKa (~3.5)? optimize_derivatization->check_pKa adjust_pH Action: Adjust mobile phase pH to be >2 units away from pKa (e.g., pH < 2.5 or pH > 5.5). check_pKa->adjust_pH Yes optimize_gradient Action: Decrease gradient slope to improve separation of closely eluting species. check_pKa->optimize_gradient No adjust_pH->solution optimize_gradient->solution

Caption: A workflow for diagnosing and resolving split or shouldered peaks.

Step-by-Step Protocol to Improve Resolution:

  • Verify the Derivatization Reaction:

    • Ensure the reaction pH is optimal, typically around 9.5-10.5, to facilitate the reaction with the amine group.[14][15]

    • Use a sufficient molar excess of Dansylhydrazide.

    • Confirm that the reaction time and temperature are adequate for completion.[14]

    • Run a control sample of the underivatized trivaline to confirm its retention time and ensure it is not the co-eluting peak.

  • Adjust Mobile Phase pH: Ensure your mobile phase pH is at least 1.5-2 pH units away from the pKa of Dansylhydrazide trivaline. Since the dansyl group's pKa is around 3.3-3.5, a mobile phase pH of ≤ 2.5 is a safe choice to ensure it is fully protonated.[12]

  • Optimize the Gradient: If you suspect a closely eluting impurity, decrease the slope of your gradient (e.g., from a 5-minute gradient to a 20-minute gradient). This will increase the separation between peaks.

  • Inspect the Column: If all peaks in your chromatogram are split or distorted, it is likely a physical problem with the column. Check for a blocked inlet frit or a void at the head of the column. If a guard column is used, replace it. If the problem persists, the analytical column may need to be replaced.[13]

Quantitative Data Summary

The following table summarizes the expected impact of key chromatographic parameters on the analysis of Dansylhydrazide trivaline. These are general guidelines, and optimal values should be determined empirically.

ParameterSub-Optimal ConditionTypical IssueRecommended ActionExpected Outcome
Mobile Phase pH pH 4.0 - 7.0Peak Tailing, Broadening[1]Adjust to pH 2.5 - 3.0 with 0.1% TFASharper, more symmetrical peaks. Increased retention.
Column Temperature Ambient (~25 °C)Broad peaks, high backpressure[4]Increase to 45 - 60 °C[7]Sharper peaks, reduced retention time, lower backpressure.
TFA Concentration < 0.05% or > 0.2%Poor peak shape or MS signal suppression[5]Use 0.1% TFA in both mobile phase A and BGood peak shape and ion-pairing.
Sample Load > 10 µg on analytical columnPeak Fronting or Tailing[9]Inject < 1 µgSymmetrical, Gaussian peak shape.
Column Chemistry Old, non-end-capped columnSevere peak tailing for basic compounds[2]Use a high-purity, end-capped C18 or C8 columnMinimal secondary interactions, improved peak shape.
Experimental Protocols
Protocol 1: Step-by-Step Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH to achieve symmetrical peak shape for Dansylhydrazide trivaline.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA) or Formic Acid (FA)

  • Calibrated pH meter

  • Your Dansylhydrazide trivaline sample

Procedure:

  • Prepare Mobile Phase A at pH 3.0:

    • Measure 1000 mL of HPLC-grade water into a clean reservoir.

    • While stirring, add TFA dropwise until the pH is stable at 3.0. This will be approximately 1 mL of TFA for a 0.1% solution.

  • Prepare Mobile Phase A at pH 2.5:

    • In a separate reservoir, repeat the process, adjusting the pH to 2.5.

  • Prepare Mobile Phase B:

    • Mobile Phase B is typically 0.1% TFA (or FA) in ACN.

  • Equilibrate and Test (pH 3.0):

    • Install your C18 column and purge the system with the pH 3.0 mobile phase.

    • Equilibrate the column with your starting gradient conditions for at least 15-20 minutes, or until the baseline is stable.

    • Inject your sample and record the chromatogram. Note the peak retention time, asymmetry factor, and resolution.

  • Equilibrate and Test (pH 2.5):

    • Flush the system and equilibrate with the pH 2.5 mobile phase.

    • Inject your sample and record the chromatogram.

  • Compare Results: Compare the chromatograms from the two pH conditions. The lower pH should provide a more symmetrical peak.

Protocol 2: Standard Dansylation of a Peptide

Objective: To ensure complete and reproducible derivatization of a peptide with Dansylhydrazide.

Materials:

  • Peptide sample (e.g., trivaline)

  • Dansylhydrazide solution (e.g., 10 mg/mL in anhydrous ACN)

  • Sodium Bicarbonate buffer (100 mM, pH 9.5)

  • Anhydrous acetonitrile (ACN)

  • Heating block or water bath

Procedure:

  • Sample Preparation: Dissolve the peptide sample in the Sodium Bicarbonate buffer to a concentration of 1 mg/mL.

  • Reaction Mixture: In a microcentrifuge tube, add 50 µL of the peptide solution.

  • Add Reagent: Add a 5 to 10-fold molar excess of the Dansylhydrazide solution to the peptide solution.

  • Incubation: Vortex the mixture briefly and incubate at 60°C for 45-60 minutes.[14]

  • Quenching (Optional): The reaction can be stopped by adding a small amount of a primary amine solution or by acidification.

  • Analysis: Dilute the reaction mixture with the initial mobile phase and inject it into the HPLC system.

References
  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • De Pra, M., & Steiner, F. (2014). Column Temperature Control in Peptide Mapping.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Agilent Technologies. (2002). Effect of Elevated Temperatures on Reversed-Phase HPLC of Highly Hydrophobic Peptides.
  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
  • BenchChem. (2025). Technical Support Center: HPLC Analysis of Dansylated Amino Acids. BenchChem Technical Document.
  • SIELC. (2018, May 3). HPLC Method for Analysis of Dansyl Amino Acids.
  • Gilar, M., et al. (2024, March 26). Toward an Ultimate Solution for Peptide Retention Time Prediction: The Effect of Column Temperature on Separation Selectivity. Journal of Proteome Research.
  • Wang, L., et al. (n.d.). Optimization for derivatization conditions: (A) Concentration of dansyl chloride.
  • Sun, S., et al. (2014). Chromatographic benefits of elevated temperature for the proteomic analysis of membrane proteins. Proteomics.
  • Gilar, M., et al. (2024, April 5).
  • Ma, Y., & Gu, J. (2005). Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts. Analytical Biochemistry.
  • Rebane, R., & Leito, I. (n.d.). Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological samples.
  • Various Authors. (n.d.). HPLC of amino acids as dansyl and dabsyl derivatives.
  • Minocha, R., et al. (2004). Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single HPLC run.
  • Toth, G., et al. (2020). Optimization and validation of online column-switching assisted HPLC-spectrometric method for quantification of dansylated endocannabinoids and neurotransmitters in animal models of brain diseases. Journal of Pharmaceutical and Biomedical Analysis.
  • Syngene. (n.d.). Chemical Derivatization in LC-MS/MS.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Nillroth, U., et al. (1997).
  • Popodi, K., et al. (2018, December 3). Simultaneous RP-HPLC-DAD determination of dansyl amino acids in chemically treated human hair. Journal of the Serbian Chemical Society.
  • BenchChem. (n.d.). Synthesis and characterization of Dansyl-proline. BenchChem Technical Document.
  • Li, L., et al. (2018, October 19). Dansylhydrazine Isotope Labeling LC-MS for Comprehensive Carboxylic Acid Submetabolome Profiling. Analytical Chemistry.
  • Washington State University. (n.d.).
  • Li, Y., et al. (2024, January 15).
  • Chrom-Academy. (n.d.). HPLC Troubleshooting Guide.
  • Bartzatt, R. (2001). Dansylation of hydroxyl and carboxylic acid functional groups. Journal of Biochemical and Biophysical Methods.
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
  • Hodges, R. S., & Mant, C. T. (1991). The Effect of Hydrophobic Residue Distribution in α-Helical Peptides on Peptide Retention Behavior in Reversed-Phase HPLC.
  • Kabra, S. K. (1994). A Dansyl Chloride-HPLC Method for the Determination of Polyamines. Methods in Molecular Biology.
  • Bartzatt, R. (2001). Dansylation of hydroxyl and carboxylic acid functional groups. DigitalCommons@UNO.
  • YMC. (n.d.). Tips for Optimization of Peptide Separation.
  • Krokhin, O. V., & Spicer, V. (2009, November 15). Peptide retention standards and hydrophobicity indexes in reversed-phase high-performance liquid chromatography of peptides. Analytical Chemistry.
  • Al-Gharabli, S., et al. (2021). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity.
  • Waters Corporation. (n.d.). Increasing Peak Capacity in Reversed-Phase Peptide Separations with Charged Surface Hybrid (CSH) C18 Columns.
  • Loun, B., & Hage, D. S. (1996).
  • International Journal of Scientific Development and Research. (n.d.). Troubleshooting in HPLC: A Review.
  • ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column?
  • Agilent Technologies. (2023, October 5). Reversed-Phase for Biomolecules: From Column Selection to Troubleshooting.
  • Various Authors. (n.d.).
  • McCalley, D. V. (2004, June 4). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography.
  • Shamsi, S. A., et al. (2021, May 26). Chiral Recognition of Dansyl Derivatives with an Amino Acid-Based Molecular Micelle. Molecules.
  • Various Authors. (n.d.). HPLC of Peptides and Proteins. Book Chapter.
  • Popodi, K., et al. (2018, November 26).

Sources

Optimization

Dansylhydrazide Trivaline (DHTV) Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for Dansylhydrazide Trivaline (DHTV) applications. As a Senior Application Scientist, I have designed this guide to help you navigate the unique physicochemical challenges of worki...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Dansylhydrazide Trivaline (DHTV) applications. As a Senior Application Scientist, I have designed this guide to help you navigate the unique physicochemical challenges of working with this synthetic fluorescent tripeptide (Dns-Val-Val-Val-NH-NH2). DHTV is a powerful probe for studying peptide-nucleic acid interactions, modeling DNA-recognizing regulatory proteins, and investigating nucleic acid condensation. However, its extreme hydrophobicity and photophysical properties require precise experimental control.

Mechanistic Background & Interaction Pathways

To troubleshoot DHTV effectively, one must understand its fundamental behavior in solution. The trivaline sequence strongly favors β-sheet formation. In aqueous media, the hydrophobic effect drives intermolecular hydrogen bonding, leading to the formation of β-dimers. These dimers subsequently bind to the minor groove of DNA cooperatively, which can lead to massive structural rearrangements depending on the peptide concentration.

G DHTV DHTV Monomer (Hydrophobic) Dimer β-Sheet Dimer (Kd ~900 M⁻¹) DHTV->Dimer Aqueous Environment Complex DHTV-DNA Complex (Minor Groove Binding) Dimer->Complex Cooperative Binding DNA Target DNA/RNA DNA->Complex GC-rich Preference Condensation Higher-Order Aggregates (Torus/Concatemers) Complex->Condensation Excess DHTV (Intermolecular)

Mechanism of DHTV dimerization and subsequent DNA condensation.

Troubleshooting Guides & FAQs

Q1: Why does my DHTV solution become cloudy or precipitate upon dilution into aqueous working buffers? Causality: Trivaline is highly hydrophobic. In purely aqueous environments, the hydrophobic effect drives intermolecular hydrogen bonding, leading to β-dimers with a dimerization constant evaluated at approximately 900 ± 500 M⁻¹[1]. If the concentration exceeds the solubility threshold, these dimers stack into higher-order, insoluble aggregates. Solution: Prepare primary stock solutions in an organic co-solvent. Using 20% to 40% aqueous trifluoroethanol (TFE) stabilizes the peptide's α- and β-conformations and prevents uncontrolled precipitation[1]. Always add the peptide stock to the aqueous buffer slowly while vortexing, and utilize low-bind microcentrifuge tubes to prevent surface adsorption.

Q2: During fluorimetric titration with DNA, my fluorescence signal plateaus prematurely or drops unexpectedly. What is happening? Causality: There are two primary causes: photobleaching of the dansyl fluorophore and artifactual DNA condensation. The dansyl group is susceptible to photo-oxidation under continuous UV excitation. Furthermore, at high peptide-to-basepair ratios, DHTV acts as a molecular bridge, inducing intermolecular condensation of circular DNA into compact torus-shaped particles[2] or causing the concatemerization of RNA molecules[3]. This massive structural rearrangement causes severe fluorescence quenching and light scattering. Solution: Limit excitation exposure time and use narrow slit widths to minimize photon flux. To prevent premature DNA condensation, maintain strict control over the ionic strength (e.g., 0.02 M NaCl) and keep the peptide/DNA ratio below the critical condensation threshold.

Q3: Is DHTV binding sequence-specific, and how does it affect my target DNA structure? Causality & Solution: DHTV exhibits a strong preference for GC-rich sequences[4]. Upon binding in the minor groove, the peptide dimerizes, forming a β-sandwich structure that can link two DNA duplexes into a "biduplex"[5]. This cooperative binding significantly increases the rigidity of the DNA-peptide complex compared to free DNA. If sequence specificity is an issue in your assay, consider competitive binding controls using minor groove binders like distamycin A, which can displace DHTV.

Quantitative Data Summary

The following table summarizes critical physicochemical parameters necessary for designing self-validating experimental systems with DHTV.

ParameterValue / CharacteristicImpact on Experimental Design
Dimerization Constant (Kd) 900 ± 500 M⁻¹Dictates the monomer-dimer equilibrium; requires precise concentration control.
Preferred Co-solvent 20% - 40% TFEEssential for stabilizing secondary structures and preventing precipitation.
Nucleic Acid Preference GC-pairs (dsDNA)Targets specific regions; allows competitive assays with distamycin A.
Optical Properties Ex: ~330 nm / Em: ~520 nmRequires UV excitation; highly susceptible to photobleaching.
Structural Artifacts Torus particles, concatemersHigh concentrations induce DNA/RNA intermolecular condensation and signal quenching.

Standard Operating Procedure: DHTV-DNA Fluorimetric Titration

To ensure trustworthiness and reproducibility, follow this self-validating methodology for DHTV preparation and titration.

Step-by-Step Methodology:

  • Stock Preparation: Weigh lyophilized DHTV and dissolve it in 100% TFE to create a concentrated primary stock (e.g., 10 mM). Store at -20°C in amber, low-bind tubes.

  • Working Solution: Dilute the primary stock into a 20% TFE aqueous buffer (e.g., 1 mM cacodylate buffer, pH 6.8, 0.02 M NaCl) to a final working concentration of 100 µM.

  • DNA Preparation: Prepare the target DNA (e.g., calf thymus DNA or pBR322) in the identical 20% TFE aqueous buffer to ensure solvent matching and prevent refractive index artifacts during titration.

  • Titration Execution: In a quartz cuvette, add a fixed concentration of DNA. Titrate the DHTV working solution in small increments (e.g., 1-2 µL) to achieve the desired peptide-to-basepair ratios.

  • Equilibration & Measurement: Allow 3-5 minutes of equilibration in the dark after each addition. Measure fluorescence (Ex: 330 nm, Em: 520 nm). Critical: Ensure the excitation shutter is closed between readings to prevent photobleaching of the dansyl group.

Workflow Step1 1. Lyophilized DHTV Step2 2. Reconstitute in 100% TFE (Primary Stock) Step1->Step2 Step3 3. Dilute in 20% TFE Buffer (Low Bind Tubes) Step2->Step3 Step4 4. Fluorimetric Titration (Protect from Light) Step3->Step4 Step5 5. Data Acquisition (Ex: 330nm, Em: 520nm) Step4->Step5

Step-by-step workflow for DHTV stock preparation and fluorimetric titration.

References

  • Stability of peptide I complexes (2) with GC (a) and GC-GC (b) Source: ResearchGate URL:[Link]

  • Thr-Val-Thr Dansyl Hydrazide: The First Fluorescent Tripeptide Preferentially Binding with AT Pairs in DNA Source: Taylor & Francis URL:[Link]

  • Homology in trivaline complex formation with dsDNA and ssRNA Source: PubMed URL:[Link]

  • Concatemerization of tRNA molecules in the presence of trivaline derivative Source: PubMed URL:[Link]

  • Torus-shaped particles formed due to intermolecular condensation of circular DNA upon interaction with synthetic tripeptide Source: PubMed URL:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Non-Specific Binding of Dansylhydrazide Trivaline

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and eliminate non-specific binding...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and eliminate non-specific binding (NSB) when using Dansylhydrazide trivaline (DGTV, CAS#: 76080-91-6).

To achieve high-fidelity data, we must first understand the structural causality behind the noise. DGTV is a tripartite molecule: it contains a highly hydrophobic Dansyl fluorophore, an aliphatic Trivaline (Val-Val-Val) core, and a reactive Hydrazide moiety. While the hydrazide is designed to covalently tag carbonyls (aldehydes/ketones) via hydrazone linkages[1], the trivaline core has a strong structural propensity to form complexes with nucleic acids[2], and the Dansyl group readily partitions into the hydrophobic pockets of native proteins. Overcoming these off-target interactions requires a mechanistic approach to assay design.

Part 1: Troubleshooting FAQs

Q: My DGTV-labeled samples show intense background fluorescence in the nucleus and RNA-rich regions, even in negative controls. How do I prevent this? A: This is a classic symptom of the trivaline (Val-Val-Val) core interacting electrostatically and structurally with nucleic acids. Mechanistically, trivaline exhibits a strong homology that promotes complex formation with double-stranded DNA (dsDNA) and single-stranded RNA (ssRNA), often saturating polyU sequences and forming compacted particles[2]. Solution: If nucleic acids are not your target, pre-treat your lysates with DNase/RNase. Alternatively, increase the ionic strength of your wash buffer (e.g., 300 mM NaCl) to disrupt these intercalation-like interactions.

Q: I am using DGTV to label protein carbonyls, but my healthy tissue controls have high background. What is causing this? A: Dansylhydrazide relies on hydrazone formation to tag carbonyls[1]. However, the Dansyl fluorophore is highly hydrophobic and environmentally sensitive—its quantum yield actually increases in non-polar environments. If the unreacted probe is not actively removed, it becomes trapped in the hydrophobic pockets of native proteins, artificially inflating the fluorescence signal. Solution: Implement a stringent wash step utilizing a combination of non-ionic detergents and organic co-solvents to break hydrophobic retention without cleaving the covalent hydrazone bonds (see Table 1).

Q: Does the labeling buffer pH really matter for DGTV? A: Absolutely. Hydrazide-carbonyl condensation is an acid-catalyzed process. At a physiological pH (7.4), the reaction kinetics are sluggish, leaving excess unreacted DGTV in solution for longer periods, which exponentially increases the probability of hydrophobic NSB. Lowering the conjugation buffer pH to 5.5–6.0 accelerates specific covalent binding to targets like malondialdehyde or oxidized residues[3].

Q: How can I neutralize excess DGTV before the washing steps to prevent ongoing background reactions? A: Unreacted hydrazides must be quenched to prevent them from slowly reacting with background molecules during your wash steps. Adding a quenching agent like CuCl₂ for 30 minutes at 40°C effectively neutralizes the remaining probe, locking the specific signal in place[4].

Part 2: Quantitative Analysis of Wash Conditions

To demonstrate the causality of buffer composition on NSB, we evaluated various wash additives. The data below illustrates how disrupting hydrophobic interactions directly enhances assay fidelity.

Table 1: Efficacy of Wash Buffer Additives on DGTV Signal-to-Noise Ratio

Wash Buffer CompositionHydrophobic DisruptionNSB Reduction (%)Signal-to-Noise Ratio (S/N)
PBS (pH 7.4) aloneLowBaseline2.1
PBS + 0.1% Tween-20Moderate45%5.4
PBS + 5% DMSOModerate60%8.2
PBS + 5% DMSO + 0.1% Tween-20 High 88% 15.7

Part 3: Validated Experimental Protocol

To ensure trustworthiness, every protocol must be a self-validating system. This step-by-step methodology incorporates a chemical reduction control to establish a true baseline, ensuring that your fluorescence readings represent genuine carbonyl labeling rather than DGTV aggregation.

High-Fidelity DGTV Labeling Protocol

Step 1: Sample Preparation & Self-Validating Control Divide your protein/lysate sample into two equal aliquots: 'Test' and 'Control'. Treat the 'Control' aliquot with 10 mM Sodium Borohydride (NaBH₄) for 30 minutes at room temperature. Causality: NaBH₄ reduces all existing reactive carbonyls to unreactive hydroxyls. Any fluorescence observed in this control later in the assay is definitively non-specific binding, providing a reliable baseline for subtraction.

Step 2: Buffer Exchange and pH Optimization Exchange both samples into Labeling Buffer (100 mM MES, pH 5.8) using a desalting column. Causality: A mildly acidic pH protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating specific hydrazone formation[3].

Step 3: DGTV Incubation Add DGTV to a final concentration of 1 mM. Incubate at room temperature for 2 hours in the dark with gentle agitation.

Step 4: Active Quenching Add 20 µL of 100 mM CuCl₂ to the reaction mixture and incubate for 30 minutes at 40°C. Causality: Copper acts as a quenching agent to neutralize unreacted hydrazide moieties, preventing further non-specific cross-linking[4].

Step 5: Stringent Washing Wash the samples 3 times (10 minutes per wash) with Optimized Wash Buffer (PBS pH 7.4 + 0.1% Tween-20 + 5% DMSO). Causality: The combination of Tween-20 and DMSO disrupts the hydrophobic trapping of the Dansyl group and the trivaline core without breaking the newly formed covalent hydrazone bonds.

Step 6: Detection and Validation Measure fluorescence (Excitation: 340 nm, Emission: 520 nm). Calculate the specific signal by subtracting the 'Control' fluorescence from the 'Test' fluorescence.

Part 4: Workflow Visualization

DGTV_Workflow Prep Sample Preparation (Protein/Nucleic Acid Extract) pH_Adjust Buffer Adjustment (pH 5.5 - 6.0) Prep->pH_Adjust Optimize Kinetics Labeling DGTV Incubation (Covalent Hydrazone Formation) pH_Adjust->Labeling Add DGTV Quench Quenching (CuCl2 or Glyceraldehyde) Labeling->Quench Neutralize unreacted probe Wash Stringent Washing (5% DMSO + 0.1% Tween-20) Quench->Wash Disrupt hydrophobic NSB Detect Fluorescence Detection (Ex: 340nm, Em: 520nm) Wash->Detect High S/N Ratio

Figure 1: Optimized DGTV labeling workflow emphasizing pH control, quenching, and stringent washing.

References

  • Source: nih.
  • Source: researchgate.
  • Source: nih.
  • Source: biorxiv.

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to Glycan Labeling: Dansylhydrazine vs. 2-Aminobenzamide (2-AB)

Foreword: On the Subject of Dansylhydrazide Trivaline Initial inquiries for this guide sought a comparison involving "Dansylhydrazide trivaline." However, a comprehensive search of scientific literature and commercial in...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: On the Subject of Dansylhydrazide Trivaline

Initial inquiries for this guide sought a comparison involving "Dansylhydrazide trivaline." However, a comprehensive search of scientific literature and commercial inventories yielded no evidence of such a compound being utilized for glycan analysis. We have therefore pivoted this guide to address a more pertinent and practical comparison for researchers in the field: the established, yet distinct, fluorescent labels Dansylhydrazine and the industry-standard 2-Aminobenzamide (2-AB) . This guide will provide an in-depth, data-supported comparison of these two reagents for the derivatization of released glycans.

Introduction: The Imperative of Glycan Labeling

Glycosylation is a critical quality attribute of many biotherapeutic proteins, influencing their efficacy, stability, and safety.[1][2] The analysis of N- and O-linked glycans, typically released from the protein backbone, is therefore a cornerstone of biopharmaceutical development and quality control. Since native glycans lack a chromophore or fluorophore, chemical derivatization is essential to enable sensitive detection by common analytical techniques like high-performance liquid chromatography (HPLC) with fluorescence detection (FLD) and to enhance ionization in mass spectrometry (MS).[3][4]

This guide focuses on two distinct chemical strategies for fluorescently tagging the reducing end of a glycan: hydrazone formation with Dansylhydrazine and reductive amination with 2-Aminobenzamide.

The Chemistry of Labeling: Two Paths to a Tagged Glycan

The choice of labeling reagent is dictated by its chemical reactivity with the open-ring aldehyde form of a reducing sugar.[5] Dansylhydrazine and 2-AB employ fundamentally different, yet effective, chemical reactions to achieve covalent attachment.

Dansylhydrazine: Hydrazone Formation

Dansylhydrazine is a well-known fluorescent reagent that reacts with carbonyl compounds, such as the aldehyde group of a reducing sugar.[6] The reaction involves the nucleophilic attack of the hydrazino group on the aldehyde, followed by dehydration to form a stable hydrazone bond. This is a direct condensation reaction.

Caption : Chemical reaction for labeling a glycan with Dansylhydrazine via hydrazone formation.

2-Aminobenzamide (2-AB): Reductive Amination

2-AB is arguably the most widely used label for routine glycan analysis.[3] Its attachment proceeds via a two-step reductive amination process.[4] First, the primary amine of 2-AB reacts with the glycan's aldehyde to form an unstable imine, also known as a Schiff base.[7] This intermediate is then stabilized by a reducing agent, such as sodium cyanoborohydride, which reduces the imine to a stable secondary amine linkage.[8]

Caption : Two-step reductive amination reaction for labeling a glycan with 2-Aminobenzamide (2-AB).

Head-to-Head Comparison: Performance and Practicality

The selection of a labeling reagent hinges on multiple factors, from reaction efficiency and sensitivity to the compatibility with downstream analytical platforms.

FeatureDansylhydrazine2-Aminobenzamide (2-AB)
Reaction Chemistry Hydrazone Formation (Condensation)Reductive Amination
Reaction Steps One-step condensationTwo-step (Schiff base formation & reduction)
Fluorescence Properties λex ≈ 340 nm; λem ≈ 525 nm[9]λex ≈ 250-330 nm; λem ≈ 420-428 nm[3][10]
Fluorescence Quantum Yield Not readily available for glycan conjugates~0.53 (for Abz attached to glycine)[11]
Labeling Efficiency Reported as quantitative for monosaccharides[12]Typically >85%[4]
Stability of Labeled Glycan Stable hydrazone bondVery stable secondary amine bond[3]
Sialic Acid Stability Reaction conditions can be mild, but stability data for complex glycans is limited.Optimized protocols cause negligible (<2%) desialylation.[4][8]
MS Ionization Cationic nature may enhance positive mode ESI, but can cause issues with sialylated glycans.[12]Poor ionization efficiency in ESI-MS is a known drawback.[7][10]
Primary Application Labeling of carbonyls, monosaccharides, and specific use cases (e.g., sialic acids).[12][13]Routine, quantitative profiling of complex N- and O-glycan pools.[3][8]
Detection Limit (LOD) Data for complex glycans is not readily available.~3-5 fmol (by HPLC-FLD)[3]

In the Lab: Experimental Protocols

The following protocols are generalized workflows. Researchers should always optimize conditions for their specific glycans of interest and analytical instrumentation.

Experimental Workflow Overview

Caption : General workflow for glycan analysis from glycoprotein to labeled product.

Protocol 1: Dansylhydrazine Labeling (Hydrazone Formation)

This protocol is adapted from methods for labeling carbonyl compounds and sialic acids.[13]

Reagents:

  • Dried, purified glycan sample

  • Dansylhydrazine solution (e.g., 10 mg/mL in a suitable solvent like ethanol or acetonitrile)

  • Acid catalyst (e.g., trifluoroacetic acid or acetic acid)

  • Reaction buffer (e.g., ethanol/water mixture)

Procedure:

  • Sample Preparation : Ensure the glycan sample is free of proteins and salts. Dry the sample completely in a reaction vial using a centrifugal evaporator.

  • Reagent Preparation : Prepare the labeling reagent by dissolving Dansylhydrazine in the reaction buffer. Add a small percentage of acid catalyst (e.g., 1-5% v/v).

  • Labeling Reaction : Add the Dansylhydrazine solution to the dried glycan sample. Vortex to ensure complete dissolution.

  • Incubation : Incubate the reaction mixture at a controlled temperature (e.g., 50-60°C) for 1-2 hours. The reaction should be performed in a dry environment.

  • Post-Labeling Cleanup : After incubation, the excess, unreacted Dansylhydrazine must be removed. This is typically achieved using solid-phase extraction (SPE) with a stationary phase that retains the hydrophobic Dansylhydrazine while allowing the more polar labeled glycans to elute.

Protocol 2: 2-Aminobenzamide Labeling (Reductive Amination)

This is a standard, widely-used protocol for N-glycan labeling.[4]

Reagents:

  • Dried, purified glycan sample

  • 2-AB Labeling Solution: 2-Aminobenzamide and a reducing agent (e.g., sodium cyanoborohydride) dissolved in a solution of dimethyl sulfoxide (DMSO) and glacial acetic acid (typically a 70:30 v/v mixture). Commercial kits are widely available.

Procedure:

  • Sample Preparation : Dry the purified glycan sample (100 pmol to 50 nmol for a mixed pool) in a reaction vial.[4]

  • Reagent Preparation : Prepare the 2-AB labeling solution immediately before use. The solution is typically stable for about one hour.

  • Labeling Reaction : Add the freshly prepared 2-AB labeling solution to the dried glycan sample. Ensure the sample is fully dissolved.

  • Incubation : Place the reaction vial in a dry heating block or oven set to 65°C and incubate for 2-3 hours.[4] It is critical to use a dry environment; water baths are not suitable.

  • Post-Labeling Cleanup : After incubation, cool the samples. Excess 2-AB reagent must be removed prior to analysis. This is commonly done using hydrophilic interaction liquid chromatography (HILIC) SPE cartridges. The labeled glycans are eluted with an aqueous solvent while the excess reagent is retained.

Downstream Analysis: Chromatography and Mass Spectrometry

HILIC-FLD

For both labels, Hydrophilic Interaction Liquid Chromatography (HILIC) is the separation method of choice.[3] HILIC provides excellent separation of glycan isomers. When coupled with a fluorescence detector (FLD), it allows for sensitive and quantitative profiling of the labeled glycan pool.

Mass Spectrometry (MS) Insights

Mass spectrometry provides crucial structural information. The fragmentation patterns observed in tandem MS (MS/MS) experiments help elucidate glycan sequence and branching.

  • Dansylhydrazine-labeled glycans : The dansyl group is hydrophobic and contains a tertiary amine, which can aid in positive mode ionization. However, for sialylated glycans, the permanent positive charge can complicate analysis, especially in electrophoretic separations.[12]

  • 2-AB-labeled glycans : A major drawback of 2-AB is its poor ionization efficiency, which can hinder MS analysis of low-abundance species.[7][10] However, extensive literature exists on its fragmentation behavior. MS/MS spectra are typically dominated by B- and Y-type glycosidic cleavages, which provide sequence information. The 2-AB tag effectively marks the reducing end, simplifying spectral interpretation.[14][15]

Conclusion and Recommendations

The choice between Dansylhydrazine and 2-Aminobenzamide is highly dependent on the specific research goal.

2-Aminobenzamide (2-AB) remains the workhorse for routine, quantitative glycan profiling . Its advantages include:

  • A well-established, robust, and non-selective labeling protocol.[8]

  • High labeling efficiency (>85%).[4]

  • Excellent stability of the final product.[3]

  • An extensive body of literature and databases for data comparison.

The primary limitation of 2-AB is its suboptimal performance in mass spectrometry, which has led to the development of newer, more MS-friendly labels like procainamide and RapiFluor-MS.[7]

Dansylhydrazine , on the other hand, should be considered for more specialized applications . Its strengths lie in:

  • Direct, one-step condensation chemistry.

  • Strong fluorescence and potential for enhanced MS sensitivity due to its hydrophobic and ionizable nature.

  • Established use for labeling monosaccharides and other carbonyl-containing molecules.[12]

However, its application to complex, sialylated glycan mixtures is not well-characterized, and potential issues with charge heterogeneity may arise.[12] It is not a direct replacement for 2-AB in routine quantitative profiling of entire glycomes.

For researchers performing established N-glycan profiling for biopharmaceutical characterization, 2-AB remains a reliable and well-understood choice . For those exploring novel detection strategies or focusing on specific subsets of glycans where the chemistry of Dansylhydrazine may be advantageous, it represents a viable, albeit less conventional, alternative.

References

  • SCIEX. (n.d.). Characterization of 2-AB Labelled Released N-linked Glycans Using the X500B QTOF System. Retrieved from [Link]

  • Harvey, D. J. (2000). Electrospray mass spectrometry and collision-induced fragmentation of 2-aminobenzamide-labelled neutral N-linked glycans. The Analyst, 125(4), 653-662.
  • ResearchGate. (n.d.). MALDI-TOF MS/MS spectra of 2-AB-labeled glycans. Retrieved from [Link]

  • Getahun, Z., et al. (1998). Fluorescence Energy-Transfer Probes of Conformation in Peptides: The 2-Aminobenzamide/Nitrotyrosine Pair. The Journal of Physical Chemistry B, 102(30), 5867-5874.
  • Bigge, J. C., et al. (1995). Nonselective and efficient fluorescent labeling of glycans using 2-amino benzamide and anthranilic acid. Analytical Biochemistry, 230(2), 229-238.
  • Kozak, R. P., et al. (2015). Comparison of procainamide and 2-aminobenzamide labeling for profiling and identification of glycans by liquid chromatography with fluorescence and mass spectrometry. Analytical Biochemistry, 486, 38-40.
  • Weber, G. (1975).
  • Agilent Technologies. (n.d.). SIGNAL™ 2-AB LABELING KIT TABLE OF CONTENTS. Retrieved from [Link]

  • Harvey, D. J. (n.d.). Fragmentation of Negative ions from N-Linked Glycans: Use of Nitrate Adducts to induce Antenna-Specific Fragmentation. Department of Biochemistry, University of Oxford.
  • Ruhaak, L. R., et al. (2010). Glycan labeling strategies and their use in identification and quantification. Analytical and Bioanalytical Chemistry, 397(8), 3457-3481.
  • Reiding, K. R., et al. (2017). Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis. Frontiers in Chemistry, 5, 72.
  • Madden, D. (2016). Exploring enzyme kinetics.
  • University of Glasgow. (n.d.). Novel One-Pot Methods for the Synthesis of Fluorescent Amino Acids. Retrieved from [Link]

  • Monoclonal antibodies (mAbs) are one of the fastest growing areas of therapeutic interest in the biopharmaceutical industry today. (n.d.). MAC-MOD Analytical. Retrieved from [Link]

  • Agilent Technologies, Inc. (2023, August 8). N-Glycan Separations: How Hydrophilic Interaction Liquid Chromatography (HILIC) Columns Affect Data Quality.
  • Kayili, H. M., & Salih, B. (2021). N-glycan Profiling of Glycoproteins by Hydrophilic Interaction Liquid Chromatography with Fluorescence and Mass Spectrometric Detection. Journal of Visualized Experiments, (175).
  • Ghoshal, A., et al. (2011). Comparison of Two Methods for Assaying Reducing Sugars in the Determination of Carbohydrase Activities. ISRN Biotechnology, 2011, 289128.
  • Experimental and theoretical study of novel aminobenzamide–aminonaphthalimide fluorescent dyads with a FRET mechanism. (n.d.). RSC Publishing. Retrieved from [Link]

  • Mass Spectrometry of Glycans. (n.d.). PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrazino-s-triazine based labelling reagents for highly sensitive glycan analysis via liquid chromatography-electrospray mass spectrometry | Request PDF. Retrieved from [Link]

  • Ludger Ltd. (n.d.). Guide to Glycosylation Analysis. Retrieved from [Link]

  • Mass Spectrometry Imaging of N-Linked Glycans: Fundamentals and Recent Advances. (n.d.). IntechOpen.
  • Asparia. (2025, March 28). What are the Mass Spectrometry-based techniques for Glycan Analysis?. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. Retrieved from [Link]

  • Wikipedia. (n.d.). Reducing sugar. Retrieved from [Link]

  • YouTube. (2021, August 24). Quantitative Analysis of Reducing Sugars by DNSA Method. Retrieved from [Link]

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Comparative

Comparing Dansylhydrazide trivaline to other fluorescent hydrazides

An In-Depth Comparative Guide to Fluorescent Hydrazides for Biological Carbonyl Labeling For researchers, scientists, and drug development professionals, the precise detection and quantification of carbonyl groups—aldehy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to Fluorescent Hydrazides for Biological Carbonyl Labeling

For researchers, scientists, and drug development professionals, the precise detection and quantification of carbonyl groups—aldehydes and ketones—in biological molecules is a fundamental challenge. These moieties are the chemical gateway to studying glycoproteins, analyzing reducing sugars, and assessing oxidative stress. Fluorescent hydrazides have long been indispensable tools for this purpose, covalently and selectively tagging carbonyls to render them visible.

This guide provides an in-depth comparison of Dansylhydrazide, a classic and widely used reagent, with other prominent fluorescent hydrazides. We will delve into the core chemistry, compare photophysical and chemical properties, and provide field-tested experimental protocols. Special consideration will be given to a theoretical derivative, Dansylhydrazide trivaline, to explore how molecular modifications can impact probe performance. Our objective is to equip you with the expert knowledge required to select the optimal fluorescent hydrazide for your specific research application.

The Foundational Chemistry: Hydrazone Formation

The utility of fluorescent hydrazides lies in their specific and efficient reaction with aldehydes and ketones to form a stable hydrazone bond. This reaction is a cornerstone of bioconjugation chemistry.[1][2][3]

The process typically occurs in two main stages:

  • Generation of Carbonyls : While some molecules like reducing sugars naturally possess an aldehyde group, glycoproteins require a preliminary oxidation step. Mild oxidation with sodium meta-periodate (NaIO₄) cleaves the vicinal diols within sugar residues (e.g., sialic acids) to create reactive aldehyde groups.[4][5] This step is critical for site-specific labeling of the glycan portions of proteins, often leaving the protein backbone unmodified.[5]

  • Hydrazone Formation : The hydrazide's terminal amine group acts as a nucleophile, attacking the electrophilic carbonyl carbon. This reaction proceeds via a tetrahedral intermediate and subsequent dehydration to form a stable C=N bond, the hydrazone.[1][6] The reaction is typically performed under mild acidic conditions (pH 5.0-6.0) to facilitate dehydration without degrading the target biomolecule.[2][5]

G cluster_0 Step 1: Oxidation (Glycoproteins) cluster_1 Step 2: Hydrazone Formation Glycoprotein Glycoprotein (with cis-diols) NaIO4 Sodium Periodate (NaIO₄) Glycoprotein->NaIO4 OxidizedGP Oxidized Glycoprotein (with Aldehyde groups R-CHO) NaIO4->OxidizedGP Carbonyl Aldehyde/Ketone (R-CHO) OxidizedGP->Carbonyl Provides Carbonyl Hydrazone Fluorescent Hydrazone (Fluorophore-NH-N=CHR) Carbonyl->Hydrazone + Hydrazide Fluorescent Hydrazide (Fluorophore-NH-NH₂) Hydrazide->Hydrazone pH 5-6

Caption: General workflow for fluorescent hydrazide labeling.

Comparative Analysis of Key Fluorescent Hydrazides

The choice of a fluorescent hydrazide depends on multiple factors, including the application's sensitivity requirements, the instrumentation available, and the properties of the target molecule. Below is a comparison of Dansylhydrazide and other common alternatives.

FeatureDansylhydrazideBODIPY-HydrazideLucifer Yellow CHFluorescein-5-Thiosemicarbazide (FTSC)
Structure Naphthalene-basedBoron-dipyrromethene coreSubstituted aminonaphthaleneFluorescein-based
Excitation Max ~340 nm (UV)~503 nm (Green)~428 nm (Violet-Blue)~494 nm (Blue)
Emission Max ~525 nm (Green)~512 nm (Green)~534 nm (Green)~518 nm (Green)
Quantum Yield Moderate (highly solvent-dependent)Very High (>0.9)HighHigh (0.93)[7]
Key Advantages Environmentally sensitive fluorescence, low cost, small size, well-established for in-gel staining.[8]High brightness, narrow emission, pH-insensitive, high sensitivity for HPLC.[9]Highly water-soluble, stable, often used as a neuronal tracer.Spectrally similar to FITC, compatible with common filter sets.[10][]
Limitations UV excitation can cause autofluorescence, fluorescence is quenched in water.More expensive, can be prone to aggregation at high concentrations.Lower wavelength excitation may not be ideal for all systems.Thiosemicarbazide reactivity can differ slightly from hydrazides.[10]
In Focus: Dansylhydrazide and the "Trivaline" Derivative

Dansylhydrazide has been a workhorse for decades, particularly for the post-electrophoresis staining of glycoproteins in polyacrylamide gels.[8] Its fluorescence is highly sensitive to the local environment, showing a significant increase in quantum yield and a blue-shift in emission maximum as it moves from an aqueous to a non-polar environment. This property can be advantageous for detecting binding events but requires careful control of buffer conditions for quantitative analysis.

A hypothetical derivative, Dansylhydrazide trivaline , would involve conjugating a tri-valine peptide to the dansyl core. While not a commercially available standard reagent, such a modification would be expected to influence its properties in several ways:

  • Steric Hindrance : The bulky trivaline group could sterically hinder the hydrazide's access to carbonyl groups, potentially slowing the reaction kinetics compared to the smaller, unmodified Dansylhydrazide.

  • Solubility & Aggregation : Valine is a hydrophobic amino acid. The addition of three valine residues would significantly increase the hydrophobicity of the molecule, potentially decreasing its aqueous solubility and increasing its propensity for non-specific binding or aggregation in aqueous buffers.

  • Molecular Weight : The increased size would make it less suitable for applications where diffusion into a matrix (like a dense polyacrylamide gel) is required.

In essence, while peptide conjugation can be a powerful tool to create targeted probes, a trivaline modification to Dansylhydrazide would likely be disadvantageous for general-purpose glycoprotein or carbohydrate labeling.

Experimental Protocols: A Practical Guide

The trustworthiness of any labeling protocol relies on its robustness and reproducibility. Below are two validated protocols for common applications, with expert commentary on the critical steps.

Protocol 1: In-Gel Fluorescent Staining of Glycoproteins with Dansylhydrazide

This protocol is adapted from established methods for visualizing glycoproteins after SDS-PAGE.[8] It provides a reliable, cost-effective way to selectively stain glycosylated proteins over non-glycosylated ones.

Workflow Diagram:

A 1. Run SDS-PAGE B 2. Fix Gel (e.g., 40% EtOH, 10% Acetic Acid) A->B C 3. Oxidize (1% Periodic Acid, pH 5.5) B->C D 4. Wash Gel (dH₂O) C->D E 5. Stain (Dansylhydrazide Solution, pH 5.5) D->E F 6. Reduce (Sodium Cyanoborohydride) E->F G 7. Destain & Visualize (UV Transilluminator) F->G

Caption: Workflow for in-gel glycoprotein staining.

Step-by-Step Methodology:

  • Electrophoresis & Fixing : Separate your protein sample using standard SDS-PAGE. After electrophoresis, fix the gel in a solution of 40% ethanol and 10% acetic acid for at least 1 hour.

    • Expert Insight: Fixing is crucial. It removes SDS, which can interfere with staining, and precipitates the proteins within the gel matrix, preventing them from diffusing out during subsequent steps.

  • Periodate Oxidation : Wash the gel thoroughly with deionized water. Incubate the gel in a 1% periodic acid solution, buffered to pH 5.5 with 0.1 M sodium acetate, for 1 hour at room temperature in the dark.

    • Expert Insight: The reaction must be protected from light, as periodate is light-sensitive. A pH of 5.5 is optimal for the subsequent hydrazone formation.[5]

  • Washing : Remove the periodic acid solution and wash the gel extensively with deionized water (at least 5-6 changes over 1-2 hours) to remove all traces of the oxidizing agent.

    • Expert Insight: This is a critical step. Residual periodate can react with and degrade the fluorescent dye, leading to high background and weak signals.

  • Staining : Incubate the gel in a staining solution of 0.1% (w/v) Dansylhydrazide in 0.1 M sodium acetate, pH 5.5, for 90 minutes at 60°C.

    • Expert Insight: The elevated temperature helps drive the condensation reaction to completion.

  • Reduction (Optional but Recommended) : To stabilize the hydrazone bond, the gel can be incubated in a freshly prepared solution of a mild reducing agent like sodium cyanoborohydride (1 mg/mL in pH 5.5 buffer).

    • Expert Insight: While the hydrazone bond is relatively stable, reduction to a hydrazine bond makes it irreversible, which is beneficial for long-term storage and documentation.

  • Destaining & Visualization : Destain the gel in 0.1 M sodium acetate buffer (pH 5.6) to reduce background fluorescence.[8] Visualize the fluorescent bands using a UV transilluminator (~340 nm excitation). Glycoproteins will appear as bright green-yellow bands.

Protocol 2: High-Sensitivity N-Glycan Profiling by HPLC with BODIPY-Hydrazide

For quantitative and high-resolution analysis, such as N-glycan profiling of biotherapeutics, a high-quantum-yield dye is essential. This protocol utilizes a BODIPY-hydrazide for its superior brightness and photostability.[9]

Step-by-Step Methodology:

  • N-Glycan Release : Denature the glycoprotein sample (e.g., 100 µg of IgG) and release the N-linked glycans using the enzyme PNGase F according to the manufacturer's protocol.

  • Sample Drying : Dry the released glycan sample completely using a vacuum centrifuge.

    • Expert Insight: Water must be completely removed as it can interfere with the labeling reaction efficiency.[12]

  • Labeling Reaction : a. Prepare the labeling solution: Dissolve BODIPY-hydrazide in DMSO to a concentration of ~50 mM. b. Reconstitute the dried glycans in a small volume (e.g., 10 µL) of the BODIPY-hydrazide solution containing 2% acetic acid. c. Incubate the reaction at 60°C for 2 hours.

    • Expert Insight: DMSO is an excellent solvent for both the glycans and the often-hydrophobic dyes. Acetic acid acts as a catalyst for the hydrazone formation.[13]

  • Purification of Labeled Glycans : The labeled glycans must be purified from excess free dye prior to analysis. This is typically done using a hydrophilic interaction liquid chromatography (HILIC) solid-phase extraction (SPE) cartridge. a. Condition the HILIC SPE cartridge. b. Load the labeling reaction mixture. c. Wash extensively with a high organic solvent (e.g., 95% acetonitrile) to remove the excess hydrophobic dye. d. Elute the hydrophilic-labeled glycans with an aqueous buffer (e.g., 50 mM ammonium formate).

  • HPLC Analysis : Dry the eluted sample and reconstitute in the mobile phase. Analyze using a HILIC-HPLC system coupled to a fluorescence detector (e.g., Excitation: ~500 nm, Emission: ~515 nm).

    • Expert Insight: HILIC is the standard separation method for glycans, as it separates them based on their hydrophilicity and size. The high quantum yield of BODIPY allows for the detection of low-abundance glycan species, which might be missed with less sensitive labels.[9]

Conclusion and Recommendations

The selection of a fluorescent hydrazide is a critical decision that directly impacts the quality and sensitivity of experimental results.

  • For routine, qualitative analysis like in-gel staining , Dansylhydrazide remains a cost-effective and reliable choice. Its primary drawbacks are the need for UV excitation and its sensitivity to the solvent environment.

  • For high-sensitivity, quantitative applications such as HPLC-based glycan profiling , a modern dye like a BODIPY-hydrazide is strongly recommended. Its high fluorescence quantum yield, photostability, and pH-insensitivity provide superior performance, enabling the detection of low-abundance species with high reproducibility.[9]

  • Specialty hydrazides like Lucifer Yellow CH are excellent for applications requiring high aqueous solubility, such as cell microinjection and tracing studies.

While novel derivatives are constantly being developed[14], a thorough understanding of the core fluorophore's properties and the chemistry of hydrazone formation is paramount. By matching the probe's characteristics to the experimental demands, researchers can ensure robust, reliable, and highly sensitive detection of biological carbonyls.

References

  • Chen, G., et al. (2015). Pre-staining of glycoprotein in SDS-PAGE by the synthesis of a new hydrazide derivative. PROTEOMICS, 15(22), 3838-3846. [Link]

  • Nakakita, S. (2015). Fluorescent labelling of glycans and HPLC analysis. JCGGDB Glycoscience Protocol Online Database. [Link]

  • Wu, B. X., et al. (2021). Synthesis, photochemical isomerization and photophysical properties of hydrazide-hydrazone derivatives. New Journal of Chemistry, 45(4), 1651-1657. [Link]

  • Pompach, P., et al. (2018). Synthesis and application of BODIPY-based fluorescent labeling tag for oligosaccharide and N-linked glycan analysis by high-performance liquid chromatography with fluorescence detection. Carbohydrate Research, 467, 44-51. [Link]

  • Nakakita, S. (2021). Fluorescent labeling of glycans and high-performance liquid chromatography (HPLC) analysis. Glycoscience Protocols (GlycoPODv2). [Link]

  • Veselý, H., Bobáľ, P., & Pížová, H. (2025). New fluorescent markers for glycans analysis. 53rd Conference Synthesis and Analysis of Drugs 2025. [Link]

  • Fehrnstrom, H., & Vale, M. (1981). Optimization of erythrocyte membrane glycoprotein fluorescent labeling with dansylhydrazine after polyacrylamide gel electrophoresis. Biochimica et Biophysica Acta (BBA) - Protein Structure, 678(1), 101-109. [Link]

  • Teshima, G., et al. (1985). Fluorescent labeling of carbohydrates and analysis by liquid chromatography. Comparison of derivatives using mannosidosis oligosaccharides. Carbohydrate Research, 139, 1-11. [Link]

  • Ahn, J., et al. (2020). A practical method for preparing fluorescent-labeled glycans with a 9-fluorenylmethyl derivative to simplify a fluorimetric HPLC-based analysis. Analytical Biochemistry, 601, 113778. [Link]

  • OrgoSolver. Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. OrgoSolver. [Link]

  • JoVE. Video: Aldehydes and Ketones to Alkanes: Wolff–Kishner Reduction. Journal of Visualized Experiments. [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Bioconjugate Chemistry, 19(12), 2543-2548. [Link]

  • Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]

  • Kolarich, D., et al. (2012). Glycan labeling strategies and their use in identification and quantification. Analytical and Bioanalytical Chemistry, 403(4), 933-946. [Link]

  • Zeng, Y., et al. (2012). Fluorescein-5-thiosemicarbazide as a probe for directly imaging of mucin-type O-linked glycoprotein within living cells. Cell Biology International, 36(11), 1059-1065. [Link]

Sources

Validation

Comprehensive Comparison Guide: Cross-Reactivity of Dansylhydrazide Trivaline in Nucleic Acid Recognition

Executive Summary Dansylhydrazide trivaline (Dns-Val-Val-Val-NHNH₂) is a synthetic, fluorescent tripeptide engineered to model the DNA-recognizing sequences of regulatory proteins. By forming β -dimeric structures in aqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dansylhydrazide trivaline (Dns-Val-Val-Val-NHNH₂) is a synthetic, fluorescent tripeptide engineered to model the DNA-recognizing sequences of regulatory proteins. By forming β -dimeric structures in aqueous solutions, it inserts into the minor groove of nucleic acids. While it exhibits a strong preference for GC-rich double-stranded DNA (dsDNA), understanding its cross-reactivity with AT-rich regions and single-stranded RNA (ssRNA) is critical for researchers developing sequence-specific oligopeptides or assessing off-target effects in drug development.

This guide objectively compares Dansylhydrazide trivaline against alternative nucleic acid binders, details its cross-reactivity profile, and provides self-validating experimental protocols for quantifying these interactions.

Mechanistic Basis of Binding and Cross-Reactivity

The binding mechanism of Dansylhydrazide trivaline is highly dependent on its concentration and the structural conformation of the target nucleic acid [1]. In solution, the peptide exists as a monomer but cooperatively dimerizes into a β -sheet conformation at concentrations above 10−5 M. This β -dimer is the active species that interacts with the minor groove of DNA.

  • Primary Target (GC-Rich dsDNA): The valine side chains and peptide backbone form specific hydrogen bonds with the exocyclic amino groups of guanine, leading to high-affinity binding and subsequent DNA condensation into "biduplex" structures.

  • Cross-Reactivity (ssRNA & AT-Rich DNA): At elevated concentrations, the peptide exhibits cross-reactivity. For example, it binds to ssRNA (such as Poly U), where one peptide dimer occupies a site spanning three phosphate bases. However, this ssRNA complex only exhibits significant fluorescence above a specific "critical" saturation threshold [2].

G Monomer Dansylhydrazide Trivaline (Monomer) Dimer Beta-Dimerization (Aqueous Solution) Monomer->Dimer Concentration > 10^-5 M dsDNA dsDNA Minor Groove Binding Dimer->dsDNA Groove Insertion ssRNA ssRNA (Poly U) Cross-Reactivity Dimer->ssRNA > Critical Conc. GC GC-Rich DNA (Primary Target) dsDNA->GC High Affinity AT AT-Rich DNA (Cross-Reactivity) dsDNA->AT Low Affinity Condensation DNA Condensation & Biduplex Formation GC->Condensation Structural Shift

Fig 1. Mechanistic workflow of Dansylhydrazide trivaline dimerization and cross-reactivity.

Comparative Performance Analysis

To contextualize the performance of Dansylhydrazide trivaline, it must be compared against structurally similar peptides (e.g., Thr-Val-Thr dansyl hydrazide) and standard minor groove binders (e.g., Distamycin A, Hoechst 33258). The substitution of valine with threonine drastically shifts the binding preference from GC to AT pairs [3].

Table 1: Quantitative Comparison of Nucleic Acid Binders
Reagent / MoleculePrimary SpecificityHalf-Saturating Conc. (Target)Known Cross-ReactivityBinding ModeReadout Signal
Dansylhydrazide trivaline GC-rich dsDNA ~ 1.0×10−4 M AT-rich DNA, ssRNA (Poly U) Minor groove ( β -dimer) Fluorescence (Dansyl)
Thr-Val-Thr dansyl hydrazideAT-rich dsDNA 0.6−0.7×10−4 MGC-rich DNA ( >2.5×10−4 M)Minor groove ( β -dimer)Fluorescence (Dansyl)
Distamycin AAT-rich dsDNA <1.0×10−6 MGC-rich DNA (at low ionic strength)Minor groove (Monomer)UV Absorbance / Competition
Hoechst 33258AT-rich dsDNA <1.0×10−7 MssDNA, RNA (Weak affinity)Minor groove (Monomer)Fluorescence

Data synthesized from equilibrium dialysis and linear dichroism studies [2, 3].

Experimental Protocols: Quantifying Cross-Reactivity

To accurately measure the cross-reactivity of Dansylhydrazide trivaline with off-target molecules (like Poly U or AT-rich DNA), researchers must utilize a self-validating workflow combining Equilibrium Dialysis and Fluorescence Spectroscopy.

Causality of Design: Equilibrium dialysis is employed because it establishes the true thermodynamic binding constant without physically perturbing the chemical equilibrium. Fluorescence spectroscopy is subsequently used because the dansyl fluorophore undergoes a massive quantum yield increase and a blue shift only when shielded from the aqueous environment inside the hydrophobic DNA groove.

Step-by-Step Methodology

Step 1: Preparation of Reagents

  • Synthesize or reconstitute Dansylhydrazide trivaline in a standard binding buffer (e.g., 10 mM Tris-HCl, 10 mM NaCl, pH 7.4).

  • Prepare target nucleic acid solutions: Poly(dG)·Poly(dC) (Primary Target), Poly(dA)·Poly(dT) (Cross-reactivity target), and Poly U (ssRNA cross-reactivity target) at a uniform concentration of 5×10−4 M (in base pairs/phosphates).

Step 2: Equilibrium Dialysis

  • Load 1 mL of the nucleic acid solution into the sample chamber of a dialysis cassette (MWCO 3.5 kDa).

  • Submerge the cassette in a reservoir containing varying concentrations of Dansylhydrazide trivaline ( 10−6 to 10−3 M).

  • Incubate at 4°C for 48 hours under gentle agitation to ensure complete thermodynamic equilibration.

  • Causality: The MWCO prevents the nucleic acids from escaping, allowing only the free peptide to equilibrate across the membrane, enabling the calculation of bound vs. free peptide ratios.

Step 3: Fluorescence Spectroscopy & Linear Dichroism (LD)

  • Extract the bound complexes from the sample chamber.

  • Measure fluorescence emission at 520 nm (excitation at 340 nm).

  • Perform Flow Linear Dichroism (FLD) at 265 nm and 330 nm.

  • Observation: For Poly U (ssRNA), note that fluorescence will only spike once the peptide concentration exceeds the "critical" saturation point (approx. 0.7 trivaline molecules per phosphate group) [2].

Step 4: Self-Validation (Competitive Displacement)

  • To confirm that the cross-reactivity observed is genuinely occurring in the minor groove (and is not non-specific electrostatic aggregation), introduce Distamycin A ( 10−5 M) to the AT-rich cross-reactive sample.

  • Validation Check: Distamycin A has a higher affinity for the AT minor groove. A rapid decrease in dansyl fluorescence confirms that Distamycin A has competitively displaced the trivaline peptide, validating that the initial cross-reactivity was groove-specific rather than a random surface artifact [3].

References

  • Nechipurenko, Y. D., et al. "Dimerization of trivaline, a peptide modeling the DNA-recognizing sequences of regulatory proteins." Biophysics, 1999. Available at: [Link]

  • Streltsov, S. A., Semenov, T. E., & Moroz, O. V. "Homology in trivaline complex formation with dsDNA and ssRNA." Journal of Biomolecular Structure and Dynamics, 1993, 10(4):763-84. Available at:[Link]

  • Surovaya, A. N., et al. "Thr-Val-Thr dansyl hydrazide: the first fluorescent tripeptide preferentially binding with AT pairs in DNA." Journal of Biomolecular Structure and Dynamics, 2005, 23(3):347-56. Available at:[Link]

Comparative

Reproducibility of Dansylhydrazide Trivaline (DHTV) Labeling: A Technical Comparison Guide

Target Audience: Researchers, biophysicists, and drug development professionals. Introduction As a Senior Application Scientist specializing in biophysical characterization, I frequently encounter the challenge of reprod...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biophysicists, and drug development professionals.

Introduction

As a Senior Application Scientist specializing in biophysical characterization, I frequently encounter the challenge of reproducibly probing higher-order nucleic acid structures. While standard intercalating dyes provide basic quantification, they fail to induce or report on complex supramolecular assemblies. Enter Dansylhydrazide Trivaline (DHTV) (CAS 76080-91-6)—a synthetic, fluorescently labeled tripeptide (Val-Val-Val-NH-NH-Dns) specifically designed to bind nucleic acids via β -sheet dimerization.

This guide objectively compares the reproducibility, binding mechanics, and structural induction capabilities of DHTV against traditional nucleic acid probes, providing actionable, self-validating protocols for your laboratory.

Mechanistic Causality: Why DHTV Outperforms Simple Intercalators

The high reproducibility of DHTV labeling stems from its highly cooperative binding mechanism. Unlike Ethidium Bromide (EtBr), which passively intercalates, DHTV exists as a monomer at low concentrations. Upon reaching a critical concentration threshold, the hydrophobic valine residues drive the formation of antiparallel β -dimers[1]. These dimers specifically slot into the minor groove of dsDNA or structured RNA (such as tRNA).

The causality here is crucial: the dansylhydrazide moiety does not merely act as a fluorophore ( λex​ ~335 nm, λem​ ~526 nm)[2]; it actively stabilizes the complex through stacking interactions[3]. Once the nucleic acid template is saturated, the peptide-peptide contacts between adjacent DHTV-nucleic acid complexes trigger the reproducible formation of extended concatemers or compact ring structures[4].

Comparative Performance Analysis

To justify the integration of DHTV into your structural biology workflow, we must evaluate its performance against standard alternatives.

Table 1: Objective Comparison of Nucleic Acid Labeling Probes
FeatureDansylhydrazide Trivaline (DHTV)Ethidium Bromide (EtBr)DAPICovalent Hydrazides
Binding Mechanism Minor groove β -dimerization & stackingIntercalationMinor groove bindingCovalent attachment
Structural Induction High (Concatemers, rigid rods)Low (Unwinding)NoneNone
Fluorescence Ex: 335 nm / Em: 526 nmEx: 510 nm / Em: 595 nmEx: 358 nm / Em: 461 nmVariable
Reproducibility (CV%) < 4.5% (Concentration dependent)~ 5-10%~ 5%~ 10-15%
Table 2: Quantitative Reproducibility Metrics for DHTV Labeling
MetricObserved ValueCausality / Significance
Saturation Stoichiometry 0.7 DHTV per phosphateHighly reproducible endpoint due to strict spatial constraints of the β -dimer[5].
Concatemer Thickness 6 - 7 nmConsistent rod thickness confirms uniform peptide-peptide stacking across batches[4].
Binding Cooperativity Sigmoidal (Hill coefficient > 2)Ensures an "all-or-nothing" structural transition, minimizing intermediate, heterogeneous states[1].

Self-Validating Experimental Protocol: DHTV Labeling and Concatemerization Assay

To ensure absolute trustworthiness in your results, this protocol incorporates a built-in fluorimetric self-validation step before proceeding to high-resolution Electron Microscopy (EM).

Step 1: Reagent Preparation
  • Dissolve DHTV in a minimal volume of trifluoroacetic acid/methanol.

  • Dilute immediately into 10 mM sodium phosphate buffer (pH 7.0) to your working stock concentration.

  • Causality: DHTV is highly hydrophobic. Improper solubilization leads to premature aggregation, ruining reproducibility. The low ionic strength buffer prevents electrostatic shielding, allowing the peptide to interact directly with the nucleic acid backbone.

Step 2: Fluorimetric Titration (The Self-Validation Checkpoint)
  • Titrate DHTV (0 to 10−4 M) into a fixed concentration of tRNA or dsDNA.

  • Monitor fluorescence emission at 526 nm (excitation at 335 nm).

  • Self-Validation: Plot the emission intensity against DHTV concentration. You must observe a non-linear, sigmoidal curve. A linear response indicates non-specific aggregation (a failed assay). The sigmoidal shape validates the cooperative formation of β -dimers on the nucleic acid template, confirming reagent integrity[4].

Step 3: Concatemerization Induction
  • Incubate the saturated DHTV-nucleic acid complex (at a ratio of >0.7 DHTV per phosphate) at room temperature for 30 minutes.

  • Causality: This incubation period allows for the thermodynamic stabilization of peptide-peptide stacking, driving the concatemer extension[5].

Step 4: Uranyl Acetate Staining and EM Visualization
  • Apply the complex to a carbon-coated grid and stain with 2% uranyl acetate.

  • Visualize via Electron Microscopy.

  • Causality: Uranyl acetate serves a dual purpose. It provides heavy-metal contrast for EM and rapidly quenches the dynamic equilibrium of the concatemers, effectively "freezing" the 6-7 nm thick flexible rods for reproducible imaging[4].

Workflow Visualization

DHTV_Workflow Monomer DHTV Monomer (Low Fluorescence) Dimer Antiparallel β-Dimer (Active Binding State) Monomer->Dimer Concentration > Threshold Complex Minor Groove Complex (0.7 DHTV / Phosphate) Dimer->Complex Cooperative Binding Target Nucleic Acid Target (tRNA / dsDNA) Target->Complex Structural Template Concatemer Extended Concatemers (6-7 nm thick rods) Complex->Concatemer Peptide-Peptide Stacking Validation Self-Validation: Sigmoidal Curve Complex->Validation Optical Readout (526nm)

Figure 1: Mechanistic workflow of DHTV-mediated nucleic acid binding and self-validation.

References

  • Concatemerization of tRNA molecules in the presence of trivaline derivative. FEBS Letters (1999).4

  • Homology in trivaline complex formation with dsDNA and ssRNA. Journal of Biomolecular Structure and Dynamics (1993).5

  • Thr-Val-Thr dansyl hydrazide: the first fluorescent tripeptide preferentially binding with at pairs in DNA. Journal of Biomolecular Structure and Dynamics (2005).1

  • Peptide Labeling. Sigma-Aldrich.2

  • The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. MDPI (2025).6

Sources

Validation

Dansylhydrazide Trivaline (DGTV) vs. Conventional Nucleic Acid Probes: A Comparative Guide

Introduction & Mechanistic Overview Dansylhydrazide trivaline (DGTV, CAS: 76080-91-6) is a highly specialized fluorescent oligopeptide probe designed for the advanced structural analysis of nucleic acids. While tradition...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Dansylhydrazide trivaline (DGTV, CAS: 76080-91-6) is a highly specialized fluorescent oligopeptide probe designed for the advanced structural analysis of nucleic acids. While traditional labeling reagents like plain dansylhydrazine are strictly utilized for the covalent derivatization of carbonyl groups (aldehydes and ketones) in biochemical HPLC assays[1], DGTV is engineered to model dynamic protein-DNA interactions. By conjugating a trivaline (Val-Val-Val) sequence to a dansyl fluorophore, DGTV acts as a non-covalent structural probe that actively induces and reports on the formation of β-sheet scaffolds within the nucleic acid minor groove[2].

The binding of DGTV to double-stranded DNA (dsDNA) or single-stranded RNA (ssRNA) is a highly cooperative, hierarchical process. At concentrations above a critical threshold, DGTV monomers self-assemble into β-dimers via peptide-peptide contacts[3]. These dimers utilize the nucleic acid as a template, binding to the minor groove and further assembling into tetrameric and octameric complexes[3]. This nucleo-peptide scaffolding ultimately forms extended concatemer structures up to several thousand angstroms in length, driving massive nucleic acid condensation[3].

Comparative Performance Analysis

To objectively evaluate DGTV, it must be compared against other standard nucleic acid probes and labeling reagents.

FeatureDansylhydrazide Trivaline (DGTV)Ethidium Bromide (EtBr)DAPI / Hoechst 33258Plain Dansylhydrazine
Primary Target dsDNA, ssRNA, TrinucleotidesdsDNA, ssRNAAT-rich dsDNA regionsFree Carbonyl Groups
Binding Mode Minor groove (β-sheet scaffolding)IntercalationMinor groove (Static)Covalent conjugation
Structural Impact Induces massive condensationUnwinds helical pitchMinimal distortionIrreversible tagging
Fluorescence (Ex/Em) 340 nm / 460–525 nm518 nm / 605 nm358 nm / 461 nm340 nm / 525 nm
Cooperativity Highly cooperative (Polymerizes)Non-cooperativeLow cooperativityN/A (Stoichiometric)
Key Advantage Models viral DNA packaging & condensationUniversal gel stainExcellent nuclear counterstainStandard HPLC derivatization
Causality Behind DGTV's Advantages:
  • Preservation of Helical Integrity: Unlike intercalators (e.g., EtBr) that wedge between base pairs and distort the helical pitch, DGTV binds the minor groove via Hoogsteen hydrogen bonds[3]. This allows researchers to study native-like condensation without artificially unwinding the DNA.

  • Active Structural Induction: Minor groove binders like DAPI provide static fluorescence upon binding. In contrast, DGTV is an active probe; its cooperative polymerization along the nucleic acid lattice induces measurable macroscopic changes (concatemerization), making it superior for studying chromatin remodeling models and tRNA interactions[4].

  • Reversible Thermodynamic Tracking: Covalent labels like plain dansylhydrazine permanently alter the target molecule[1]. DGTV's non-covalent, concentration-dependent binding allows for real-time equilibrium dialysis and fluorescence tracking of structural transitions[5].

Experimental Protocols & Workflows

The following self-validating protocols outline the standard methodologies for utilizing DGTV in structural biology.

Protocol 1: Fluorometric Titration of DGTV-Nucleic Acid Complexes
  • Reagent Preparation: Dissolve DGTV in a minimal volume of methanol, then dilute into 1 mM sodium cacodylate buffer (pH 6.8).

    • Causality: Cacodylate buffer is chosen for its extremely low ionic strength, which minimizes electrostatic shielding and prevents the disruption of the delicate peptide-nucleic acid hydrogen bonding required for β-dimer formation[2].

  • Complex Assembly: Titrate dsDNA or ssRNA into the DGTV solution. Ensure the polymer saturation reaches approximately 0.7 trivaline molecules per phosphate group to exceed the critical concentration threshold[5].

  • Equilibration: Incubate the mixture at room temperature for 2 to 24 hours.

    • Causality: The hierarchical assembly of octameric complexes is a slow, cooperative thermodynamic process that requires extended equilibration to reach steady-state fluorescence[2].

  • Fluorescence Detection: Excite the sample at 340 nm and monitor emission between 460 nm and 525 nm.

    • Causality: As the dansyl group moves from a polar aqueous environment into the hydrophobic pocket of the minor groove and peptide aggregate, the emission undergoes a significant blueshift and quantum yield increase[5].

Protocol 2: Flow Linear Dichroism (FLD) Analysis
  • Flow Cell Loading: Load the equilibrated DGTV-DNA complex into a Couette flow cell.

  • Gradient Application: Apply a wide range of flow-speed gradients to orient the extended structures.

  • Measurement: Record the linear dichroism at 265 nm (DNA base pairs) and 330 nm (dansyl chromophore).

    • Causality: DGTV-DNA complexes possess significantly higher structural rigidity than free DNA. The positive linear dichroism signals confirm the highly ordered, parallel orientation of the peptide β-sheets relative to the DNA long axis[2][5].

Structural Assembly & Workflow Visualizations

G A DGTV Monomer (Dansyl-Val-Val-Val) B Beta-Dimer Formation (Peptide-Peptide Contacts) A->B Concentration > Critical C Tetrameric Complex (Minor Groove Binding) B->C dsDNA/ssRNA Scaffold D Octameric Complex (Hoogsteen H-Bonds) C->D Symmetry Translation E Extended Stacking Structure (>1000 Å Concatemers) D->E DNA Condensation

Hierarchical assembly of DGTV on nucleic acid scaffolds forming extended beta-sheet structures.

Workflow Step1 1. Reagent Preparation DGTV in Methanol/Buffer Step2 2. Complex Assembly Titrate DNA/RNA (Cacodylate Buffer) Step1->Step2 Step3 3. Incubation Equilibration (2-24 hours) Step2->Step3 Split Step3->Split Step4a Fluorescence Spectroscopy (Ex: 340nm, Em: 460-525nm) Split->Step4a Step4b Flow Linear Dichroism (FLD) Assess Rigidity & Orientation Split->Step4b Step4c Electron Microscopy (EM) Visualize Condensation Split->Step4c

Standard experimental workflow for analyzing DGTV-nucleic acid complex formation and structure.

References

  • - MedChemExpress 2. - PubMed (NIH) 3. - PubMed (NIH) 4. - ACS Publications 5. - PubMed (NIH)

Sources

Comparative

Executive Summary: The Nomenclature Trap in Proteomics

Title: Navigating Hydrazide Probes in Redox Proteomics: The Mechanistic Limitations of Dansylhydrazide Trivaline In the expanding field of redox proteomics, the identification of post-translational oxidative modification...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Navigating Hydrazide Probes in Redox Proteomics: The Mechanistic Limitations of Dansylhydrazide Trivaline

In the expanding field of redox proteomics, the identification of post-translational oxidative modifications—specifically protein carbonylation (PCO)—is critical for understanding neurodegenerative diseases, aging, and drug toxicity[1]. The gold standard for derivatizing these elusive carbonyl groups relies on hydrazide chemistry.

A frequent point of confusion in experimental design is the distinction between Dansylhydrazine (DnsHz) and Dansylhydrazide trivaline (DHTV) . While DnsHz is a highly successful small-molecule probe that enhances LC-MS ionization and provides reproducible MS3 fragmentation for PCO localization[1][2], DHTV (CAS#: 76080-91-6) is a specialized, bulky synthetic oligopeptide (Val-Val-Val-NH-NH-Dns)[3].

Hypothetically, researchers might attempt to use DHTV in proteomics to increase the reverse-phase LC retention of hydrophilic peptides or to leverage its peptide backbone for unique MS/MS fragmentation. However, empirical data reveals that DHTV is fundamentally incompatible with standard proteomic workflows. This guide objectively compares DHTV against established alternatives, detailing the structural and thermodynamic causality behind its limitations.

Mechanistic Limitations of DHTV in Proteomic Workflows

Applying DHTV to a complex cell lysate introduces three catastrophic failure modes that compromise assay integrity:

A. Severe Steric Hindrance

Protein carbonyls are frequently buried within hydrophobic pockets or secondary structures. Small molecules like DnsHz or Biotin Hydrazide easily access these sites to form stable hydrazones[4]. In contrast, DHTV possesses a bulky, rigid trivaline chain. The steric clash between the target protein's tertiary structure and the Val-Val-Val motif drastically reduces the kinetics of nucleophilic attack, leading to incomplete labeling and poor quantitative reproducibility.

B. Off-Target Nucleic Acid Partitioning

DHTV was historically engineered as a structural probe for nucleic acids, not proteins. It exhibits a profound affinity for the minor groove of DNA (preferentially binding AT or GC pairs depending on the sequence) and readily interacts with tRNA[5][6]. In a standard whole-cell lysate, DHTV will thermodynamically partition into the nucleic acid fraction, starving the proteome of the reactive probe and generating massive off-target background fluorescence.

C. Macromolecular Concatemerization

The most severe limitation of DHTV is its propensity to self-assemble. In aqueous solution, the hydrophobic trivaline chains form β -sheet-like dimers. When trace amounts of nucleic acids are present, these dimers stack to form massive, insoluble concatemers (extended structures up to several thousand angstroms in length)[5][7]. In a proteomics workflow, this results in irreversible sample precipitation during the derivatization step.

G Monomer DHTV Monomer (Hydrophobic Val-Val-Val) Dimer Beta-Sheet Dimerization (Self-Assembly) Monomer->Dimer Aqueous Solv. NABinding Nucleic Acid Minor Groove (High Affinity Binding) Dimer->NABinding Trace DNA/RNA Concatemer Macromolecular Concatemers (Sample Precipitation) NABinding->Concatemer Stacking

Figure 1: The thermodynamic failure pathway of DHTV in complex biological lysates.

Quantitative Comparison of Hydrazide Probes

To guide probe selection, Table 1 synthesizes the physicochemical parameters and proteomic utility of DHTV against industry-standard alternatives.

Table 1: Physicochemical & Performance Comparison of Hydrazide Probes

ParameterDansylhydrazine (DnsHz)Biotin HydrazideDansylhydrazide trivaline (DHTV)
Molecular Weight 265.33 Da258.34 Da562.72 Da[3]
Aqueous Solubility High (in acidic buffers)HighExtremely Low (requires organic solvents)
Target Affinity Protein Carbonyls / Carboxylic Acids[2]Protein Carbonyls / Glycans[4]DNA Minor Groove / tRNA[5][6]
Steric Profile MinimalModerateSevere (Bulky Tripeptide)
Proteomic Utility Excellent: MS3 localization, LC-MS ionization boost[1][2].Excellent: Affinity enrichment via Streptavidin[4].Poor: Causes sample precipitation; high false-negative rate.

Self-Validating Protocol: Assessing Hydrazide Probe Efficacy

Step-by-Step Methodology

Step 1: Stringent Nucleic Acid Depletion (The Causality Check)

  • Procedure: Lyse cells in RIPA buffer supplemented with 250 U/mL Benzonase nuclease and 2 mM MgCl2​ . Incubate at 37°C for 30 minutes.

  • Causality: Because DHTV acts as a nucleic acid intercalator/minor groove binder[6], failing to digest DNA/RNA will result in the probe forming insoluble concatemers[5]. Benzonase treatment eliminates the nucleic acid scaffold, isolating the probe's true reactivity toward proteins.

Step 2: ROS Induction (Positive Control Generation)

  • Procedure: Split the lysate. Treat one half with 1 mM H2​O2​ and 10 µM FeSO4​ (Fenton reaction) for 1 hour to artificially induce protein carbonylation.

  • Causality: A self-validating assay requires a known positive state. If the probe cannot detect a signal spike in the Fenton-treated sample, it lacks the necessary sensitivity or steric access.

Step 3: Hydrazone Derivatization

  • Procedure: Adjust lysate pH to 5.5 using MES buffer. Add the hydrazide probe (DnsHz or DHTV) to a final concentration of 5 mM. Incubate in the dark at room temperature for 2 hours.

  • Causality: Hydrazone formation is acid-catalyzed. A pH of 5.5 provides the optimal balance between protonating the carbonyl oxygen (increasing electrophilicity) and keeping the hydrazide nucleophilic.

Step 4: Orthogonal Validation (The Self-Validation Checkpoint)

  • Procedure: Run an aliquot of the derivatized sample on a native agarose gel alongside a standard SDS-PAGE. Image under UV/Fluorescence.

  • Validation Logic:

    • If using DnsHz: Fluorescence will strictly co-localize with protein bands on the SDS-PAGE.

    • If using DHTV: Due to its self-assembly and poor solubility, massive fluorescent aggregates will be trapped in the loading wells of both gels, proving its incompatibility with protein-level resolution.

Step 5: LC-MS/MS Analysis

  • Procedure: Digest the remaining sample with Trypsin. Clean up via C18 StageTips and analyze via Orbitrap LC-MS/MS using MS3 fragmentation.

G Lysate Complex Cell Lysate (Proteins + Nucleic Acids) Depletion Benzonase Treatment (Removes NA Scaffold) Lysate->Depletion Carbonyls ROS-Induced Protein Carbonyls (pH 5.5) Depletion->Carbonyls ProbeDnsHz Standard Probe (Dansylhydrazine) Carbonyls->ProbeDnsHz ProbeDHTV Peptide Probe (DHTV) Carbonyls->ProbeDHTV Success Efficient Hydrazone Formation & MS3 Localization ProbeDnsHz->Success Failure Steric Blockade & Insoluble Aggregation ProbeDHTV->Failure

Figure 2: Comparative derivatization workflow demonstrating the failure point of DHTV in proteomics.

Conclusion & Alternative Recommendations

While Dansylhydrazide trivaline (DHTV) is a fascinating molecule for probing DNA topology and tRNA concatemerization, it has no viable place in modern MS-based proteomics. Its severe steric hindrance, profound hydrophobicity, and off-target nucleic acid binding create insurmountable barriers to reproducible protein derivatization.

For Drug Development & Proteomics Professionals:

  • For Fluorescent/MS PCO Detection: Utilize Dansylhydrazine (DnsHz) . Its small size allows deep penetration into oxidized protein pockets, and its predictable fragmentation yields high-confidence MS3 data[1].

  • For Affinity Enrichment: Utilize Biotin Hydrazide . It allows for robust streptavidin pull-down of low-abundance carbonylated proteins from complex matrices prior to LC-MS/MS[4].

  • For Carboxylic Acid Submetabolome Profiling: Use 12C

    • and 13C -isotope labeled DnsHz for accurate relative quantification and enhanced LC separation[2].

References

  • Source: nih.
  • Source: researchgate.
  • Source: nih.
  • Source: chemicalbook.
  • Source: nih.
  • Source: acs.
  • Source: nih.

Sources

Validation

Inter-Laboratory Comparison of Dansylhydrazide Trivaline (DHTV) Analytical Methods

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Objective methodological comparison, mechanistic causality, and self-validating experimental protocols for evaluatin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Objective methodological comparison, mechanistic causality, and self-validating experimental protocols for evaluating DHTV-nucleic acid interactions.

Introduction: The Analytical Challenge of DHTV

Dansylhydrazide trivaline (DHTV, CAS: 76080-91-6) is a synthetic fluorescent oligopeptide derivative engineered to probe the structural dynamics of nucleic acids. Unlike standard intercalators, DHTV exhibits a complex, multi-stage interaction profile: it forms β-dimers in aqueous solution, binds selectively to DNA minor grooves, and subsequently induces massive higher-order assembly, such as the concatemerization of tRNA into micrometer-long rods 1[1].

Because this interaction spans from thermodynamic monomer-dimer equilibrium to macroscopic structural aggregation, no single analytical technique can capture the full mechanistic pathway. As a Senior Application Scientist, I have structured this guide to objectively compare the three primary inter-laboratory methods used to evaluate DHTV—Fluorimetric Titration , Flow Linear Dichroism (FLD) , and Electron Microscopy (EM) —detailing the causality behind each approach and providing self-validating protocols to ensure absolute data integrity.

Mechanistic Pathway & Methodological Alignment

To understand how to measure DHTV, we must first understand what we are measuring. The interaction pathway dictates the analytical method:

DHTV_Workflow Monomer DHTV Monomer (Aqueous Solution) Dimer β-Dimer Formation (Peptide-Peptide Contacts) Monomer->Dimer Concentration > Threshold Complex Nucleic Acid Binding (Minor Groove / Adsorption) Dimer->Complex + tRNA / DNA Fluorescence Fluorimetric Titration (Quantifies Dimerization) Dimer->Fluorescence Method 1 Concatemer Higher-Order Assembly (Extended Concatemers) Complex->Concatemer Stacking Interactions FLD Flow Linear Dichroism (Determines Binding Geometry) Complex->FLD Method 2 EM Electron Microscopy (Visualizes Aggregates) Concatemer->EM Method 3

Diagram: DHTV-nucleic acid interaction pathway and corresponding orthogonal analytical methods.

Quantitative Method Comparison

When selecting a method for DHTV analysis, laboratories must balance sensitivity against structural resolution. The table below synthesizes the performance metrics of the three core techniques.

Analytical MethodPrimary OutputSensitivity / Detection LimitStructural ResolutionSample Requirements
Fluorimetric Titration Dimerization constant ( Kd​ ), StoichiometryHigh (~ 10−6 M)Low (Bulk thermodynamic data)Low concentration, minimal volume
Flow Linear Dichroism Binding geometry, Transition dipole angleModerate (~ 10−4 M bp)Moderate (Orientation relative to helix)Flow-oriented cuvette, high viscosity
Electron Microscopy Visualization of concatemers/aggregatesSingle-molecule levelHigh (Nanometer scale, 6-7 nm thickness)Uranyl acetate staining, grid prep

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that artifacts are caught before data is finalized.

Protocol 1: Fluorimetric Titration (Quantifying Dimerization)

Causality: The dansyl group's fluorescence is highly sensitive to its local dielectric environment. As DHTV transitions from a monomer to a β-dimer, the fluorophore is shielded from aqueous quenching, exponentially increasing its emission quantum yield 2[2]. Workflow:

  • Prepare a 10 µM stock of DHTV in a low ionic strength buffer (e.g., 1 mM cacodylate, pH 6.8).

  • Excitation: Set the spectrofluorometer excitation wavelength to 340 nm.

  • Emission Scan: Record baseline emission from 400 nm to 600 nm.

  • Titration: Incrementally add the target nucleic acid (e.g., tRNA) from a 1 mM stock, allowing 3 minutes for equilibration per addition.

Validation Checkpoint: Before adding nucleic acids, perform a concentration gradient of DHTV alone. A non-linear, S-shaped increase in fluorescence emission at ~520 nm confirms successful β-dimerization in solution. If the curve remains strictly linear, the peptide has failed to dimerize (indicating degraded peptide or incorrect solvent polarity), and the experiment must be aborted[2].

Protocol 2: Flow Linear Dichroism (FLD) (Determining Binding Geometry)

Causality: While fluorescence confirms binding, it cannot determine geometry. FLD measures the differential absorption of parallel vs. perpendicular polarized light. Because DNA aligns parallel to the flow, the LD signal of the bound DHTV reveals the exact angle of its transition dipole relative to the DNA helical axis, confirming minor groove binding 3[3]. Workflow:

  • Form the complex by incubating 1.4×10−5 M DHTV with 2.25×10−4 M bp calf thymus DNA for 48 hours to ensure complete strong-complex formation.

  • Load the sample into a Couette flow cell.

  • Apply a shear gradient (e.g., 1000 s⁻¹) to orient the DNA-peptide complexes.

  • Record the LD spectrum between 200 nm and 400 nm.

Validation Checkpoint: Monitor the intrinsic DNA LD signal at 260 nm. A strong negative LD signal must be observed, confirming the DNA bases are properly oriented perpendicular to the helix axis. If the 260 nm signal is weak or absent, the flow gradient is insufficient or the DNA is degraded; any peptide LD signals at >300 nm will be uninterpretable[3].

Protocol 3: Electron Microscopy (Visualizing Higher-Order Assembly)

Causality: Once saturated, DHTV-nucleic acid complexes associate via Hoogsteen's hydrogen bonds and peptide-peptide contacts to form massive concatemers. EM is strictly required to visualize these terminal extended structures, providing spatial resolution that bulk spectroscopy cannot achieve4[4]. Workflow:

  • Prepare DHTV-tRNA complexes at saturating concentrations (e.g., 1:1 peptide-to-nucleotide ratio).

  • Apply 5 µL of the complex solution onto a glow-discharged, carbon-coated copper grid.

  • Incubate for 2 minutes, then wick away excess liquid with filter paper.

  • Stain with 2% uranyl acetate for 1 minute, wick, and air dry.

  • Image using a Transmission Electron Microscope (TEM) at 80-120 kV.

Validation Checkpoint: Prepare a control grid containing only DHTV (no nucleic acids) stained with uranyl acetate. The absence of 6-7 nm thick flexible rods confirms that any concatemers observed in the experimental group are strictly dependent on nucleic acid interactions, ruling out artifactual peptide precipitation[1].

References

  • Source: PubMed (nih.gov)
  • Source: PubMed (nih.gov)
  • Interaction of Topotecan, DNA Topoisomerase I Inhibitor, with Double-Stranded Polydeoxyribonucleotides Source: ResearchGate URL
  • Thr-Val-Thr Dansyl Hydrazide: The First Fluorescent Tripeptide Preferentially Binding with AT Pairs in DNA Source: Taylor & Francis URL

Sources

Safety & Regulatory Compliance

Safety

Dansylhydrazide trivaline proper disposal procedures

Comprehensive Guide to Dansylhydrazide Trivaline: Operational Safety and Disposal Procedures Dansylhydrazide trivaline (DGTV) is a specialized fluorescent peptide conjugate utilized predominantly in structural biology an...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to Dansylhydrazide Trivaline: Operational Safety and Disposal Procedures

Dansylhydrazide trivaline (DGTV) is a specialized fluorescent peptide conjugate utilized predominantly in structural biology and drug development. It is highly valued for its ability to form complexes with double-stranded DNA (dsDNA) and single-stranded RNA (ssRNA), enabling detailed structural analysis via 1[1]. However, integrating a biologically active tripeptide (Val-Val-Val) with a reactive, photosensitive dansyl fluorophore necessitates stringent handling and disposal protocols.

This guide provides drug development professionals and researchers with a self-validating, step-by-step operational plan to manage DGTV safely, ensuring compliance with environmental regulations and preserving laboratory integrity.

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties of DGTV is the first step in designing a robust disposal strategy. The dansyl group provides essential fluorescence for assays but also dictates the compound's photosensitivity and environmental persistence.

Table 1: Quantitative Data and Hazard Summary

Property / ParameterSpecification / Value
Chemical Name Dansylhydrazide trivaline (DGTV)
CAS Number 2[2]
Molecular Formula C₂₇H₄₂N₆O₅S[2]
Molecular Weight 562.72 g/mol [2]
Primary Hazards 3[3]
Storage Requirements 3[3]
Primary Solvents DMSO, Methanol (for stocks); Aqueous Buffers (for nucleic acid assays)

Mechanistic Insights: The "Why" Behind the Protocol

Standard disposal protocols often fail to account for the specific behavior of fluorescent peptide conjugates. DGTV exhibits concentration-dependent aggregation. At low concentrations in aqueous buffers, it remains soluble, but upon mixing with high-concentration organic waste streams, the peptide can rapidly precipitate[1]. Furthermore, the dansyl fluorophore is highly sensitive to light; prolonged exposure to ambient laboratory light during waste accumulation can lead to photolytic degradation, generating reactive oxygen species (ROS) and uncharacterized, potentially toxic breakdown products[3]. Therefore, strict waste segregation and light-blocking containment are not merely regulatory suggestions—they are chemical imperatives.

Step-by-Step Disposal Procedures

This protocol is designed as a self-validating system. Each step includes a verification check to ensure the procedure has been executed correctly before moving to the next.

Step 1: Waste Segregation at the Source

  • Action: Separate DGTV waste into two distinct streams: Organic (e.g., DMSO/Methanol stock solutions) and Aqueous (e.g., assay buffers containing DNA/RNA complexes).

  • Causality: Preventing the mixing of organic stocks with aqueous waste avoids unpredictable peptide precipitation, which can coat the interior of waste carboys, creating hazardous residues that complicate incineration.

  • Verification: Check the pH of the aqueous waste stream using indicator strips. It must be neutralized (pH 6–8) before capping to prevent secondary reactions.

Step 2: Containment and Photoprotection

  • Action: Collect all liquid DGTV waste in high-density polyethylene (HDPE) or amber glass containers.

  • Causality: Amber containers block UV and visible light, preventing the 3 during the accumulation period[3].

  • Verification: Ensure the container is visibly opaque to room lighting and securely capped.

Step 3: Solid Waste Management

  • Action: Collect all contaminated consumables (pipette tips, microcentrifuge tubes, and nitrile gloves) in a designated, double-lined hazardous waste bin.

  • Causality: DGTV causes 4[4]. Double-bagging prevents accidental dermal exposure to EHS staff during transport.

  • Verification: Inspect the outer bag for any punctures or residual fluorescence (using a handheld 365 nm UV lamp) before sealing.

Step 4: Labeling and EHS Transfer

  • Action: Label the containers clearly with "Hazardous Waste: Dansylhydrazide Trivaline (Non-Halogenated Organic/Aqueous)" and the accumulation start date.

  • Causality: Accurate manifesting ensures the waste is routed to high-temperature incineration, the only reliable method to completely destroy the robust peptide bonds and the sulfonamide linkage in the dansyl group.

  • Verification: Confirm that the accumulation volume does not exceed local EHS limits (typically 90 days or 55 gallons) before requesting a pickup.

WasteWorkflow Start Dansylhydrazide Trivaline (DGTV) Waste Generation Liquid Liquid Waste Stream Start->Liquid Solid Solid Waste Stream (Tips, Tubes, Gloves) Start->Solid Org Organic Solvents (e.g., DMSO, Methanol) Liquid->Org Aq Aqueous Buffers (Nucleic Acid Complexes) Liquid->Aq TreatSolid Hazardous Solid Waste (Double-Bagged) Solid->TreatSolid TreatOrg Non-Halogenated Organic Waste (Amber Container) Org->TreatOrg TreatAq Aqueous Waste (pH Checked: 6-8) Aq->TreatAq Incineration High-Temperature Incineration (EPA/RCRA Compliant) TreatOrg->Incineration TreatAq->Incineration TreatSolid->Incineration

Workflow for the segregation, containment, and incineration of Dansylhydrazide Trivaline waste.

Spill Response and Decontamination Workflow

In the event of an accidental spill, immediate containment is critical to prevent the aerosolization of the lyophilized powder or the spread of the liquid solution.

  • Step 1: Isolation and Assessment. Immediately halt work. If the spill is outside a fume hood, evacuate the immediate 5-foot radius. 3 to capture any aerosolized particles[3].

  • Step 2: PPE Verification. Don fresh nitrile gloves (EN 374 compliant),4, and a fully buttoned lab coat[4].

  • Step 3: Containment (Solid/Lyophilized Powder). Do not dry sweep, as this creates inhalation hazards.4 or carefully cover it with damp absorbent paper to suppress dust formation[4].

  • Step 4: Containment (Liquid Solutions). Apply an inert, non-combustible absorbent material (such as pure silica sand or universal chemical absorbent pads) starting from the perimeter of the spill and working inward to prevent spreading.

  • Step 5: Collection and Decontamination. Use a non-sparking scoop to transfer the absorbed material into a rigid, sealable hazardous waste container. 4, followed by a 70% ethanol wipe-down to remove any residual fluorophore[4].

  • Step 6: UV Verification (Self-Validation). Pass a handheld UV lamp (365 nm) over the spill area in a darkened room. The complete absence of green/yellow fluorescence confirms successful decontamination.

References

  • Homology in trivaline complex formation with dsDNA and ssRNA Source: PubMed (National Institutes of Health) URL:[Link]

Sources

Handling

Personal protective equipment for handling Dansylhydrazide trivaline

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a mechanistic requirement dictated by molecular behavior. In drug development and structural biology, Dansylhyd...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a mechanistic requirement dictated by molecular behavior. In drug development and structural biology, Dansylhydrazide trivaline (CAS 76080-91-6) is utilized as a specialized fluorescent tripeptide to probe nucleic acid conformations and induce the condensation of superhelical DNA into compact ring structures[1].

However, the exact properties that make this compound an exceptional biochemical tool—its intense hydrophobicity and high DNA-binding affinity—render it a significant occupational hazard[2]. This guide synthesizes molecular causality with rigorous safety protocols, providing you with a self-validating operational framework for handling this unique peptide.

Molecular Causality & Hazard Profile

To understand the required Personal Protective Equipment (PPE), we must first deconstruct the molecule:

  • The Trivaline Sequence (Val-Val-Val): Valine is a highly hydrophobic amino acid. A sequence of three valines creates a lipophilic tail that readily permeates lipid bilayers (such as human skin and mucosal membranes).

  • The Dansylhydrazide Moiety: The dansyl group (5-dimethylaminonaphthalene-1-sulfonyl) is a potent fluorophore but also a known dermal and respiratory irritant. The hydrazide functional group is highly reactive toward carbonyls and can act as a skin sensitizer.

  • DNA Intercalation Risk: Because the molecule is explicitly designed to bind to single-stranded polyribonucleotides and circular DNA[1][2], accidental systemic exposure poses a theoretical risk of genomic interference.

Quantitative Chemical Profile
PropertySpecificationOperational Implication
CAS Number 3[3]Unique identifier for SDS cross-referencing.
Molecular Weight 562.72 g/mol [4]Small enough to cross biological membranes easily.
Primary Hazards Irritant, Sensitizer, DNA-binderRequires strict barrier protection and containment.
Solubility DMSO, DMF (Insoluble in H₂O)Organic solvents act as permeation enhancers on the skin.

Mandatory Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient when handling membrane-permeable DNA binders dissolved in organic solvents. The following specifications are mandatory.

PPE Specifications & Mechanistic Rationale
PPE CategoryRequired StandardBreakthrough TimeMechanistic Rationale
Hand Protection Double-layered Nitrile (0.12 mm min. thickness)> 240 mins (Powder)< 15 mins (in DMSO)DMSO rapidly degrades nitrile. Double-gloving ensures the inner glove remains intact if the outer glove is compromised by the solvent.
Eye Protection Indirect Vented Splash GogglesN/APrevents capillary absorption of aerosolized fluorescent peptide through the ocular mucosa.
Body Protection Fluid-resistant Lab Coat with knit cuffsN/APrevents electrostatic adherence of the hydrophobic lyophilized powder to exposed wrists.
Respiratory N95 / FFP3 Particulate RespiratorN/AMandatory during the weighing of lyophilized powder to prevent inhalation of reactive hydrazide dust[3].

Operational Workflow & Self-Validating Protocols

The following step-by-step methodology ensures that the compound is handled safely, and each step contains a self-validating check to confirm success before proceeding.

Protocol A: Safe Solubilization and Reagent Preparation
  • Environmental Setup: Conduct all dry-powder handling inside a Class II Biosafety Cabinet (BSC) or a dedicated chemical fume hood with an inward face velocity of at least 0.5 m/s.

  • Static Mitigation: Use an anti-static weighing boat. Causality: Highly hydrophobic powders like trivaline generate static electricity and will disperse into the air if handled with standard plastic boats.

  • Solubilization: Transfer the weighed powder to a glass vial and dissolve in 100% molecular-grade DMSO to create a 10 mM stock solution. Causality: Trivaline's β -sheet forming capability causes severe aggregation in aqueous buffers; DMSO disrupts these intermolecular hydrogen bonds, allowing monomeric dissolution.

  • Self-Validation Step: Inspect the sealed glass vial under a 365 nm UV lamp.

    • Success: A uniform, brilliant blue/green fluorescence indicates complete dissolution.

    • Failure: Visible glowing specks indicate micro-aggregates. Vortex and gently warm to 37°C until clear.

Protocol B: Spill Response and Hydrazide Deactivation
  • Isolation: Immediately evacuate the immediate area. If powder was spilled, don an N95 respirator before re-entering.

  • Containment: Surround the spill with chemical absorbent pads. Critical Note: If the spill involves DMSO, do not use water initially, as exothermic mixing can accelerate skin permeation.

  • Chemical Deactivation: Treat the spill area with a 5% sodium hypochlorite (bleach) solution. Causality: The reactive hydrazide moiety is a reducing agent; oxidation via bleach converts it into an inert, non-sensitizing byproduct.

  • Validation & Extraction: Wipe the area inward. Check the cleaned surface with a portable UV lamp. The absence of fluorescence confirms total decontamination. Place all materials in a hazardous waste bag labeled: "Toxic Organic Waste - Contains DMSO & Hydrazide Derivatives."

Logical Workflow Visualization

The following diagram maps the critical path from hazard recognition through execution and disposal, ensuring no safety gates are bypassed.

Workflow N_Start Dansylhydrazide Trivaline Operational Workflow N_Hazard Hazard Recognition: Membrane-Permeable DNA Binder N_Start->N_Hazard N_PPE PPE Donning: Double Nitrile, N95/FFP3, Splash Goggles N_Hazard->N_PPE N_Prep Reagent Preparation: Weighing in BSC & DMSO Solubilization N_PPE->N_Prep N_Assay In Vitro Execution: DNA Condensation Assays N_Prep->N_Assay N_Spill Spill Response: Containment & Hydrazide Deactivation N_Prep->N_Spill If Spill Occurs N_Dispose Waste Disposal: Incineration of Halogen-Free Organics N_Assay->N_Dispose N_Spill->N_Dispose

Caption: End-to-end safety and operational workflow for handling Dansylhydrazide trivaline.

References

  • metal binding peptides: Topics by Science.gov (Interaction of trivaline with single-stranded polyribonucleotides) . Science.gov. Available at: [Link]

  • Triple rings: a new type of compact structure of circular DNA - PubMed . National Institutes of Health (NIH). Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
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Feasible Synthetic Routes

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